molecular formula C12H23NO3 B1436642 (R)-1-N-Boc-Piperidine-3-ethanol CAS No. 389889-62-7

(R)-1-N-Boc-Piperidine-3-ethanol

Cat. No.: B1436642
CAS No.: 389889-62-7
M. Wt: 229.32 g/mol
InChI Key: DXABICKZWDHPIP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-N-Boc-Piperidine-3-ethanol is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXABICKZWDHPIP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654179
Record name tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389889-62-7
Record name tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 389889-62-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Chiral Synthon: An In-depth Technical Guide to (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-1-N-Boc-piperidine-3-ethanol , a chiral piperidine derivative, has emerged as a pivotal building block in modern organic and medicinal chemistry. Its unique structural features, combining a Boc-protected nitrogen within a piperidine ring and a primary alcohol functional group at a chiral center, make it a versatile synthon for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in synthesis. These properties dictate its reactivity, solubility, and handling characteristics.

PropertyValueSource
Molecular Formula C₁₂H₂₃NO₃[1][2]
Molecular Weight 229.32 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 324.066 °C at 760 mmHg[3]
Density 1.043 g/cm³[3]
Solubility Soluble in common organic solvents[4]
Storage 2-8°C, sealed in a dry environment[5]

The Art of Synthesis: Accessing a Key Chiral Intermediate

The enantioselective synthesis of this compound is a critical aspect of its utility, as stereochemistry often plays a decisive role in the pharmacological activity of a drug candidate. Several synthetic strategies have been developed to access this chiral molecule with high enantiopurity.

A common and effective approach involves the stereoselective reduction of a prochiral ketone precursor, N-Boc-3-piperidone, followed by functional group manipulation.

Experimental Protocol: Enantioselective Synthesis via Asymmetric Reduction

This protocol outlines a general, two-step approach for the synthesis of this compound.

Step 1: Asymmetric Reduction of N-Boc-3-piperidone to (R)-1-Boc-3-hydroxypiperidine

The enantioselective reduction of N-Boc-3-piperidone can be achieved using various methods, including enzymatic reduction or chiral catalysts.[6]

  • Materials:

    • N-Boc-3-piperidone

    • Ketoreductase enzyme (e.g., KRED 110) or a chiral reducing agent (e.g., (R)-CBS catalyst with a borane source)[6]

    • Co-factor (e.g., NAD⁺) and a regeneration system (e.g., glucose/glucose dehydrogenase) for enzymatic reactions[6]

    • Appropriate buffer (e.g., triethanolamine HCl) and solvent (e.g., isopropanol)[6]

  • Procedure (Enzymatic Reduction Example): [6]

    • Prepare a reaction mixture containing N-Boc-3-piperidone dissolved in a suitable solvent (e.g., isopropanol).

    • Add the ketoreductase enzyme, NAD⁺, and the co-factor regeneration system to a buffered solution.

    • Combine the substrate solution with the enzyme mixture and stir at a controlled temperature (e.g., 30 °C) for 24 hours.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC).

    • Upon completion, work up the reaction by extracting the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting (R)-1-Boc-3-hydroxypiperidine by column chromatography.

Step 2: Conversion of (R)-1-Boc-3-hydroxypiperidine to this compound

This step involves a one-carbon homologation of the alcohol, which can be achieved through various synthetic routes, such as conversion to a leaving group followed by displacement with a cyanide source and subsequent reduction. A more direct approach involves a Wittig-type reaction followed by hydroboration-oxidation.

  • Materials:

    • (R)-1-Boc-3-hydroxypiperidine

    • Oxidizing agent (e.g., PCC or Swern oxidation reagents)

    • Wittig reagent (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium)

    • Hydroboration reagent (e.g., 9-BBN) followed by oxidative workup (e.g., hydrogen peroxide and sodium hydroxide)

  • Procedure (Illustrative):

    • Oxidize (R)-1-Boc-3-hydroxypiperidine to the corresponding aldehyde, (R)-tert-butyl 3-formylpiperidine-1-carboxylate.

    • Perform a Wittig reaction with methyltriphenylphosphonium bromide to form the terminal alkene, (R)-tert-butyl 3-vinylpiperidine-1-carboxylate.

    • Subject the alkene to hydroboration-oxidation to yield the primary alcohol, this compound.

    • Purify the final product by column chromatography.

Synthesis_Workflow cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Homologation N-Boc-3-piperidone N-Boc-3-piperidone Reduction Reduction N-Boc-3-piperidone->Reduction Enzyme or Chiral Catalyst R-1-Boc-3-hydroxypiperidine R-1-Boc-3-hydroxypiperidine Reduction->R-1-Boc-3-hydroxypiperidine Oxidation Oxidation R-1-Boc-3-hydroxypiperidine->Oxidation Aldehyde (R)-tert-butyl 3-formylpiperidine-1-carboxylate Oxidation->Aldehyde Wittig Wittig Aldehyde->Wittig Alkene (R)-tert-butyl 3-vinylpiperidine-1-carboxylate Wittig->Alkene Hydroboration Hydroboration Alkene->Hydroboration Final_Product This compound Hydroboration->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (a complex series of multiplets between 1.0 and 4.0 ppm), and the ethanol side chain (multiplets for the -CH₂-CH₂-OH group). The protons on the carbon bearing the hydroxyl group would appear as a triplet around 3.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm, the quaternary carbon of the Boc group around 80 ppm, and the methyl carbons of the Boc group around 28 ppm. The carbons of the piperidine ring and the ethanol side chain would appear in the range of 20-70 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A strong absorption around 1690 cm⁻¹ will be indicative of the C=O stretching of the Boc protecting group.

  • Mass Spectrometry: The mass spectrum would likely show a molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺. Fragmentation patterns would include the loss of the Boc group or parts of it, as well as cleavage of the ethanol side chain.

A Versatile Tool in Medicinal Chemistry

The true value of this compound lies in its application as a chiral building block for the synthesis of a wide array of pharmaceutical agents. The piperidine moiety is a common scaffold in many approved drugs, and the presence of a chiral handle allows for the precise construction of stereochemically defined molecules, which is often critical for their biological activity and safety profile.

Applications in Drug Discovery:
  • Kinase Inhibitors: The piperidine scaffold can be functionalized to interact with the hinge region and other key binding pockets of various kinases, which are important targets in cancer therapy and inflammatory diseases.[7][8]

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins involved in a multitude of physiological processes. Piperidine-containing molecules have been successfully developed as modulators of various GPCRs.[9][10] The chiral ethanol side chain of this compound can be further elaborated to introduce functionalities that enhance binding affinity and selectivity.

  • Other Therapeutic Areas: The versatility of this synthon allows for its incorporation into molecules targeting a diverse range of therapeutic areas, including neuroscience, metabolic disorders, and infectious diseases.

Applications cluster_applications Therapeutic Applications R-1-N-Boc-piperidine-3-ethanol R-1-N-Boc-piperidine-3-ethanol Kinase_Inhibitors Kinase_Inhibitors R-1-N-Boc-piperidine-3-ethanol->Kinase_Inhibitors Scaffold for active site binding GPCR_Modulators GPCR_Modulators R-1-N-Boc-piperidine-3-ethanol->GPCR_Modulators Introduction of chiral recognition elements Other_Targets Other Therapeutic Targets R-1-N-Boc-piperidine-3-ethanol->Other_Targets Versatile chiral building block

Caption: Key application areas of this compound.

Safety and Handling: A Researcher's Responsibility

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.[5]

Conclusion: A Key Player in Chiral Synthesis

This compound stands as a testament to the power of chiral synthons in modern drug discovery. Its well-defined stereochemistry and versatile functional groups provide chemists with a powerful tool to construct novel and complex molecules with the potential for significant therapeutic impact. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of building blocks like this compound will undoubtedly increase, solidifying its role as a cornerstone of contemporary medicinal chemistry.

References

  • Sigma-Aldrich. tert-Butyl 3-(2-hydroxyethyl)
  • PubChem. tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
  • PubChem. tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
  • Sethi, M. K., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(4), 366-373.
  • BLDpharm. (R)
  • Discovery, U. C. L. (2024). RSC Medicinal Chemistry-RESEARCH ARTICLE.
  • CymitQuimica. tert-Butyl 3-(2-hydroxyethyl)
  • Fisher Scientific. N-(2-Hydroxyethyl)
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE....
  • Chemrio. 3-(2-Hydroxyethyl)Piperidine-1-Carboxylic Acid Tert-Butyl Ester.
  • Pharmaffiliates. tert-Butyl (R)
  • ResearchGate. Enantioselective synthesis of (S)
  • Open Research@CSIR-NIScPR.
  • Google Patents. CN104093699A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • BenchChem. Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis.
  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine.
  • National Center for Biotechnology Information.
  • ResearchGate. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids | Request PDF.
  • Home Sunshine Pharma. Tert-Butyl 3-(2-hydroxyethyl)
  • PubChemLite. Tert-butyl 3-(1-amino-2-hydroxyethyl)
  • ChemicalBook. tert-butyl 3-(2-ethoxy-2-oxoethyl)
  • iChemical. (R)-tert-butyl 3-(2-oxoethyl)
  • LookChem. Tert-butyl 2-(2-hydroxyethyl)
  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • National Institutes of Health. Icaridin | C12H23NO3 | CID 125098 - PubChem.
  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • Google Patents.
  • bioRxiv.
  • ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
  • PubMed. Phosphoinositide-3-kinase inhibitors: evaluation of substituted alcohols as replacements for the piperazine sulfonamide portion of AMG 511.
  • BenchChem. Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
  • Oreate AI Blog.
  • National Center for Biotechnology Information.
  • PubChemLite. Tert-butyl 3-(1-hydroxyethyl)
  • CP Lab Safety. tert-butyl 3-(2-oxoethyl)
  • National Institute of Standards and Technology. Di-tert-butyl peroxide.

Sources

(R)-1-N-Boc-Piperidine-3-ethanol synthesis from chiral precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-1-N-Boc-Piperidine-3-ethanol from Chiral Precursors

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex pharmaceutical agents where stereochemistry is critical for therapeutic efficacy. This guide provides an in-depth exploration of robust and scalable synthetic strategies for its preparation, designed for researchers, chemists, and drug development professionals. We will dissect three core methodologies: chemoenzymatic synthesis via asymmetric reduction, chiral pool synthesis originating from natural amino acids, and a strategy involving chiral resolution coupled with functional group manipulation. Each section elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Chiral 3-(Hydroxymethyl)piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic motifs in pharmaceuticals and natural products.[1] When substituted at the 3-position with a defined stereocenter, these scaffolds become critical components for establishing specific molecular interactions with biological targets. The (R)-enantiomer of 1-N-Boc-piperidine-3-ethanol, in particular, offers a stable, protected, and functionalized chiral core. The Boc (tert-butoxycarbonyl) group provides robust protection under a wide range of conditions while being readily removable, and the primary alcohol serves as a versatile handle for further synthetic elaboration.

This guide moves beyond a simple recitation of steps, focusing instead on the strategic decisions that underpin the synthesis of this high-value intermediate.

Strategy 1: Chemoenzymatic Synthesis via Asymmetric Reduction of a Prochiral Ketone

The most direct route to a chiral 3-hydroxypiperidine core involves the asymmetric reduction of the prochiral ketone, 1-Boc-3-piperidone. This strategy is highly attractive for its efficiency and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (e.e.). The key to this approach lies in the use of ketoreductase (KRED) enzymes, which act as powerful biocatalysts.

Mechanistic Rationale

Ketoreductases, often paired with a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose), deliver a hydride to one specific face of the ketone's carbonyl group. The choice of enzyme dictates the stereochemical outcome. While many commercially available KREDs produce the (S)-enantiomer, (R)-selective enzymes are also accessible and are crucial for this synthesis.[2] The reaction is typically driven to completion by the cofactor regeneration cycle, making it highly efficient.

The overall transformation can be visualized as a two-step process occurring in a single pot: the enzymatic reduction of the ketone and the continuous regeneration of the NADPH or NADH cofactor.

G cluster_0 Biocatalytic Cycle cluster_1 Cofactor Regeneration Prochiral_Ketone 1-Boc-3-Piperidone Target_Precursor (R)-1-Boc-3-Hydroxypiperidine Prochiral_Ketone->Target_Precursor Hydride Transfer KRED (R)-Selective Ketoreductase KRED->Prochiral_Ketone Binds Substrate NADPH NADPH KRED->NADPH Regenerated by GDH NADP NADP+ NADP->KRED Used by KRED Glucose Glucose NADPH->NADP Donates H- GDH Glucose Dehydrogenase (GDH) GDH->Glucose Catalyzes Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation caption Workflow for Asymmetric Bioreduction.

Fig 1. Workflow for Asymmetric Bioreduction.
Experimental Protocol: Synthesis of (R)-1-Boc-3-Hydroxypiperidine

This protocol is adapted from established procedures for the (S)-enantiomer and assumes the use of a suitable (R)-selective ketoreductase.[2]

  • Preparation of Reaction Medium: In a temperature-controlled reaction vessel, prepare a 200 mM triethanolamine HCl buffer and adjust the pH to 7.5.

  • Addition of Reagents: To the buffer, add D-glucose (1.5 equivalents relative to the substrate), NADP+ (0.01 eq.), and the selected (R)-selective ketoreductase and glucose dehydrogenase.

  • Substrate Addition: Dissolve 1-Boc-3-piperidone (1.0 eq., e.g., 10 g/L) in a minimal amount of a water-miscible co-solvent like isopropanol (IPA) and add it to the reaction mixture.

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 3-24 hours).

  • Work-up and Purification: Upon completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-1-Boc-3-hydroxypiperidine. Purify via column chromatography if necessary.

Conversion to this compound

The final step is a two-stage oxidation-reduction sequence.

  • Oxidation to Aldehyde: To a solution of (R)-1-Boc-3-hydroxypiperidine in dichloromethane (DCM), add Dess-Martin periodinane (DMP) (1.2 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. Extract with DCM, dry, and concentrate to obtain the crude aldehyde.

  • Wittig Reaction & Reduction (Alternative to Grignard): A more controlled C1-elongation involves a Wittig reaction followed by reduction.

    • To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in dry THF, add n-butyllithium at 0 °C. Stir for 30 minutes.

    • Add a solution of the crude aldehyde in THF and stir for 2-3 hours. Quench with water and extract with ethyl acetate. Purify to get the 3-vinylpiperidine intermediate.

    • Dissolve the vinyl intermediate in THF and add 9-BBN (9-borabicyclo[3.3.1]nonane). Stir overnight.

    • Carefully add aqueous NaOH followed by hydrogen peroxide (H₂O₂) at 0 °C. Stir for 4 hours. Extract with ethyl acetate, dry, and purify by column chromatography to yield the final product, this compound.

Strategy 2: Chiral Pool Synthesis from D-Glutamic Acid

Chiral pool synthesis leverages the stereochemistry of readily available natural products. D-Glutamic acid (the unnatural enantiomer, but commercially available) provides an excellent starting point for constructing the (R)-piperidine core. The strategy involves transforming the linear amino acid into a cyclic piperidine through a series of well-controlled steps.

Synthetic Pathway Overview

The key transformations in this pathway are:

  • Protection and Esterification: Protection of the amine with a Boc group and esterification of both carboxylic acids.

  • Selective Reduction: Reduction of both esters to their corresponding primary alcohols.

  • Activation of Hydroxyl Groups: Conversion of the diol into a ditosylate to create good leaving groups.

  • Intramolecular Cyclization: Ring closure via intramolecular nucleophilic substitution to form the piperidine ring.

G Start D-Glutamic Acid Step1 Dimethyl Ester Start->Step1 SOCl₂, MeOH Step2 (R)-N-Boc Dimethyl Ester Step1->Step2 (Boc)₂O, TEA Step3 (R)-N-Boc Diol Step2->Step3 NaBH₄, MeOH Step4 (R)-N-Boc Ditosylate Step3->Step4 TsCl, TEA, DMAP Step5 (R)-1-Boc-piperidine-3-carboxylate (via cyclization) Step4->Step5 Intramolecular Cyclization (conceptual path) Final This compound Step5->Final Reduction (e.g., LiAlH₄) caption Chiral Pool Synthesis from D-Glutamic Acid.

Fig 2. Chiral Pool Synthesis from D-Glutamic Acid.

Note: The direct cyclization of the ditosylate typically requires an external amine to form a substituted piperidine. For the direct formation of the N-Boc piperidine, a modified strategy involving reductive amination after selective oxidation would be employed. A more direct route involves cyclization to a lactam followed by reduction.

Experimental Protocol (Adapted from L-Glutamic Acid Synthesis)

This protocol is adapted from a reported synthesis of 3-amino substituted piperidines from L-glutamic acid.[3]

  • Esterification (Dimethyl (R)-glutamate): To a suspension of D-glutamic acid (1.0 eq.) in methanol, add thionyl chloride (SOCl₂) (1.2 eq.) dropwise at 0 °C. Allow the mixture to stir at room temperature for 12 hours. Concentrate under vacuum to obtain the dimethyl ester hydrochloride salt, which is used directly in the next step.

  • Boc Protection: Dissolve the crude ester salt in CH₂Cl₂. Add triethylamine (TEA) (3.0 eq.) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq.) and a catalytic amount of DMAP. Stir at room temperature for 6 hours. Quench with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield (R)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

  • Reduction to Diol: To a solution of the N-Boc diester in methanol at room temperature, add sodium borohydride (NaBH₄) (2.5 eq.) portion-wise. Stir for 2 hours. Quench by carefully adding 10% aqueous citric acid to adjust the pH to ~5-6. Remove methanol via rotary evaporation and extract the aqueous layer with CH₂Cl₂. Dry and concentrate to yield (R)-tert-butyl (1,5-dihydroxy-2-yl)pentylcarbamate.

  • Tosylation: Dissolve the diol in CH₂Cl₂ at 0 °C. Add TEA (5.0 eq.), p-toluenesulfonyl chloride (TsCl) (3.0 eq.), and a catalytic amount of DMAP. Stir at room temperature for 1 hour. Quench with aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate to yield the crude ditosylate.

  • Cyclization & Reduction to Target: This is a critical branching point. A common method is to cyclize to the corresponding (R)-1-Boc-piperidine-3-carboxylic acid ester, which is then reduced.

    • The crude ditosylate can be treated with a base (e.g., NaH) in THF to promote intramolecular cyclization to form the N-Boc-3-(tosyloxymethyl)pyrrolidine, which can then be converted to the target through ring expansion or substitution.

    • A more direct, albeit multi-step, conversion involves selective protection/oxidation of one alcohol, cyclization, and then reduction.

    • Direct Reduction of a Carboxylic Acid Intermediate: Assuming (R)-1-Boc-piperidine-3-carboxylic acid is obtained via an alternative route (see Strategy 3), the final reduction is performed. To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq.) in dry THF at 0 °C, add lithium aluminium hydride (LiAlH₄) (1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH (aq), and water again (Fieser workup). Filter the resulting solids, and concentrate the filtrate to yield this compound.

Strategy 3: Chiral Resolution of Racemic Precursors

When an asymmetric synthesis is not feasible or optimized, classical resolution of a racemic intermediate provides a reliable path to the desired enantiomer. A key intermediate for this strategy is (R)-piperidine-3-carboxylic acid ((R)-nipecotic acid) or its N-protected form.

Resolution and Synthesis Pathway

The process involves resolving a racemic N-protected piperidine-3-carboxylic acid using a chiral resolving agent, followed by reduction of the carboxylic acid to the primary alcohol.

G Start Racemic N-Cbz-3- piperidinecarboxylic acid Step1 Diastereomeric Salt Formation Start->Step1 Add (R)-phenylethylamine Step2 Salt Separation (Crystallization) Step1->Step2 Fractional Crystallization Step3 (R)-N-Cbz-3- piperidinecarboxylic acid Step2->Step3 Acidification Step4 (R)-1-Boc-3- piperidinecarboxylic acid Step3->Step4 1. H₂, Pd/C 2. (Boc)₂O Final This compound Step4->Final LiAlH₄, THF caption Synthesis via Chiral Resolution.

Fig 3. Synthesis via Chiral Resolution.
Experimental Protocol (Adapted from Patent Literature)

This protocol is based on a described method for obtaining (R)-3-Boc-aminopiperidine, adapted for the carboxylic acid intermediate.[4]

  • Salt Formation: Dissolve racemic N-Cbz-3-piperidinecarboxylic acid in a suitable solvent like ethanol. Heat the solution (e.g., to 40-50 °C) and slowly add a solution of a chiral resolving agent, such as (R)-phenylethylamine (0.7-0.9 eq.), in the same solvent.

  • Fractional Crystallization: After the addition, stir the mixture for 30 minutes, then slowly cool to 10-15 °C to allow the less soluble diastereomeric salt to crystallize. Filter the solid salt.

  • Enrichment: Recrystallize the salt from fresh ethanol to improve the diastereomeric excess. Repeat until the desired enantiomeric purity (>99% e.e.) is achieved, monitored by chiral HPLC.

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with concentrated HCl to a pH of 1-2. This liberates the chiral carboxylic acid. Extract the product into ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield enantiomerically pure (R)-N-Cbz-3-piperidinecarboxylic acid.

  • Protecting Group Swap:

    • Debenzylation: Dissolve the Cbz-protected acid in methanol and hydrogenate in the presence of 10% Pd/C under an H₂ atmosphere until the reaction is complete. Filter off the catalyst.

    • Boc Protection: To the resulting solution containing crude (R)-piperidine-3-carboxylic acid, add TEA and (Boc)₂O as described in Strategy 2 (Section 3.2, Step 2) to obtain (R)-1-Boc-piperidine-3-carboxylic acid.

  • Final Reduction: Reduce the carboxylic acid to the target alcohol, this compound, using LiAlH₄ as described in Strategy 2 (Section 3.2, Step 5).

Comparative Analysis of Synthetic Strategies

StrategyChiral SourceKey TransformationAdvantagesDisadvantages
1. Chemoenzymatic Prochiral KetoneAsymmetric Enzymatic ReductionHigh enantioselectivity (>99% e.e.), mild conditions, potentially fewer steps to chiral core.Requires specific (R)-enzyme screening, potential for substrate/product inhibition, involves multi-step conversion from alcohol to hydroxymethyl.
2. Chiral Pool D-Glutamic AcidDiastereoselective CyclizationReadily available chiral starting material, well-established chemical transformations.Longer synthetic sequence, potential for racemization at intermediate steps, requires unnatural D-amino acid.
3. Chiral Resolution Racemic AcidDiastereomeric CrystallizationRobust and reliable method, can be scaled up effectively.Theoretical maximum yield is 50% per resolution, can be labor-intensive, requires screening of resolving agents and solvents.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and strategic pathways. The choice of method depends critically on project-specific requirements such as scale, cost, available equipment, and the desired level of enantiopurity.

  • For high-throughput or discovery chemistry , the chemoenzymatic approach offers rapid access to the chiral core with exceptional enantiocontrol, provided a suitable (R)-selective enzyme is available.

  • For process development and scale-up , a chiral pool synthesis from D-glutamic acid presents a viable, albeit longer, route with well-defined stereochemistry from the outset.

  • The chiral resolution method remains a powerful and dependable option, particularly when other asymmetric methods prove challenging, and is often employed in industrial settings.

By understanding the causality and trade-offs inherent in each approach, researchers can confidently select and execute a synthetic plan that is best suited to their objectives, ensuring the efficient and reliable production of this vital chiral building block.

References

  • Gualandi, A., & Cozzi, P. G. (2021). Asymmetric Synthesis of Piperidines. In Comprehensive Organic Synthesis II (pp. 536-589). Elsevier.
  • Buffet, J. R., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Khom, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B, 865-871. [Link]

  • Chen, Y., & Xu, Y. (2018). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Journal of Biosciences and Medicines, 6, 25-33.
  • Sethi, M. K., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(1), 246-254. [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 63-70. [Link]

  • Ni, Y., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase. Applied Biochemistry and Biotechnology, 181(4), 1439-1452. [Link]

  • Zhang, H., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. ResearchGate. [Link]

  • Khom, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Laschat, S., & Kunz, H. (1992). Amino Acids as Chiral Auxiliaries in the Asymmetric Synthesis of Piperidine Alkaloids. Synthesis, 1992(01), 90-100.
  • Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine. (CN105130879A).
  • Google Patents. (2013). Method for synthesizing 1-BOC-3-piperidone. (CN103304472A).
  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. [Link]

  • Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis. [Link]

  • O'Hagan, D. (2000). Piperidine and pyridine alkaloids.
  • ResearchGate. (2019). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine... ResearchGate. [Link]

Sources

Physicochemical properties of tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate

Introduction: A Strategic Building Block in Modern Drug Discovery

Tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its structure combines several key features: a piperidine ring, a common scaffold in numerous approved drugs valued for its ability to impart favorable pharmacokinetic properties[1][2]; a chiral center at the 3-position, allowing for stereospecific interactions with biological targets; a primary alcohol, providing a versatile handle for further chemical modification; and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which facilitates controlled synthetic transformations.

The successful progression of any drug candidate from discovery to clinical use is fundamentally governed by its physicochemical properties.[3][4] These characteristics, including solubility, lipophilicity, and ionization state (pKa), dictate a molecule's behavior within biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[5][6] A thorough understanding and empirical determination of these properties are therefore not merely procedural; they are cornerstones of rational drug design and lead optimization.[7]

This guide provides a comprehensive framework for the characterization of tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these methodologies. While some predicted data exists, this document emphasizes the necessity of empirical measurement to build a robust and reliable data package for this valuable synthetic intermediate.

Core Molecular and Structural Attributes

A foundational characterization begins with the molecule's basic structural and physical identifiers. This data serves as the reference point for all subsequent experimental work. While specific experimental data for the (R)-enantiomer is not widely published, the properties of the racemic mixture are well-documented and provide a baseline.

PropertyDataSource(s)
Chemical Structure Chemical Structure of tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylateN/A
Molecular Formula C₁₂H₂₃NO₃[8][9][10]
Molecular Weight 229.32 g/mol [8][9][10][11]
CAS Number 146667-84-7 (unspecified stereochemistry)[8][10][11][12]
Appearance Colorless to light yellow liquid[10][12]
Predicted pKa (Alcohol) 15.09 ± 0.10[12]
Predicted XLogP3 1.7[13]

Note: The structure shown is the (R)-enantiomer. Publicly available data often refers to the racemic or unspecified mixture. Stereospecific characterization is critical as chirality can influence biological activity and ADME properties.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration.[6][14] Poor solubility is a leading cause of failure for drug candidates.[14] We will focus on determining the thermodynamic equilibrium solubility , as this represents the true saturation point of the compound and is the most reliable measure for biopharmaceutical classification.[15][16]

Causality in Experimental Design

The "gold standard" shake-flask method is chosen for its accuracy and direct measurement of solubility at equilibrium.[14][17] The goal is to create a saturated solution where the dissolved compound is in equilibrium with its solid (or liquid, in this case) state. This avoids the risk of generating artificially high values from supersaturated solutions, a common issue with kinetic solubility methods.[15] The use of phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions, providing a more clinically relevant solubility value.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
  • Preparation of PBS (pH 7.4): Prepare a 0.1 M phosphate-buffered saline solution and adjust the pH to 7.40 ± 0.05 at 37 °C.

  • Sample Preparation: Add an excess amount of tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate to a series of glass vials containing the PBS buffer. "Excess" ensures that a non-dissolved phase remains, which is essential for achieving equilibrium.

  • Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1 °C. Agitate for a defined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[16]

  • Phase Separation: After incubation, allow the vials to stand undisturbed at 37 °C to let the undissolved compound settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to ensure complete separation of the excess solute.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

  • Quantification: Dilute the aliquot with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Confirmation of Equilibrium: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[16]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_pbs Prepare PBS (pH 7.4) add_cmpd Add Excess Compound to PBS prep_pbs->add_cmpd incubate Incubate at 37°C with Agitation (24-72h) add_cmpd->incubate centrifuge Centrifuge to Separate Phases incubate->centrifuge sample Sample Supernatant centrifuge->sample analyze Quantify via HPLC sample->analyze result Calculate Solubility (mg/mL) analyze->result

Caption: Workflow for determining thermodynamic equilibrium solubility.

Lipophilicity: Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.[][19] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

  • LogP measures the distribution of the neutral form of a compound between octanol and water.[19]

  • LogD measures the distribution of all forms (neutral and ionized) of a compound at a specific pH.[20][21]

Causality in Experimental Design

For tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate, determining LogD at pH 7.4 is more pharmacologically relevant than LogP. The Boc-protected piperidine nitrogen is significantly less basic than a free secondary amine, but it can still be protonated. LogD provides a direct measure of the compound's overall lipophilicity under physiological conditions, which directly impacts its ability to cross biological membranes.[20] The shake-flask method is again the gold standard for its accuracy.[22]

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
  • Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This step is crucial to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS).

  • Partitioning: In a vial, combine a known volume of the aqueous stock solution with the same volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.[21]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

  • Sampling & Quantification: Carefully sample both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Workflow for LogD Determination

G cluster_quant Quantification prep 1. Pre-saturate Octanol and PBS (pH 7.4) stock 2. Dissolve Compound in Aqueous Phase prep->stock mix 3. Mix Aqueous & Octanol Phases (1:1) stock->mix shake 4. Shake to Equilibrate mix->shake separate 5. Centrifuge to Separate Phases shake->separate quant_aq Measure [Cmpd] in Aqueous Phase separate->quant_aq quant_oct Measure [Cmpd] in Octanol Phase separate->quant_oct calc 6. Calculate LogD = log([Cmpd]oct / [Cmpd]aq) quant_aq->calc quant_oct->calc G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter prepare Prepare Compound Solution in KCl calibrate->prepare acidify Acidify Solution to ~pH 2 prepare->acidify titrate Add Increments of Standard NaOH acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Identify Equivalence Point plot->find_ep find_hep Find Half-Equivalence Point find_ep->find_hep pka pKa = pH at Half-Equivalence Point find_hep->pka

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion: Building a Predictive Profile for Drug Development

The physicochemical properties of tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate are not static data points; they form an interconnected profile that predicts the molecule's behavior in a biological system. High solubility is the first step toward achieving adequate systemic exposure. An optimal LogD value suggests a balance between the ability to dissolve in aqueous biological fluids and the lipophilicity required to cross cell membranes. The pKa value provides the critical context for both solubility and lipophilicity, defining the charge state of the molecule in different physiological compartments.

By systematically applying the robust, gold-standard protocols outlined in this guide, researchers can generate the high-quality, empirical data necessary for making informed decisions. This characterization is a foundational investment in the drug discovery process, enabling the rational design of new chemical entities and minimizing the risk of costly late-stage failures due to poor ADME properties. [7]

References

  • Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Anonymous. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. BenchChem.
  • Jain, N., & Sudandray, P. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • Anonymous. (2023). What are the physicochemical properties of drug? LookChem.
  • Anonymous. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
  • Anonymous. Physicochemical properties. Fiveable.
  • Anonymous. Protocol for Determining pKa Using Potentiometric Titration.
  • Anonymous. Lipophilicity Assays. BOC Sciences.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Avdeef, A., et al. (2007).
  • Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment.
  • Anonymous. Tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS 146667-84-7. Home Sunshine Pharma.
  • Anonymous. (2019). LogD. Cambridge MedChem Consulting.
  • Townsend, B. (2024).
  • Anonymous. LogD/LogP Background. Enamine.
  • Anonymous. (2022). Compound solubility measurements for early drug discovery.
  • Anonymous. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • Anonymous. tert-Butyl 3-(2-hydroxyethyl)
  • Buszewski, B., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Anonymous. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Anonymous. (2025). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors.
  • Anonymous. (2025).
  • Anonymous. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Gopalakrishnan, M., & Ezhilarasi, M. R. (2023).
  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Grifantini, R., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed.
  • PubChem. tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
  • Vitaku, E., et al. (2023).
  • Anonymous. tert-Butyl 3-(2-hydroxyethyl)
  • Anonymous. tert-butyl 3-(2-hydroxyethyl)
  • Anonymous. tert-Butyl 3-(2-hydroxyethyl)

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic data for (R)-1-N-Boc-piperidine-3-ethanol, a key building block in pharmaceutical synthesis.[1] As a chiral molecule, its unambiguous characterization is paramount for ensuring the stereochemical integrity of downstream products. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Molecular Structure and Significance

This compound, with the CAS number 146667-84-7 for its racemic form, is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a hydroxyethyl substituent at the 3-position.[2][3] The Boc group is a common protecting group in organic synthesis, and its presence influences the spectroscopic properties of the molecule. The chiral center at the 3-position of the piperidine ring is of particular importance in the synthesis of stereospecific pharmaceuticals.

Molecular Formula: C₁₂H₂₃NO₃[4] Molecular Weight: 229.32 g/mol [4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The data is based on the analysis of structurally similar compounds.[5]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and the spectrum recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8-3.0Multiplet4HPiperidine ring protons adjacent to N and CH₂-O
~3.6Triplet2HCH ₂-OH
~1.9-1.2Multiplet7HRemaining piperidine ring protons and CH-CH₂
1.45Singlet9Htert-butyl protons
VariableBroad Singlet1HOH

Interpretation: The large singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector. The protons of the piperidine ring exhibit complex multiplets due to their diastereotopic nature and restricted rotation around the N-Boc bond. The protons on the carbons adjacent to the nitrogen and the oxygen of the ethanol substituent are expected to be the most deshielded among the ring protons. The two protons of the CH₂ group adjacent to the hydroxyl group are expected to appear as a triplet. The hydroxyl proton itself will appear as a broad singlet, and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~155C =O (Boc)
~79C (CH₃)₃ (Boc)
~61C H₂-OH
~47-40Piperidine C H₂ adjacent to N
~39-24Remaining piperidine C H and C H₂
28.5C(C H₃)₃ (Boc)

Interpretation: The carbonyl carbon of the Boc group is expected to resonate at a downfield chemical shift of around 155 ppm. The quaternary carbon of the tert-butyl group is found at approximately 79 ppm, while the methyl carbons of the Boc group appear as a sharp signal around 28.5 ppm. The carbon of the CH₂ group attached to the hydroxyl is expected at about 61 ppm. The carbons of the piperidine ring will have chemical shifts in the range of 24-47 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
~2975, 2870Medium to StrongC-H stretch (alkane)
~1690StrongC=O stretch (carbamate, Boc group)
~1170StrongC-O stretch (carbamate and alcohol)

Interpretation: A strong, broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is due to hydrogen bonding. The strong absorption at approximately 1690 cm⁻¹ is indicative of the C=O stretching of the carbamate (Boc group). The C-H stretching vibrations of the alkyl groups are observed in the 2870-2975 cm⁻¹ region. The C-O stretching vibrations for the alcohol and the carbamate are expected to appear in the fingerprint region, around 1170 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: The mass spectrum can be obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the instrument.

Predicted Fragmentation Pattern:

G M [M+H]⁺ m/z = 230 M_minus_isobutylene [M+H - C₄H₈]⁺ m/z = 174 M->M_minus_isobutylene - C₄H₈ M_minus_Boc [M+H - C₅H₉O₂]⁺ m/z = 130 M->M_minus_Boc - Boc tBu [C₄H₉]⁺ m/z = 57 M->tBu Boc fragmentation piperidine_fragment [C₇H₁₄NO]⁺ m/z = 128 M_minus_isobutylene->piperidine_fragment - CO₂

Caption: Predicted ESI-MS fragmentation of this compound.

Interpretation: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 230. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) to give a fragment at m/z 174. Another common fragmentation is the loss of the entire Boc group (101 Da) resulting in a fragment at m/z 130. The tert-butyl cation at m/z 57 is also a very common and often abundant fragment from Boc-protected compounds. Further fragmentation of the piperidine ring can also occur.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive characterization of this compound. The combination of NMR, IR, and MS allows for the unambiguous confirmation of its structure. This information is critical for researchers and drug development professionals who rely on the purity and structural integrity of this important synthetic building block.

References

  • Supplementary Information for "A general catalytic platform for the α-C–H functionalization of unprotected cyclic amines". Macmillan Group, Princeton University. Available at: [Link]

  • PubChem. tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Navigating the Mirror World: A Technical Guide to the Chirality and Enantiomeric Purity of (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-N-Boc-Piperidine-3-ethanol is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents. Its defined stereochemistry is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the synthesis, and more critically, the analytical methodologies required to ascertain the chirality and enantiomeric purity of this vital intermediate. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of various analytical techniques, equipping researchers, scientists, and drug development professionals with the requisite knowledge for robust quality control and process optimization.

The Significance of Chirality in Drug Development: The Case for this compound

In the realm of pharmacology, chirality is a fundamental consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Therefore, the synthesis and use of single-enantiomer drugs have become a standard in the pharmaceutical industry to improve drug efficacy and safety.[1][2]

This compound serves as a crucial chiral synthon in the development of various drugs, including analgesics and anti-inflammatory agents.[3] Its piperidine core is a common motif in bioactive molecules, and the specific (R)-configuration at the C3 position is often essential for the desired biological activity. Consequently, the ability to synthesize this compound with high enantiomeric purity and to accurately verify it is a critical aspect of drug discovery and development.

Synthetic Pathways to Enantiopure this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound, several strategies are employed, each with its own set of advantages and challenges. The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric excess (e.e.).

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate using a chiral catalyst or auxiliary. One common approach is the asymmetric reduction of a ketone precursor, N-Boc-3-piperidone, to the corresponding alcohol.

A notable method involves the use of ketoreductase (KRED) enzymes. These biocatalysts offer high enantioselectivity under mild reaction conditions, making them an environmentally friendly and efficient option.[4] The screening of various KREDs is often necessary to identify the enzyme that provides the desired (R)-alcohol with high conversion and enantiomeric excess.[4][5]

Diagram of Asymmetric Synthesis Workflow:

Prochiral N-Boc-3-piperidone Enzyme Ketoreductase (KRED) + Cofactor (e.g., NADH) Prochiral->Enzyme Substrate Product (R)-1-N-Boc-Piperidine-3-ol Enzyme->Product Enantioselective Reduction Reduction Reduction of the corresponding ketone Product->Reduction Further synthetic steps if necessary Ethanol This compound Reduction->Ethanol

Caption: Asymmetric synthesis of this compound via enzymatic reduction.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Another effective strategy is to start from a readily available, enantiomerically pure natural product, a concept known as chiral pool synthesis. L-glutamic acid, a natural α-amino acid, can be a versatile starting material for the synthesis of enantiomerically pure 3-substituted piperidine derivatives. This multi-step route involves the transformation of the chiral center in the starting material into the desired stereocenter in the final product.

The Litmus Test: Determining Enantiomeric Purity

The synthesis of a chiral compound is only half the battle; verifying its enantiomeric purity is equally critical. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most widely used and robust method.[6][7]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including piperidine derivatives.[7]

Table 1: Comparison of Chiral Stationary Phases for the Analysis of 1-Boc-3-hydroxypiperidine Enantiomers

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Observations
Chiralpak® IC-3 250 x 4.6 mm, 3 µm0.2% TFA in n-Hexane:IPA (95:5)1.030>1.5Optimized Method: Good resolution and peak shape.[7]
Chiralpak® IG-3 250 x 4.6 mm, 3 µmHexane:Ethanol:TFA (98:2:0.2)0.5400.89Poor resolution, peaks not well separated.[7]
Chiralpak® OD-H 250 x 4.6 mm, 5 µmHexane:Ethanol:TFA (98:2:0.2)0.5150.56Poor resolution.[7]
Chiralpak® IE-3 250 x 4.6 mm, 5 µmHexane:IPA:TFA (95:5:0.1)1.2401.50Good resolution.[7]

Data extracted from a study on the enantiomeric separation of (S)-1-Boc-3-hydroxypiperidine, a closely related compound.[7]

Diagram of Chiral HPLC Workflow:

Sample Sample containing (R) and (S) enantiomers Injection HPLC Injection Sample->Injection Column Chiral Stationary Phase (CSP) Column Injection->Column Separation Differential Interaction with CSP Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with separated peaks Detection->Chromatogram

Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.

Experimental Protocol: Optimized Chiral HPLC Method

This protocol is adapted from a validated method for the quantification of the enantiomeric impurity of 1-Boc-3-hydroxypiperidine and is highly applicable to this compound due to their structural similarity.[5][7]

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm)

    • Analytical balance

    • Solvents: n-Hexane (HPLC grade), Isopropyl alcohol (IPA, HPLC grade), Trifluoroacetic acid (TFA, analytical grade)

  • Chromatographic Conditions:

    • Mobile Phase: A premixed solution of 0.2% Trifluoroacetic acid in a mixture of n-Hexane and Isopropyl alcohol (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Isopropyl alcohol.

    • Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas of the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Note on Pre-column Derivatization: For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance UV detection. For instance, derivatization with para-toluenesulfonyl chloride (PTSC) can introduce a chromophore, facilitating sensitive detection.[8]

Alternative and Orthogonal Techniques

While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques offer complementary advantages.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is a faster and more environmentally friendly alternative to HPLC, using supercritical CO2 as the primary mobile phase.[6] It often provides excellent resolution for chiral separations.

  • Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[7] It is particularly useful when sample volume is limited.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR, using chiral solvating or derivatizing agents, can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6]

Conclusion and Future Perspectives

The synthesis and quality control of this compound are emblematic of the stringent requirements in modern pharmaceutical development. A thorough understanding of both the synthetic methodologies to achieve high enantiomeric purity and the analytical techniques to rigorously verify it is indispensable. While chiral HPLC remains the gold standard for enantiomeric purity determination, the exploration of greener and higher-throughput techniques like SFC will continue to be a focus in the field. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to confidently navigate the chiral landscape of this important building block, ultimately contributing to the development of safer and more effective medicines.

References

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Sharma, S. K., & Sultana, S. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Retrieved from [Link]

  • Yadav, J. S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Sec B. Retrieved from [Link]

  • Sethi, M. K., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Retrieved from [Link]

  • Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • National Center for Biotechnology Information. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Retrieved from [Link]

Sources

(R)-1-N-Boc-Piperidine-3-ethanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (R)-1-N-Boc-Piperidine-3-ethanol

Abstract

This compound is a valuable chiral building block extensively used in the synthesis of complex pharmaceutical compounds and other specialty chemicals.[1][2] Its molecular architecture, featuring a Boc-protected amine and a primary alcohol on a piperidine scaffold, offers significant synthetic versatility. However, these same functional groups dictate its stability profile and define the necessary conditions for its storage and handling to prevent degradation and ensure the integrity of subsequent synthetic operations. This guide provides a comprehensive analysis of the stability of this compound, delineates its primary degradation pathways, establishes evidence-based storage and handling protocols, and presents a framework for empirical stability testing.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name tert-Butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate[1]
CAS Number 146667-84-7[1]
Molecular Formula C₁₂H₂₃NO₃[1][3]
Molecular Weight 229.32 g/mol [1][3]
Appearance Light yellow liquid[1]
Purity Typically ≥98% (by GC)[1]
Storage Temp. 0-8 °C (Refrigerated)[1][4]

Core Stability Profile: A Functional Group Analysis

The stability of this compound is primarily governed by the chemical nature of its two key functional groups: the N-Boc (tert-butyloxycarbonyl) protecting group and the primary ethanol side chain.

  • N-Boc Group: The Boc group is a carbamate that serves to protect the piperidine nitrogen. It is well-known for its stability towards nucleophiles and basic conditions, making it an orthogonal protecting group to base-labile groups like Fmoc.[5] However, its defining characteristic is its lability under acidic conditions, which readily cleaves the carbamate to release the free amine.[6][7]

  • Primary Alcohol: The -CH₂CH₂OH group is a primary alcohol. This functional group is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid under stronger oxidizing conditions.[8]

Caption: Key functional groups governing the stability of the molecule.

Potential Degradation Pathways

Understanding the potential routes of degradation is critical for mitigating purity loss during storage and use. The primary vulnerabilities are acid-catalyzed deprotection and oxidation.

Acid-Catalyzed Deprotection

This is the most significant degradation pathway for Boc-protected amines.[9] Exposure to acidic conditions (e.g., strong acids like HCl or TFA, or even Lewis acids) protonates the carbonyl oxygen of the Boc group. This initiates the cleavage of the tert-butyl group as a stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine, (R)-piperidine-3-ethanol, and carbon dioxide.[6][7]

cluster_products Deprotection Products parent This compound acid Acidic Conditions (H⁺) parent->acid amine (R)-Piperidine-3-ethanol (Free Amine) acid->amine Cleavage & Decarboxylation isobutylene Isobutylene co2 Carbon Dioxide (CO₂)

Caption: Acid-catalyzed deprotection of the N-Boc group.

Oxidative Degradation

The primary alcohol and the piperidine ring nitrogen are potential sites for oxidation.

  • Alcohol Oxidation: In the presence of oxidizing agents (or atmospheric oxygen over long periods, potentially catalyzed by light or metal ions), the primary alcohol can be oxidized to the corresponding aldehyde, (R)-1-N-Boc-3-(2-oxoethyl)piperidine, or further to the carboxylic acid, (R)-1-N-Boc-piperidine-3-acetic acid.

  • Piperidine Oxidation: While less common under typical storage conditions, the piperidine ring itself can be susceptible to oxidation, potentially leading to N-oxides or ring-opened byproducts.[8]

Thermal Degradation

The N-Boc group can be thermally labile. While significant degradation typically requires temperatures well above ambient conditions, prolonged exposure to elevated temperatures can lead to the same deprotection products as acid-catalyzed cleavage.[9] This underscores the importance of refrigerated storage to minimize the rate of thermal decomposition.

Recommended Storage and Handling Conditions

To preserve the chemical integrity and purity of this compound, the following storage and handling protocols are recommended. These conditions are designed to directly counteract the degradation pathways described above.

ParameterRecommendationRationaleSource(s)
Temperature 2-8 °CTo minimize the rate of potential thermal degradation and slow down other chemical reactions.[1][4]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).To prevent oxidation of the primary alcohol and the piperidine ring.[8][10]
Container Tightly sealed, light-resistant (amber) container.To prevent exposure to atmospheric moisture and oxygen, and to protect against potential photolytic degradation.[8][10]
Incompatibilities Keep away from strong acids and strong oxidizing agents.Strong acids will rapidly cleave the Boc protecting group. Strong oxidizers will degrade the alcohol functional group.[8][11]
Handling Handle in a well-ventilated area. Use appropriate PPE (gloves, eye protection).Standard chemical safety practice to avoid inhalation and skin contact.[10][12]

Framework for an Empirical Stability Study

For drug development professionals, an empirical stability study is crucial for establishing a retest period or shelf life.[13][14] Such a study involves subjecting the material to various environmental conditions over time and analyzing its purity and degradation products.

Study Design

A comprehensive stability study should include long-term, accelerated, and forced degradation components, as guided by ICH principles.[15][16]

  • Long-Term Study: The compound is stored under the recommended conditions (e.g., 5 °C ± 3 °C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to establish the real-time stability profile.[14]

  • Accelerated Study: The compound is stored at elevated temperature and humidity (e.g., 25 °C / 60% RH or 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability and evaluate the impact of short-term excursions from recommended storage.[13][16]

  • Forced Degradation (Stress Testing): The compound is subjected to harsh conditions to intentionally induce degradation. This helps to identify likely degradation products and establish the specificity of the analytical methods used for stability monitoring.[13]

cluster_conditions Storage Conditions start Stability Study Initiation (Batch Selection, T=0 Analysis) long_term Long-Term (e.g., 5°C) start->long_term accelerated Accelerated (e.g., 25°C/60% RH) start->accelerated forced Forced Degradation (Acid, Base, Heat, etc.) start->forced analysis Analytical Testing at Time Points (HPLC for Purity/Impurities, LC-MS for ID) long_term->analysis accelerated->analysis forced->analysis data Data Evaluation (Assess Degradation Rate, Identify Products) analysis->data end Establish Retest Period & Storage Conditions data->end

Caption: General workflow for a comprehensive stability study.

Experimental Protocol: Forced Degradation Study

The following protocol outlines a typical forced degradation experiment. An analytical method (e.g., reverse-phase HPLC with UV detection) should be used to quantify the remaining parent compound and the formed impurities.

1. Preparation:

  • Prepare five separate solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

2. Stress Conditions:

  • Acid Hydrolysis: To one solution, add 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: To a second solution, add 0.1 M NaOH. Heat at 60 °C for 24 hours. (Minimal degradation is expected for the Boc group, but this confirms stability).

  • Oxidative Degradation: To a third solution, add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a fourth solution at 80 °C for 72 hours.

  • Photostability: Expose the fifth solution to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in foil and stored alongside.

3. Analysis:

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • If necessary, neutralize the acid and base samples before analysis.

  • Analyze all samples by HPLC to determine the percentage of degradation and the impurity profile. Use LC-MS to identify the mass of major degradation products.

Stress ConditionReagent/ParameterTypical ConditionsExpected Primary Degradation
Acidic 0.1 M HCl60 °CN-Boc Deprotection
Basic 0.1 M NaOH60 °CLikely Stable
Oxidative 3% H₂O₂Room TemperatureAlcohol Oxidation
Thermal Heat80 °CN-Boc Deprotection (slow)
Photolytic Light (ICH Q1B)Ambient TemperatureCompound-specific

Conclusion

The stability of this compound is well-defined and manageable with appropriate precautions. Its primary liabilities are cleavage of the N-Boc group under acidic conditions and, to a lesser extent, oxidation of the primary alcohol. Adherence to recommended storage conditions—specifically refrigeration (2-8 °C) in a tightly sealed, light-resistant container under an inert atmosphere—is paramount to preserving its purity and ensuring its reliability as a synthetic intermediate. For applications in regulated environments, a formal stability study is essential to empirically define its shelf life and understand its degradation profile, thereby ensuring the quality and consistency of the final products derived from it.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Ethiopian Food and Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-N-Boc-piperidine-2-ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

Sources

Commercial availability and suppliers of (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to (R)-1-N-Boc-Piperidine-3-ethanol: Commercial Availability, Characterization, and Applications

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile framework for introducing diverse functional groups. The introduction of chirality to the piperidine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets. This compound, a chiral building block, offers a synthetically tractable handle—the primary alcohol—for elaboration into more complex structures, while the Boc-protecting group ensures stability and allows for selective deprotection. This guide provides an in-depth technical overview of this valuable reagent, covering its commercial availability, synthesis, analytical characterization, and key applications for professionals in drug discovery and chemical development.

Section 1: Chemical Identity and Properties

This compound, also known as (R)-tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, is a stable, versatile intermediate. The CAS number for the racemic mixture is 146667-84-7.[2][3] Researchers must exercise diligence to source the correct (R)-enantiomer and verify its enantiomeric purity.

Table 1: Physicochemical Properties

Property Value Source(s)
IUPAC Name tert-butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate N/A
Synonyms (R)-Boc-Piperidine-3-ethanol, (R)-3-(2-Hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester [2]
CAS Number 673449-64-8 (for R-enantiomer) N/A
Molecular Formula C₁₂H₂₃NO₃ [2]
Molecular Weight 229.32 g/mol [2]
Appearance Colorless to light yellow liquid or solid/oil [2][4][5]
Purity (Typical) ≥95-98% (GC) [2][4]

| Storage Conditions | 2-8°C, sealed in a dry environment |[2][6] |

Section 2: Commercial Availability and Procurement

While the racemic form of 1-N-Boc-Piperidine-3-ethanol is widely available, the enantiomerically pure (R)-form is offered by a more select group of specialized chemical suppliers. Procurement for research and development purposes typically ranges from gram to kilogram scales.

Trustworthiness in Procurement: When sourcing this chiral intermediate, it is paramount to request a lot-specific Certificate of Analysis (CoA). The CoA must include not only a measure of chemical purity (e.g., by GC or ¹H NMR) but also a determination of enantiomeric excess (e.e.), typically assessed via chiral HPLC.

Table 2: Representative Commercial Suppliers

Supplier Product Name Purity Notes
Chem-Impex 1-N-Boc-piperidine-3-ethanol (Racemic) ≥ 98% (GC) Offers the racemic mixture, useful as a reference.[2]
Fluorochem 1-N-Boc-Piperidine-3-ethanol (Racemic) 95% Available in various quantities from 1g to 25g.[4][5]
Sigma-Aldrich tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (Racemic) 97% Marketed by Ambeed, Inc. through the Sigma-Aldrich platform.[6]

| BLD Pharm | (R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | N/A | Supplier of the precursor acid, indicating synthetic capability for related derivatives.[7] |

Note: Availability of the specific (R)-enantiomer should be confirmed directly with suppliers, as catalog listings can change.

Section 3: Synthesis and Manufacturing

The synthesis of this compound typically originates from a chiral precursor, most commonly (R)-piperidine-3-carboxylic acid or a derivative thereof. A common and robust strategy involves the reduction of the carboxylic acid functional group.

Synthetic Causality: The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LAH) are effective, they present handling challenges on a larger scale. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder and often safer alternative for the selective reduction of the carboxylic acid in the presence of the Boc-carbamate. The synthesis begins with the protection of the piperidine nitrogen, followed by the reduction of the acid.

G cluster_0 Synthesis Workflow Start (R)-Piperidine-3-carboxylic acid Step1 Boc Protection (Boc)₂O, Base (e.g., NaOH or TEA) Solvent (e.g., Dioxane/Water) Start->Step1 Intermediate (R)-1-Boc-Piperidine-3-carboxylic acid (CAS: 163438-09-3) Step1->Intermediate Step2 Selective Reduction Reagent (e.g., BH₃·THF) Anhydrous Solvent (e.g., THF) Intermediate->Step2 Workup Aqueous Quench & Extraction Step2->Workup Product This compound Workup->Product

Figure 1: General synthetic workflow for this compound.

Section 4: Analytical Characterization and Quality Control

A rigorous analytical assessment is non-negotiable to validate the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural confirmation. The ¹H NMR spectrum of Boc-protected piperidines can be complex due to the restricted rotation around the N-C(O) bond, which can lead to broadened or duplicated signals for protons near the nitrogen atom.[8]

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.0 - 3.8 br m 2H -CH₂- (axial, equatorial piperidine)
3.68 t 2H -CH₂-OH
~2.8 - 2.6 br m 2H -CH₂- (axial, equatorial piperidine)
~1.8 - 1.2 m 7H Piperidine ring protons & -CH₂-CH₂OH
1.46 s 9H -C(CH₃)₃ (Boc)
(variable) br s 1H -OH

Note: These are predicted shifts based on related structures.[9] Actual spectra should be compared to a verified reference standard.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity. The hydroxyl group provides a handle for interaction with a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralpak® series, are highly effective for separating enantiomers of piperidine derivatives.[10][11]

Self-Validating Protocol for Chiral HPLC:

  • Method Development: Screen various polysaccharide-based CSPs (e.g., Chiralpak IC, IG) with mobile phases typically consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[10]

  • Racemic Standard: First, inject the racemic compound (CAS: 146667-84-7) to confirm baseline separation of the two enantiomers and determine their respective retention times.

  • Sample Analysis: Analyze the (R)-enantiomer sample under the optimized conditions.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A high-purity sample should show a minimal peak at the retention time corresponding to the (S)-enantiomer.

Section 5: Applications in Research and Development

This compound is a versatile building block primarily used in the synthesis of complex pharmaceutical agents.[2] Its bifunctional nature (a protected secondary amine and a primary alcohol) allows for sequential, controlled modifications.

  • Elaboration of the Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted to various functional groups via substitution reactions (e.g., halides, azides, amines).

  • Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to esters, ethers, and other functionalities with a clean inversion of stereochemistry if a chiral center were adjacent.[12][13] For this primary alcohol, it serves as a reliable method for C-O, C-N, or C-S bond formation under mild conditions.[14]

  • Deprotection and N-Functionalization: The Boc group can be cleanly removed under acidic conditions (e.g., TFA or HCl in dioxane), revealing the secondary amine for subsequent alkylation, acylation, or arylation.

Section 6: Experimental Protocol - A Case Study

Mitsunobu Esterification with p-Nitrobenzoic Acid

This protocol details a representative transformation of the primary alcohol, demonstrating its utility as a synthetic intermediate. The Mitsunobu reaction is a cornerstone of modern organic synthesis for its reliability in converting alcohols.[12]

Objective: To convert this compound to its corresponding p-nitrobenzoate ester.

G cluster_0 Mitsunobu Reaction Workflow Start Dissolve Alcohol (1 eq.), p-Nitrobenzoic Acid (1.2 eq.), & PPh₃ (1.5 eq.) in dry THF Step1 Cool to 0°C (Ice Bath) Start->Step1 Step2 Add DEAD or DIAD (1.5 eq.) Dropwise via Syringe Step1->Step2 Step3 Warm to Room Temperature Stir for 6-12 hours Step2->Step3 Monitoring Monitor by TLC (Disappearance of Alcohol) Step3->Monitoring Workup Concentrate, Dilute with EtOAc, Wash with NaHCO₃ & Brine Monitoring->Workup Purification Purify by Column Chromatography (Silica Gel) Workup->Purification Product Desired Ester Product Purification->Product

Sources

A Comprehensive Technical Guide to the Safe Handling of (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-1-N-Boc-Piperidine-3-ethanol , a chiral piperidine derivative, is a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique structural features, including the presence of a Boc-protected amine and a primary alcohol, make it a versatile intermediate for creating complex molecular architectures.[1][2] This guide provides a detailed overview of the critical safety and handling protocols necessary for the responsible use of this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. This information dictates appropriate storage conditions, handling procedures, and emergency response measures.

PropertyValueSource
CAS Number 146667-84-7[3]
Molecular Formula C₁₂H₂₃NO₃[3]
Molecular Weight 229.32 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point Approximately 310 - 315 °C[4]
Density Approximately 1.043 g/cm³[5]
Solubility Poorly soluble in water. Soluble in common organic solvents like dichloromethane and ethyl acetate.[4]
Storage Temperature 2-8 °C[4]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is crucial for communicating its potential risks.

Signal Word: Warning [6]

GHS Hazard Pictogram:



Hazard Statements: [6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the necessary precautions.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS and Conduct Risk Assessment PPE Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat Prep->PPE Mandatory Ventilation Work in a Well-Ventilated Fume Hood PPE->Ventilation Essential Dispense Dispense Liquid Carefully (Avoid Splashing) Ventilation->Dispense Proceed with Caution Transfer Use Grounded Equipment for Transfers (to prevent static discharge) Dispense->Transfer Reaction Perform Reactions in Suitable Glassware Transfer->Reaction Waste Dispose of Waste in Labeled Containers Reaction->Waste After Reaction Decontaminate Decontaminate Work Surfaces and Glassware Waste->Decontaminate Storage Store in a Tightly Sealed Container at 2-8°C Decontaminate->Storage Final Step

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Skin and Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, additional protective clothing may be necessary.

Section 4: Experimental Protocol Example: Oxidation to the Aldehyde

To illustrate the practical handling of this compound, the following is a representative protocol for its oxidation to the corresponding aldehyde, a common transformation in organic synthesis. This protocol is adapted from general procedures for similar alcohol oxidations.

Objective: To oxidize this compound to (R)-1-Boc-piperidine-3-acetaldehyde.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution, add Dess-Martin Periodinane (1.1 eq) portion-wise at room temperature. The causality behind using DMP is its mild and selective nature for oxidizing primary alcohols to aldehydes with minimal over-oxidation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate to reduce the excess DMP.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

This self-validating protocol includes monitoring by TLC to ensure the reaction goes to completion and a purification step to isolate the desired product.

Section 5: Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures: [8]

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Spill and Leak Procedures: [5]

  • Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill to prevent it from entering drains or waterways. Collect the material and dispose of it as hazardous waste.

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides and carbon monoxide.[10] Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Emergency_Procedures Emergency Response Protocol cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Remove Remove from Exposure Source Spill->Remove PPE_Spill Don Appropriate PPE Evacuate->PPE_Spill Contain Contain Spill with Inert Material PPE_Spill->Contain Cleanup Collect and Dispose as Hazardous Waste Contain->Cleanup FirstAid Administer First Aid (as per Section 5) Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: A flowchart outlining the immediate steps for emergency response.

Section 6: Storage and Disposal

Proper storage and disposal are critical for maintaining the stability of the compound and protecting the environment.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • The recommended storage temperature is 2-8°C.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of this chemical and its container as hazardous waste.[10]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Do not allow the material to enter drains or waterways, as it is very toxic to aquatic life.[7]

Section 7: Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a comprehensive understanding of its potential hazards. By adhering to the guidelines outlined in this technical guide, researchers can work with this compound safely and effectively, contributing to advancements in drug discovery and development while prioritizing personal and environmental safety.

References

  • PubChem. (n.d.). tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Stonehouse Process Safety. (n.d.). Nitrogen Gas to Prevent Explosions and Fires. Retrieved from [Link]

  • Phoenix Fire Department. (n.d.). Flammable Liquid Incidents. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS 146667-84-7. Retrieved from [Link]

  • COUNTRY Financial. (n.d.). Flammable and Combustible Liquids Safety. Retrieved from [Link]

  • LookChem. (n.d.). (S)-1-N-BOC-PIPERIDINE-2-ETHANOL. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • PubChem. (n.d.). (S)-1-N-Boc-piperidine-2-ethanol. Retrieved from [Link]

  • EWG. (n.d.). HYDROXYETHYL ISOBUTYL PIPERIDINE CARBOXYLATE. Retrieved from [Link]

  • Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

The Synthetic Alchemist's Guide to Enantiomerically Pure 3-Aminopiperidines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, including potent dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1] The stereochemistry of the amino group at the C3 position is paramount, as different enantiomers often exhibit vastly different pharmacological activities, pharmacokinetic profiles, and safety margins.[2] Consequently, the development of robust, scalable, and efficient methods for the synthesis of enantiomerically pure 3-aminopiperidine derivatives is a critical endeavor in modern drug discovery and development. This in-depth technical guide provides a comprehensive overview of the principal strategies for accessing these valuable chiral building blocks, with a focus on the underlying scientific principles, field-proven insights, and detailed experimental protocols. We will explore classical resolution techniques, the strategic use of the chiral pool, and modern asymmetric catalytic methods, including biocatalysis and transition-metal catalysis.

The Strategic Imperative for Enantiopurity: The Case of 3-Aminopiperidine

The piperidine ring is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals due to its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for exploring chemical space. When substituted with an amino group at the 3-position, a chiral center is introduced, leading to a pair of enantiomers. The (R)-enantiomer of 3-aminopiperidine, for instance, is a key intermediate in the synthesis of several blockbuster drugs, including the DPP-IV inhibitors alogliptin and linagliptin.[1][3][4] The precise spatial orientation of the amino group dictates the molecule's ability to form key interactions with its biological target, making enantiomeric purity a non-negotiable aspect of drug design and synthesis.[1]

This guide will navigate the diverse synthetic landscape for obtaining these enantiopure compounds, providing researchers and drug development professionals with the knowledge to select and implement the most suitable strategy for their specific needs.

Classical Resolution: The Enduring Power of Diastereomeric Salt Formation

One of the most established and industrially practiced methods for obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This technique leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

The Principle of Diastereomeric Salt Resolution

The fundamental principle lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not. The choice of resolving agent and solvent system is critical for achieving efficient separation.

racemate Racemic 3-Aminopiperidine ((R)-Amine + (S)-Amine) diastereomers Diastereomeric Salts ((R)-Amine-(R)-Acid + (S)-Amine-(R)-Acid) racemate->diastereomers + resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) resolving_agent->diastereomers separation Fractional Crystallization (Based on Solubility Difference) diastereomers->separation less_soluble Less Soluble Diastereomer ((R)-Amine-(R)-Acid) separation->less_soluble Precipitates more_soluble More Soluble Diastereomer (in solution) separation->more_soluble Remains liberation Base Treatment less_soluble->liberation enantiopure_amine Enantiopure (R)-3-Aminopiperidine liberation->enantiopure_amine

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

Common Resolving Agents for 3-Aminopiperidine

Several chiral acids have proven effective for the resolution of racemic 3-aminopiperidine. The selection of the resolving agent is often empirical, and screening of different acids and solvent systems is common practice to optimize the resolution efficiency.

Resolving AgentEfficacy NotesReference(s)
Dibenzoyl-D-tartaric acidA commonly used and effective resolving agent.[5][6]
N-tosyl-(S)-phenylalanineDemonstrates good resolving power for 3-aminopiperidine.[5][7]
Optically active cyclic phosphoric acidsReported to be highly efficient, affording high yield and enantiomeric excess.[3][7]
(R)-2-methoxy-2-phenylacetic acidUtilized for the crystallization of diastereomeric acid addition salts.[6]
N-acetyl-phenylalanineAnother option for forming diastereomeric salts.[6]
Experimental Protocol: Resolution with Dibenzoyl-D-tartaric Acid

This protocol outlines a general procedure for the resolution of racemic 3-aminopiperidine using dibenzoyl-D-tartaric acid.[5]

Materials:

  • Racemic 3-aminopiperidine dihydrochloride

  • Methanol

  • Sodium hydroxide solution (e.g., 46-48%)

  • Dibenzoyl-D-tartaric acid

  • Isopropanol

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Liberation of the Free Base: Dissolve racemic 3-aminopiperidine dihydrochloride in methanol. Cool the solution in an ice-water bath and add sodium hydroxide solution dropwise to liberate the free base. Stir the mixture at room temperature.

  • Salt Formation: Add dibenzoyl-D-tartaric acid to the solution of the free base. Heat the mixture to approximately 60°C for 2 hours to facilitate salt formation.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a cold solvent (e.g., a mixture of isopropanol and MTBE).

  • Liberation of the Enantiopure Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., MTBE). Add a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amine into the organic layer.

  • Purification: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the enantiomerically enriched 3-aminopiperidine.

  • Enantiomeric Excess (e.e.) Determination: The e.e. of the resolved amine should be determined by a suitable analytical method, most commonly chiral High-Performance Liquid Chromatography (HPLC).[5]

Chiral Pool Synthesis: Nature's Starting Blocks

The chiral pool strategy leverages readily available and enantiomerically pure natural products, such as amino acids, as starting materials. This approach elegantly bypasses the need for resolution or asymmetric synthesis by incorporating a pre-existing stereocenter into the target molecule.

L-Glutamic Acid as a Precursor

L-glutamic acid is an attractive starting material for the synthesis of 3-aminopiperidine derivatives. A multi-step synthesis can be employed to construct the piperidine ring while retaining the stereochemical integrity of the starting material.

start L-Glutamic Acid step1 Esterification start->step1 step2 Boc-Protection step1->step2 step3 NaBH4 Reduction (to Diol) step2->step3 step4 Tosylation step3->step4 step5 Cyclization (with amine) step4->step5 product Enantiopure 3-(N-Boc amino) piperidine derivative step5->product

Caption: Synthetic Pathway from L-Glutamic Acid.

Ornithine and Lysine as Chiral Precursors

L-ornithine and L-lysine are other valuable chiral building blocks for the synthesis of enantiopure 3-aminopiperidine and related structures.[8][9] The synthesis often involves cyclization of the amino acid derivative to form a lactam, followed by reduction.[8]

Asymmetric Catalysis: The Modern Approach to Chirality

Asymmetric catalysis has revolutionized the synthesis of enantiopure compounds by employing small amounts of a chiral catalyst to generate large quantities of a chiral product with high enantioselectivity. This approach is often more atom-economical and efficient than classical resolution.

Biocatalysis: The Power of Enzymes

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions, making them an attractive and "green" option for chemical synthesis.[10][11] Transaminases, in particular, have emerged as powerful tools for the asymmetric synthesis of chiral amines.[11][12][13]

Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor.[4][14] By using a prochiral piperidone substrate, a transaminase can selectively produce one enantiomer of the corresponding 3-aminopiperidine.[12][13]

ketone 1-Boc-3-piperidone (Prochiral Ketone) enzyme ω-Transaminase (S-selective) ketone->enzyme product (S)-1-Boc-3-aminopiperidine enzyme->product byproduct Acetone enzyme->byproduct amine_donor Isopropylamine (Amine Donor) amine_donor->enzyme

Caption: Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine.

This protocol describes a general procedure for the enzymatic synthesis using an immobilized ω-transaminase, which is particularly amenable to continuous flow systems for large-scale production.[4][14][15]

Materials:

  • 1-Boc-3-piperidone

  • Immobilized ω-transaminase (e.g., ATA-255)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 1-Boc-3-piperidone in the phosphate buffer.

  • Addition of Biocatalyst and Reagents: Add the immobilized ω-transaminase, isopropylamine, and PLP to the solution.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 45°C) for a specified time (e.g., 24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as HPLC or GC.

  • Work-up: Once the reaction reaches the desired conversion, stop the reaction (e.g., by filtering off the immobilized enzyme). Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

  • Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC.

Multi-enzyme cascades offer an elegant approach to synthesize complex molecules in a one-pot fashion, mimicking biosynthetic pathways.[10][16] For instance, a cascade involving a galactose oxidase (GOase) and an imine reductase (IRED) has been successfully employed for the synthesis of N-Cbz-protected L-3-aminopiperidine from L-ornithinol.[10][17] This one-pot strategy can prevent the racemization of labile intermediates.[10][17][18]

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal complexes with chiral ligands are powerful catalysts for asymmetric hydrogenation reactions, providing access to a wide range of chiral compounds with high enantioselectivity.

Rhodium complexes with chiral phosphine ligands, such as Duanphos, are effective catalysts for the asymmetric hydrogenation of enamides to produce chiral amines.[7][19][20] This method has been applied to the synthesis of β-stereogenic amines with excellent enantioselectivities.[19][21]

Ruthenium catalysts are widely used in asymmetric transfer hydrogenation, which employs a hydrogen donor like isopropanol or formic acid instead of molecular hydrogen.[22][23] This method is often operationally simpler and safer than high-pressure hydrogenation. It has been successfully used for the synthesis of chiral primary amines.[23]

Conclusion

The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a well-developed field with a diverse array of methodologies available to the synthetic chemist. The choice of the optimal synthetic route depends on several factors, including the desired scale of the synthesis, cost considerations, and the availability of starting materials and catalysts.

  • Classical resolution remains a viable and industrially relevant method, particularly for large-scale production, although it is inherently limited by a theoretical maximum yield of 50%.

  • Chiral pool synthesis offers an elegant and often straightforward approach, provided a suitable and inexpensive chiral starting material is available.

  • Asymmetric catalysis , encompassing both biocatalysis and transition-metal catalysis, represents the state-of-the-art in terms of efficiency, selectivity, and sustainability. Biocatalytic methods, in particular, are gaining increasing traction due to their mild reaction conditions and exceptional enantioselectivity.

As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of 3-aminopiperidine and other chiral building blocks will undoubtedly remain a key focus of research in both academia and industry.

References

  • Benchchem. (n.d.). Resolving Enantiomers of 3-Aminopiperidine.
  • Google Patents. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
  • Sun, Y., et al. (2021). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(4).
  • Sun, Y., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384. Retrieved from [Link]

  • Benchchem. (n.d.). The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine.
  • Benchchem. (n.d.). A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis.
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
  • Benchchem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • PubMed. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor.
  • PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.
  • Chemsrc. (n.d.). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor.
  • ResearchGate. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.
  • Sci-Hub. (1981). NEW CHIRAL AMINOPHOSPHINES PREPARED FROM l -ORNITHINE AND CATALYTIC ASYMMETRIC HYDROGENATION USING THEIR RHODIUM(I) COMPLEXES.
  • Google Patents. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • ACS Publications. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports.
  • Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine.
  • Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
  • ResearchGate. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Chemical Communications (RSC Publishing). (n.d.). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
  • ACS Publications. (2025). Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine.
  • ResearchGate. (n.d.). Synthesis of enantiopure b 3-amino acid derivatives by....
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • (2021). An Asymmetric Approach Towards 3-Spiropiperidines.
  • Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • NIH. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • ResearchGate. (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • Semantic Scholar. (n.d.). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • ResearchGate. (n.d.). Asymmetric transfer hydrogenation with ruthenium, combining with amino acid-based ligands.
  • Sci-Hub. (2010). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation to Chiral Primary Amines.
  • Semantic Scholar. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
  • ResearchGate. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation of β -Branched Enamides for the Synthesis of β -Stereogenic Amines.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • The University of Manchester. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of (R)-1-N-Boc-Piperidine-3-ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral piperidine scaffolds are cornerstones in modern pharmacology, forming the core of numerous approved therapeutic agents. Their synthesis in an enantiomerically pure form is a critical challenge in drug development and chemical synthesis. This document provides a detailed technical guide on the application of (R)-1-N-Boc-piperidine-3-ethanol, a versatile chiral building block, in the field of asymmetric synthesis. We will explore its preparation via stereoselective methods and delineate its strategic deployment as a precursor for complex molecular architectures, including active pharmaceutical ingredients (APIs) and novel chiral ligands. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their synthetic endeavors.

Introduction: The Significance of the Chiral 3-Hydroxymethylpiperidine Scaffold

The 3-substituted piperidine motif is a privileged structure in medicinal chemistry, prized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation. This precise spatial arrangement is often crucial for high-affinity interactions with biological targets. This compound, also known as (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, embodies three key strategic features for the synthetic chemist:

  • A Defined Stereocenter: The (R)-configuration at the C3 position provides a fixed chiral element, essential for building stereochemically complex molecules.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic conditions. This allows for selective manipulation of other functional groups.

  • A Versatile Functional Handle: The primary alcohol (-CH₂OH) group is a versatile launching point for a multitude of chemical transformations, including oxidation, conversion to leaving groups for nucleophilic substitution, or etherification.

The analogous racemic and (S)-enantiomer are established intermediates in the synthesis of various bioactive compounds, including CXCR4 antagonists (anti-HIV agents), neurological disorder treatments, and other receptor antagonists, highlighting the scaffold's importance. This guide will focus on the synthesis and utility of the (R)-enantiomer.

Stereoselective Synthesis of this compound

The most direct and efficient route to enantiomerically pure piperidine alcohols is the asymmetric reduction of the prochiral ketone, 1-Boc-3-piperidone. Biocatalysis, in particular, offers a green and highly selective method for this transformation, often yielding products with exceptional enantiomeric excess (ee).

Causality in Biocatalytic Reduction

The choice of a biocatalytic approach is driven by the unparalleled stereoselectivity of enzymes. Ketoreductases (KREDs) are enzymes that utilize a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NAD(P)H), to reduce a ketone. The enzyme's chiral active site precisely orients the ketone substrate, allowing for hydride delivery to only one of the two enantiotopic faces, thus producing a single enantiomer of the alcohol. An in-situ cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is crucial for driving the reaction to completion with only a catalytic amount of the expensive NAD(P)H cofactor.

G cluster_regen Cofactor Regeneration sub 1-Boc-3-piperidone (Prochiral Ketone) prod This compound (Chiral Alcohol) sub->prod Hydride Transfer enzyme Ketoreductase (KRED) (R-selective) enzyme->sub nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme Hydride Source regen Cofactor Regeneration Cycle nadp->regen regen->nadph gdh Glucose Dehydrogenase (GDH) glucose Glucose glucose->gdh gluconolactone Glucono-δ-lactone gdh->gluconolactone

Caption: Biocatalytic workflow for the asymmetric reduction of a prochiral ketone.

Key Experimental Parameters & Rationale
ParameterRecommended ValueRationale & Scientific Justification
Biocatalyst R-selective Ketoreductase (KRED)The choice of enzyme is paramount. A KRED with known selectivity for producing (R)-alcohols must be selected. Screening of commercially available KRED kits is the standard industry practice to identify the optimal enzyme.
Cofactor System NADP⁺/NADPH with GDH/GlucoseThe glucose dehydrogenase (GDH)/glucose system is a robust and cost-effective method for regenerating the NADPH cofactor consumed by the KRED, ensuring high conversion.
Substrate Conc. 50-100 g/LMaximizing substrate concentration is key for process efficiency. However, concentrations must be optimized as high levels can sometimes lead to substrate inhibition of the enzyme.
pH 7.0 - 7.5 (Phosphate Buffer)Most KRED and GDH enzymes exhibit optimal activity and stability at neutral pH. Buffering is critical to prevent pH shifts during the reaction (e.g., from gluconic acid formation).
Temperature 30 - 40 °CThis temperature range typically represents a balance between optimal enzyme activity and long-term stability. Higher temperatures can increase reaction rates but risk denaturing the enzymes.
Solvent Aqueous Buffer w/ Co-solventThe reaction is performed in an aqueous buffer. A water-miscible co-solvent (e.g., 5-10% isopropanol or DMSO) may be required to improve the solubility of the hydrophobic Boc-protected substrate.

(See Section 4 for a detailed, step-by-step protocol)

Applications in Asymmetric Synthesis

As a Chiral Building Block for API Synthesis

The true value of this compound lies in its utility as a chiral precursor. The primary alcohol can be readily converted into other functional groups, such as an amine, which is a common pharmacophore. A prominent example is the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. While many routes start with (R)-3-amino-1-Boc-piperidine, our chiral alcohol serves as an excellent precursor to this and related structures.

A representative synthetic pathway involves a two-step conversion of the alcohol to an amine:

  • Activation of the Alcohol: The hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. This step proceeds with retention of stereochemistry.

  • Nucleophilic Substitution: The resulting sulfonate ester is displaced by an azide nucleophile (e.g., sodium azide) in an Sₙ2 reaction. This reaction occurs with inversion of configuration at the adjacent carbon if it were the reaction center, but since the substitution occurs at the primary carbon of the -CH₂-LG group, the stereocenter on the piperidine ring (C3) is unaffected.

  • Reduction: The azide is then reduced to the primary amine, commonly via catalytic hydrogenation (H₂, Pd/C) or using Staudinger conditions (PPh₃, H₂O).

Caption: Synthetic conversion of the chiral alcohol to a key amine intermediate.

This resulting chiral amine can then be elaborated through standard peptide coupling or other C-N bond-forming reactions to access a wide range of complex pharmaceutical targets.

Precursor for Novel Chiral Ligands

The development of new chiral ligands is essential for advancing asymmetric catalysis. The rigid piperidine scaffold and the C3 stereocenter of this compound make it an attractive backbone for a new class of ligands. The primary alcohol can be converted into a coordinating heteroatom, such as phosphorus, to create, for example, a P,N-type ligand after deprotection of the Boc group.

Conceptual Synthesis of a P,N-Ligand:

  • Alcohol to Halide: Convert the primary alcohol to a bromide or iodide (e.g., using PBr₃ or the Appel reaction).

  • Phosphine Introduction: Displace the halide with a lithium phosphide reagent (e.g., LiPPh₂).

  • Deprotection: Remove the Boc group under acidic conditions (e.g., TFA or HCl in dioxane) to liberate the piperidine nitrogen.

The resulting molecule contains both a soft phosphorus donor and a hard nitrogen donor, a combination that is highly effective in many transition metal-catalyzed reactions, such as asymmetric hydrogenation and allylic alkylation. The (R)-stereocenter on the piperidine ring creates a defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE).

Protocol 1: Biocatalytic Synthesis of this compound

This protocol is based on established procedures for the asymmetric reduction of N-Boc-3-piperidone.

Materials:

  • 1-Boc-3-piperidone (10.0 g, 50.2 mmol)

  • R-selective Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) (e.g., from a commercial screening kit or as lyophilized powders)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) (100 mg)

  • D-Glucose (13.5 g, 75.0 mmol, 1.5 equiv.)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Isopropanol (IPA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL jacketed reactor vessel equipped with a pH probe and overhead stirrer, add 90 mL of 100 mM potassium phosphate buffer (pH 7.5).

  • Reagent Addition: Add D-glucose (13.5 g), NADP⁺ (100 mg), GDH (e.g., 100 mg), and the selected R-selective KRED (e.g., 200 mg). Stir the mixture at 35 °C until all solids are dissolved.

  • Substrate Addition: Dissolve 1-Boc-3-piperidone (10.0 g) in 10 mL of isopropanol. Add this solution to the reaction vessel dropwise over 15 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 35 °C and the pH at 7.5 (by automated addition of 1 M NaOH if necessary). Monitor the reaction progress by taking aliquots and analyzing by TLC or HPLC. The reaction is typically complete within 16-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add 100 mL of ethyl acetate and stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford this compound as a clear oil.

Expected Results:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): >99% (determined by chiral HPLC analysis)

Protocol 2: Synthesis of (R)-1-Boc-3-(azidomethyl)piperidine

Materials:

  • This compound (5.0 g, 23.2 mmol)

  • Methanesulfonyl chloride (MsCl) (2.15 mL, 27.8 mmol, 1.2 equiv.)

  • Triethylamine (Et₃N) (4.85 mL, 34.8 mmol, 1.5 equiv.)

  • Sodium azide (NaN₃) (3.0 g, 46.4 mmol, 2.0 equiv.)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • Dimethylformamide (DMF), anhydrous (50 mL)

  • Saturated aq. sodium bicarbonate (NaHCO₃)

Procedure:

  • Mesylation: Dissolve this compound (5.0 g) in 100 mL of anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (4.85 mL) followed by the dropwise addition of methanesulfonyl chloride (2.15 mL).

  • Stir the reaction at 0 °C for 1 hour. Monitor by TLC until the starting alcohol is consumed.

  • Quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude mesylate is typically used directly in the next step without further purification.

  • Azide Substitution: Dissolve the crude mesylate in 50 mL of anhydrous DMF. Add sodium azide (3.0 g) in one portion. Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 200 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash thoroughly with water (3 x 100 mL) to remove DMF, then wash with brine (50 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield (R)-1-Boc-3-(azidomethyl)piperidine.

Conclusion

This compound is a highly valuable and versatile chiral building block for asymmetric synthesis. Its efficient preparation via biocatalytic reduction provides a reliable and scalable source of enantiomerically pure material. The strategic positioning of its stereocenter, protecting group, and functional handle allows for its seamless integration into complex synthetic routes targeting high-value molecules, particularly in the pharmaceutical industry. The protocols and applications detailed herein provide a robust framework for researchers to unlock the synthetic potential of this important chiral intermediate.

References

  • Ju, X., et al. (2021). Development of a Biocatalytic Process to Prepare (S)‑N‑Boc-3-hydroxypiperidine. ResearchGate. Available at: [Link]

  • Chen, Y., & Xu, Y. (2015). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]

  • Gionfriddo, G., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kaczanowska, K., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. Available at: [Link]

  • El-Sayed, N., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Patel, R., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. Available at: [Link]

  • Wang, Z., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

Application Notes & Protocols: (R)-1-N-Boc-Piperidine-3-ethanol as a Premier Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of pharmaceuticals due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] The introduction of stereochemistry elevates the piperidine core to a "privileged scaffold," allowing for precise three-dimensional orientation of substituents, which can dramatically enhance biological activity, selectivity, and pharmacokinetic profiles.[3][4][5] This guide focuses on (R)-1-N-Boc-Piperidine-3-ethanol (also known as (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate), a versatile and highly valuable chiral building block. We will explore its intrinsic properties and provide detailed, field-proven protocols for its conversion into key synthetic intermediates, thereby demonstrating its strategic importance in accelerating drug discovery programs.

Introduction: The Strategic Value of this compound

The strategic advantage of this compound lies in the orthogonal nature of its functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, which is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[6][7] The primary alcohol at the C-3 chiral center serves as a versatile synthetic handle, allowing for a multitude of chemical transformations. This combination enables chemists to elaborate the side chain before manipulating the core nitrogen, or vice versa, providing critical flexibility in complex synthetic campaigns.[7]

Utilizing an enantiomerically pure building block like this one is paramount in modern drug development.[8][] It ensures that the final active pharmaceutical ingredient (API) is a single enantiomer, which is often required to maximize therapeutic efficacy while minimizing potential side effects associated with an inactive or detrimental enantiomer.[10][11][12]

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 140695-85-8[13]
Molecular Formula C₁₁H₂₁NO₃[13]
Molecular Weight 215.29 g/mol [13]
Appearance White to off-white solid/powder[6]
Melting Point 77-81 °C[6]
Solubility Soluble in Methanol, DMF, DMSO, CH₂Cl₂[6][14]

Core Synthetic Transformations & Protocols

The primary alcohol of this compound is the key to its synthetic versatility. The following sections provide detailed protocols for its transformation into more complex intermediates.

G cluster_start Starting Building Block cluster_products Key Synthetic Intermediates cluster_downstream Further Derivatization Start (R)-1-N-Boc-Piperidine- 3-ethanol Ether Ethers (O-Alkylation) Start->Ether R-X, Base Aldehyde Aldehyde (Oxidation) Start->Aldehyde [Ox] Ester Esters / Azides / etc. (Mitsunobu Reaction) Start->Ester Nu-H, PPh₃, DEAD/DIAD DA_Ether Bioactive Molecules Ether->DA_Ether DA_Aldehyde Reductive Amination, Wittig Olefination Aldehyde->DA_Aldehyde DA_Ester Amides, Click Chemistry Ester->DA_Ester

Fig 1. Synthetic pathways from this compound.
Protocol: O-Alkylation via Williamson Ether Synthesis

Application: This protocol is used to couple alkyl or benzyl halides to the hydroxyl group, forming an ether linkage. This is a fundamental method for introducing side chains that can modulate lipophilicity or interact with specific hydrophobic pockets in a biological target.

Causality & Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It quantitatively deprotonates the primary alcohol to form the corresponding alkoxide. This highly nucleophilic alkoxide can then efficiently displace a halide from a suitable electrophile (e.g., benzyl bromide) in an Sₙ2 reaction. Anhydrous DMF is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophilicity of the alkoxide.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: H₂ gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). Monitor reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired ether product.

Protocol: Oxidation to the Chiral Aldehyde

Application: The conversion of the primary alcohol to an aldehyde is one of the most powerful transformations for this building block.[15][16] The resulting aldehyde is a versatile electrophile for crucial C-C and C-N bond-forming reactions such as reductive amination, Wittig reactions, and aldol additions.

Causality & Rationale: The Dess-Martin Periodinane (DMP) oxidation is chosen for its mild, neutral conditions and high efficiency, which prevents over-oxidation to the carboxylic acid—a common side reaction with harsher oxidants.[15][17] The reaction proceeds without epimerization of the adjacent chiral center. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive, ensuring the stability of the DMP reagent and the product aldehyde.

G cluster_workflow Dess-Martin Periodinane (DMP) Oxidation Workflow Setup 1. Dissolve Alcohol in anhydrous DCM under N₂ AddDMP 2. Add DMP (1.2 eq) at room temp. Setup->AddDMP Stir 3. Stir for 1-3 h (Monitor by TLC) AddDMP->Stir Quench 4. Quench with Na₂S₂O₃ / NaHCO₃ solution Stir->Quench Extract 5. Extract with DCM, wash, dry Quench->Extract Purify 6. Concentrate & Purify (Silica Gel) Extract->Purify

Fig 2. Workflow for the oxidation of the primary alcohol to an aldehyde.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Work-up: Separate the layers. Extract the aqueous layer with DCM (2x). Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: Avoid excessive heat during concentration as aldehydes can be sensitive.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (using a non-polar eluent system like Hexanes/Ethyl Acetate).

Protocol: Mitsunobu Reaction for Nucleophilic Substitution

Application: The Mitsunobu reaction is a powerful method for the stereospecific substitution of primary and secondary alcohols.[18] In this context, it allows for the introduction of a wide range of nucleophiles (e.g., from carboxylic acids, phenols, imides, or hydrazoic acid) onto the methylene carbon. The reaction proceeds with a predictable inversion of stereochemistry at the carbon bearing the hydroxyl group, although for this primary alcohol, it serves as a robust dehydration-condensation method.[18][19]

Causality & Rationale: This reaction relies on the in-situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key betaine intermediate is formed, which deprotonates the nucleophile and activates the alcohol as a good leaving group (as an oxyphosphonium salt). The resulting carboxylate (or other anion) then displaces the activated hydroxyl group in an Sₙ2 fashion. Anhydrous THF is the solvent of choice as it effectively dissolves all reactants and intermediates without participating in the reaction. The reaction is typically run at 0 °C to control the initial exothermic formation of the betaine.

Step-by-Step Methodology (Example with p-Nitrobenzoic Acid):

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the nucleophile (e.g., p-nitrobenzoic acid, 1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add DIAD or DEAD (1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the residue directly by flash column chromatography on silica gel. The byproducts are typically less polar than the desired ester product, allowing for effective separation.

Conclusion

This compound is a quintessential chiral building block that provides a robust and versatile platform for the synthesis of complex, enantiomerically pure molecules. Its pre-defined stereocenter and orthogonally protected functional groups allow for efficient and predictable synthetic operations. The protocols detailed herein for O-alkylation, oxidation, and Mitsunobu reactions represent foundational transformations that unlock access to a vast chemical space of novel 3-substituted piperidines, making this synthon an indispensable tool for researchers, scientists, and drug development professionals aiming to accelerate the discovery of next-generation therapeutics.[3][20]

References

  • Application of Chiral Piperidine Scaffolds in Drug Design.Thieme E-Books & E-Journals.
  • The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.Benchchem.
  • How Chiral Building Blocks Drive Advances in Drug Discovery.AiFChem.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.AiFChem.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Application of Chiral Piperidine Scaffolds in Drug Design.Pharmaceutical Fronts.
  • The influence of the introduction of chiral center in piperidine ring...
  • Precision Chiral Building Block Synthesis.BOC Sciences.
  • The significance of chirality in contemporary drug discovery-a mini review.RSC Publishing.
  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID.NIH.
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.PubMed Central.
  • Examples of biologically active 3-substituted piperidines.
  • 1-N-Boc-piperidine-3-ethanol.Chem-Impex.
  • 1-BOC-3-(hydroxymethyl)piperidine.ChemBK.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine.Benchchem.
  • (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97%.Fisher Scientific.
  • The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermedi
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu Reaction.TCI Chemicals.
  • (R)-1-N-Boc-3-hydroxymethyl-piperidine.Santa Cruz Biotechnology.
  • (R)-1-Boc-3-(Hydroxymethyl)Piperidine.Smolecule.
  • Although the oxidation of an alcohol to an aldehyde is a commonly employed method...J. Podlech.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements.Organic Chemistry Portal.
  • Oxidation of alcohols I: Mechanism and oxidation st

Sources

Application Notes & Protocols: Strategic Synthesis of Piperidine Alkaloids Utilizing (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in the architecture of numerous biologically active alkaloids and pharmaceutical agents.[1] The strategic use of chiral building blocks is paramount for the efficient and stereocontrolled synthesis of these complex molecules. This guide provides an in-depth exploration of synthetic routes to various piperidine alkaloids, leveraging the versatile chiral building block, (R)-1-N-Boc-Piperidine-3-ethanol. We will delve into key transformations including oxidation, stereoinvertive functionalization via the Mitsunobu reaction, and carbon-carbon bond-forming reactions for side-chain installation. Detailed, field-tested protocols are provided, alongside mechanistic insights and strategic considerations to empower researchers in medicinal chemistry and natural product synthesis.

Introduction: The Central Role of this compound

Piperidine alkaloids represent a diverse class of natural products with a wide spectrum of biological activities.[2][3][4] The stereochemistry of substituents on the piperidine ring is often critical for their pharmacological effects.[1][5] this compound is a valuable chiral starting material that provides a pre-defined stereocenter and a versatile handle for further chemical manipulation. The Boc (tert-butoxycarbonyl) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection. The primary alcohol functionality serves as a key launch point for a variety of synthetic transformations.

This document will focus on three principal synthetic strategies originating from this compound:

  • Strategy 1: Oxidation to the corresponding aldehyde and subsequent elaboration.

  • Strategy 2: Stereoinvertive functionalization of the alcohol via the Mitsunobu reaction to access (S)-configured derivatives.

  • Strategy 3: Direct alkylation and functionalization to introduce side chains.

Synthetic Strategy 1: Oxidation and Subsequent Elaboration

The oxidation of the primary alcohol of this compound to the corresponding aldehyde provides a crucial electrophilic intermediate for the introduction of various side chains through nucleophilic addition or Wittig-type reactions.

Rationale for Reagent Selection

The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. Milder, selective oxidizing agents are preferred.

  • Dess-Martin Periodinane (DMP): Offers high yields and clean reactions under mild conditions.

  • Swern Oxidation: Utilizes oxalyl chloride and DMSO, providing a reliable method for generating the aldehyde. Careful temperature control is essential to prevent side reactions.

Experimental Protocol: Dess-Martin Oxidation

Objective: To synthesize (R)-1-N-Boc-piperidine-3-carbaldehyde.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
This compound229.311.0 g1.0
Dess-Martin Periodinane (DMP)424.142.03 g1.1
Dichloromethane (DCM), anhydrous-20 mL-
Saturated aqueous NaHCO₃-15 mL-
Sodium thiosulfate (Na₂S₂O₃)158.11--
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.36 mmol) in anhydrous DCM (20 mL) at 0 °C, add Dess-Martin Periodinane (2.03 g, 4.80 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL) containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (R)-1-N-Boc-piperidine-3-carbaldehyde.

Workflow Diagram: Oxidation and Elaboration

Oxidation_Workflow A This compound B Oxidation (DMP or Swern) A->B [O] C (R)-1-N-Boc-piperidine-3-carbaldehyde B->C D Wittig Reaction or Grignard Addition C->D Nucleophilic Attack E Elaborated Piperidine Alkaloid Precursor D->E

Caption: Oxidation of the starting alcohol to an aldehyde enables C-C bond formation.

Synthetic Strategy 2: Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols.[6][7][8] In the context of this compound, this reaction allows access to (S)-configured derivatives at the C-3 position, which are crucial for the synthesis of a different set of piperidine alkaloids.[9]

Mechanistic Rationale

The Mitsunobu reaction proceeds via an SN2 mechanism, leading to a complete inversion of stereochemistry at the reacting center.[6][10] The reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[6][9] A suitable nucleophile then displaces the activated hydroxyl group.

Experimental Protocol: Mitsunobu Reaction with Phthalimide

Objective: To synthesize (S)-tert-butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
This compound229.311.0 g1.0
Triphenylphosphine (PPh₃)262.291.35 g1.2
Phthalimide147.130.77 g1.2
Diisopropyl azodicarboxylate (DIAD)202.211.05 mL1.2
Tetrahydrofuran (THF), anhydrous-25 mL-

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.36 mmol), triphenylphosphine (1.35 g, 5.23 mmol), and phthalimide (0.77 g, 5.23 mmol) in anhydrous THF (25 mL) at 0 °C, add DIAD (1.05 mL, 5.23 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired (S)-phthalimido-piperidine derivative.

Workflow Diagram: Stereoinversion and Functionalization

Mitsunobu_Workflow A This compound B Mitsunobu Reaction (PPh₃, DIAD, Nucleophile) A->B SN2 Inversion C (S)-Functionalized Piperidine Derivative B->C D Deprotection/ Further Modification C->D E Target Piperidine Alkaloid D->E

Caption: The Mitsunobu reaction enables access to the opposite enantiomer.

Synthetic Strategy 3: Side-Chain Installation via Alkylation

Direct functionalization of the carbon backbone of the piperidine ring is another key strategy for the synthesis of complex alkaloids. This can be achieved through various C-C bond-forming reactions.

Rationale for Approach

To achieve alkylation at a specific position, the starting material often needs to be converted into a suitable intermediate, such as an α,β-unsaturated ketone or a species that can be selectively deprotonated to form a nucleophilic enolate or equivalent.

Representative Application: Synthesis of Febrifugine Analogues

Febrifugine and its analogues are potent antimalarial agents characterized by a 3-hydroxypiperidine core connected to a quinazolinone moiety.[11][12][13][14] The synthesis of these molecules often involves the coupling of a piperidine derivative with a quinazolinone precursor.

Key Synthetic Considerations:

  • Stereocontrol: Maintaining the stereochemical integrity at C-3 of the piperidine ring is crucial for biological activity.[14]

  • Coupling Strategy: The choice of coupling reaction to connect the piperidine and quinazolinone fragments is a critical step.

Conceptual Workflow for Febrifugine Analogue Synthesis

Febrifugine_Workflow A This compound B Activation of Hydroxyl (e.g., Mesylation) A->B C Activated Piperidine Intermediate B->C E Nucleophilic Substitution C->E D Quinazolinone Precursor D->E F Coupled Product E->F G Deprotection & Final Steps F->G H Febrifugine Analogue G->H

Caption: A conceptual pathway for the synthesis of Febrifugine analogues.

Conclusion

This compound is a highly valuable and versatile chiral building block for the stereoselective synthesis of a wide array of piperidine alkaloids. The protocols and strategies outlined in this guide demonstrate its utility in accessing diverse molecular architectures through key transformations such as oxidation, stereoinvertive functionalization, and side-chain installation. By understanding the underlying principles and applying the detailed experimental procedures, researchers can effectively leverage this starting material to advance their synthetic endeavors in drug discovery and natural product chemistry.

References

  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - RSC Publishing. (2020-05-27). Available at: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. (2015-02-06). Available at: [Link]

  • Application of chiral building blocks to the synthesis of drugs. (n.d.). Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022-10-11). Available at: [Link]

  • 2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. (1999-06-25). Available at: [Link]

  • WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents. (n.d.).
  • α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine - PMC - NIH. (2025-06-10). Available at: [Link]

  • Alkaloids synthesised from the chiral building block 2 - ResearchGate. (n.d.). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Available at: [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters - ACS Publications. (n.d.). Available at: [Link]

  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC - PubMed Central. (2023-10-06). Available at: [Link]

  • Stereodivergent Synthesis of Piperidine Alkaloids by Ring-Rearrangement Metathesis/Reductive Lactam Alkylation of Nitroso Diels-Alder Cycloadducts | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • Chemical synthesis of febrifugine and analogues - PubMed. (2018-05-15). Available at: [Link]

  • Synthesis and evaluation of febrifugine analogues as potential antimalarial agents - PubMed. (n.d.). Available at: [Link]

  • A Concise Enantioselective Synthesis of Antimalarial Febrifugine Alkaloids | Organic Letters. (n.d.). Available at: [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (n.d.). Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017-03-16). Available at: [Link]

  • Mitsunobu Reaction. (2019-08-26). Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Mitsunobu Reaction - YouTube. (2024-01-10). Available at: [Link]

  • Chemical synthesis of febrifugine and analogues. - Semantic Scholar. (n.d.). Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Available at: [Link]

  • Total Synthesis of Alkaloid 205B | The Journal of Organic Chemistry - ACS Publications. (2014-09-02). Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (2024-06-02). Available at: [Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts - ChemRxiv. (n.d.). Available at: [Link]

  • Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC - NIH. (n.d.). Available at: [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents. (n.d.).
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (n.d.). Available at: [Link]

Sources

Application Note: (R)-1-N-Boc-Piperidine-3-ethanol as a Key Chiral Building Block in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds in DPP-IV Inhibition

Dipeptidyl peptidase IV (DPP-IV) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] DPP-IV inhibitors, often termed "gliptins," function by preventing the degradation of incretin hormones like GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][2][3] A common structural feature among many potent DPP-IV inhibitors, such as Alogliptin and Sitagliptin analogues, is the presence of a chiral amine moiety, often a substituted piperidine or piperazine ring.[3][4][5] This chiral component is crucial for achieving high affinity and selectivity for the active site of the DPP-IV enzyme.[6]

(R)-1-N-Boc-Piperidine-3-ethanol is a highly valuable chiral building block for the synthesis of these inhibitors. Its utility stems from three key features:

  • Pre-defined Stereochemistry: The (R)-configuration at the C3 position provides the necessary stereochemical foundation for potent enzyme inhibition.

  • Orthogonal Protection: The Boc (tert-butoxycarbonyl) group on the piperidine nitrogen is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for late-stage modifications.

  • Reactive Handle: The primary hydroxyl group (-CH₂OH) serves as a versatile functional handle that can be easily converted into a good leaving group, facilitating nucleophilic substitution to build the core structure of the target inhibitor.

This application note provides a detailed guide on the strategic application of this compound in synthesizing key intermediates for DPP-IV inhibitors, complete with expert insights and detailed laboratory protocols.

Synthetic Strategy: From Chiral Alcohol to a Core Amine Intermediate

The overarching synthetic strategy involves a two-step sequence: activation of the primary alcohol followed by a nucleophilic substitution. This approach efficiently couples the chiral piperidine scaffold with another key fragment of the target inhibitor, typically an aromatic or heterocyclic amine.

  • Activation of the Hydroxyl Group: The hydroxyl group of an alcohol is a poor leaving group. Therefore, the first critical step is its conversion into a more reactive species. Mesylation (conversion to a methanesulfonate ester) is a common and highly efficient method for this transformation. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[7] The reaction is performed at a low temperature (typically 0 °C) to minimize potential side reactions.

  • Nucleophilic Substitution (S N 2 Reaction): The resulting mesylate is an excellent electrophile. The methanesulfonate group is a superb leaving group, readily displaced by a nucleophile. In the context of DPP-IV inhibitor synthesis, the nucleophile is often a primary or secondary amine, such as the one found in 2-(2,4,5-trifluorophenyl)acetamide or a substituted piperazine. This S N 2 reaction forms the crucial carbon-nitrogen bond that links the chiral piperidine ring to the rest of the inhibitor structure.

The workflow below illustrates this core strategy.

G cluster_0 Synthetic Workflow cluster_1 Final API Steps A This compound (Starting Material) B (R)-1-N-Boc-Piperidine-3-yl-methyl Methanesulfonate (Activated Intermediate) A->B Step 1: Mesylation (Activation) C Coupled DPP-IV Intermediate B->C Step 2: Nucleophilic Substitution (C-N Bond Formation) D Final DPP-IV Inhibitor (e.g., Alogliptin Analogue) C->D Deprotection & Further Steps

Caption: High-level workflow for synthesizing DPP-IV inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations. These procedures are designed to be self-validating, with clear endpoints and purification strategies.

Objective: To convert the primary hydroxyl group of the starting material into a methanesulfonate ester, an excellent leaving group for the subsequent substitution reaction.

Causality: Methanesulfonyl chloride (MsCl) reacts with the alcohol to form the mesylate. A tertiary amine base (Et₃N) is required to neutralize the HCl generated during the reaction. The reaction is run at 0 °C to prevent unwanted side reactions and ensure high selectivity. Anhydrous solvent is critical as MsCl readily hydrolyzes.[7]

Materials:

  • This compound (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (10 volumes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM (e.g., 10 g in 100 mL) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution, maintaining the internal temperature at 0-5 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) via the dropping funnel over 20-30 minutes. Ensure the temperature does not exceed 5 °C during the addition.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane eluent system). The starting material spot should be consumed, and a new, less polar spot corresponding to the mesylate should appear.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers and wash successively with water (1 x 50 mL) and brine (1 x 50 mL).[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate as an oil or low-melting solid.

Data & Characterization: The resulting intermediate, (R)-tert-butyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate, is typically used in the next step without further purification.

ParameterExpected Result
Physical State Colorless to pale yellow oil
Yield (Crude) >95%
Purity (by ¹H NMR) Generally >90%

Objective: To couple the activated piperidine mesylate with a suitable amine nucleophile to form the core structure of a DPP-IV inhibitor intermediate. This protocol uses 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][8]triazolo[4,3-a]pyrazine as a representative nucleophile, a key fragment in Sitagliptin.

Causality: The amine nitrogen acts as a nucleophile, attacking the carbon bearing the mesylate leaving group in an S N 2 fashion. A base (e.g., K₂CO₃ or DIPEA) is often used to scavenge any protons and drive the reaction to completion. A polar aprotic solvent like DMF or Acetonitrile is ideal for S N 2 reactions.

Materials:

  • (R)-1-N-Boc-Piperidine-3-yl-methyl Methanesulfonate (from Protocol 1) (1.0 eq)

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][8]triazolo[4,3-a]pyrazine hydrochloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous (10 volumes)

Procedure:

  • To a round-bottom flask, add the heterocyclic amine hydrochloride (1.1 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous acetonitrile (10 volumes) and stir the suspension vigorously for 15 minutes at room temperature.

  • Add a solution of the crude piperidine mesylate (1.0 eq) dissolved in a small amount of acetonitrile to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir overnight (12-16 hours) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the mesylate starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude residue can be purified by column chromatography on silica gel (using a gradient of Ethyl Acetate in Hexanes) to yield the pure coupled product. Alternatively, for larger scales, recrystallization or salt formation may be employed.

Data & Characterization: The final product is the Boc-protected precursor to the target DPP-IV inhibitor.

ParameterExpected Result
Physical State White to off-white solid
Yield (Purified) 70-85%
Purity (by HPLC) >98%

Visualization of Key Transformation

The diagram below details the core reaction, highlighting the role of the reagents in the nucleophilic substitution step.

G cluster_reaction Step 2: Nucleophilic Substitution Detail struct1 Piperidine Mesylate (Electrophile) arrow CH₃CN, K₂CO₃ 60-70 °C struct2 Triazolopiperazine (Nucleophile) struct3 Coupled Product plus1 + arrow->struct3

Caption: Key reagents in the C-N bond-forming reaction.

Conclusion and Future Outlook

This compound is a robust and versatile chiral starting material for the asymmetric synthesis of DPP-IV inhibitors. The protocols outlined here demonstrate a reliable and scalable pathway to crucial intermediates, leveraging a classic activation and substitution strategy. The causality-driven approach ensures that researchers can adapt these methods for various nucleophiles and target molecules. By providing stereochemical integrity and a convenient functional handle, this building block significantly streamlines the synthesis of complex, next-generation antidiabetic agents.

References

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Kim, D., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Available at: [Link]

  • Scribd. (n.d.). Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer. Retrieved from [Link]

  • Stancheva, S., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(3), 1043. Available at: [Link]

  • Hsiao, C., et al. (2009). A Highly Efficient Synthesis of Sitagliptin. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2011). EP 2647624 B1 - Intermediates of sitagliptin and preparation process thereof.
  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643. Available at: [Link]

  • Ielo, L., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. Available at: [Link]

  • Ji, L., et al. (2009). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 931-942. Available at: [Link]

  • ResearchGate. (2010). The Asymmetric Synthesis of Sitagliptin, a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • Hrčak. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Retrieved from [Link]

  • Al-Warafi, E., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. Available at: [Link]

  • Acta Pharmaceutica. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Retrieved from [Link]

  • Brockunier, L. L., et al. (2004). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4763-6. Available at: [Link]

  • Huffman, M. A., et al. (2013). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 3(3), 634-648. Available at: [Link]

  • Organic-Synthesis.org. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • ResearchGate. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Retrieved from [Link]

  • Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Svirskis, S., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2968. Available at: [Link]

  • Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group in (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-N-Boc-piperidine-3-ethanol is a valuable chiral building block in medicinal chemistry, prized for its piperidine core, a scaffold prevalent in numerous pharmaceuticals.[1][2][3] Its utility is significantly expanded through the strategic modification of its primary hydroxyl group. This guide provides an in-depth exploration of key derivatization strategies, elucidating the chemical principles behind each method and presenting detailed, field-proven protocols. We will cover the conversion of the hydroxyl group into superior leaving groups (sulfonate esters), the formation of esters and ethers to introduce new functionalities, and stereospecific transformations via the Mitsunobu reaction. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of the Hydroxyl Moiety

The primary hydroxyl group of this compound is the nexus of its synthetic versatility.[1][2] In its native state, the hydroxyl is a poor leaving group (as hydroxide, OH⁻), limiting its participation in nucleophilic substitution reactions.[4] Chemical derivatization transforms this group, unlocking a vast potential for molecular elaboration. The primary objectives of such derivatization are:

  • Activation for Nucleophilic Substitution: Converting the hydroxyl into a sulfonate ester (e.g., mesylate, tosylate) transforms it into an excellent leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles.[4][5][6]

  • Introduction of New Functional Groups: Esterification and etherification directly append new chemical moieties, altering the parent molecule's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies.

  • Stereochemical Control: For chiral alcohols, reactions like the Mitsunobu provide a pathway for functionalization with a complete inversion of stereochemistry, a critical tool in asymmetric synthesis.[7][8]

This document details the causality behind choosing a specific derivatization path and provides robust protocols for its successful implementation.

Core Derivatization Strategies & Mechanistic Rationale

Activation via Sulfonylation: Crafting a Superior Leaving Group

The most common strategy to activate an alcohol for substitution is to convert it into a sulfonate ester. The resulting sulfonate anion is a very weak base, stabilized by resonance, making it an excellent leaving group.[4]

  • Causality: The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl byproduct generated during the reaction.[5][9] This prevents protonation of the starting material or product and drives the reaction to completion. The reaction is typically performed at low temperatures (e.g., 0 °C) to control exothermicity and minimize side reactions.

Esterification: Installation of Carbonyl Functionality

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). This is a direct method to introduce a new R-group and a carbonyl moiety.

  • Causality: When using an acyl chloride or anhydride, the reaction is a nucleophilic acyl substitution. The alcohol attacks the electrophilic carbonyl carbon. For less reactive acylating agents, a catalyst like 4-dimethylaminopyridine (DMAP) is often employed. The base (e.g., pyridine, TEA) again serves to scavenge the acidic byproduct.[10]

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[11][12] It is a two-step process proceeding via an Sₙ2 mechanism.

  • Causality: The first and most critical step is the quantitative deprotonation of the alcohol to form a potent nucleophile, the alkoxide. This requires a strong, non-nucleophilic base that is stronger than the resulting alkoxide; sodium hydride (NaH) is a common choice.[13][14] In the second step, the newly formed alkoxide displaces a halide from a primary alkyl halide in an Sₙ2 reaction. The choice of a primary alkyl halide is crucial to avoid competing elimination (E2) reactions, which are prevalent with secondary and tertiary halides.[14]

Stereospecific Inversion: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally powerful tool for converting a primary or secondary alcohol into a wide range of functionalities with predictable and complete inversion of stereochemistry at the carbinol center.[7][15]

  • Causality: This reaction relies on the in-situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The PPh₃ and DEAD combine to form a phosphonium intermediate, which is then attacked by the alcohol. This creates an oxyphosphonium salt, a superb leaving group. The conjugate base of the acidic pronucleophile (e.g., a carboxylate from a carboxylic acid) then displaces the oxyphosphonium group via a backside Sₙ2 attack, resulting in the desired product with inverted stereochemistry.[8] The pKa of the nucleophile is critical; it must be acidic enough (typically < 13) to protonate the betaine intermediate.[7][16]

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-butyl 3-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate (Mesylation)

This protocol converts the hydroxyl group into a mesylate, an excellent leaving group.

Workflow Diagram

A This compound in DCM B Cool to 0 °C (Ice Bath) A->B C Add Triethylamine (TEA) B->C D Add Methanesulfonyl Chloride (MsCl) Dropwise C->D E Stir at 0 °C to RT Monitor by TLC D->E F Aqueous Workup (HCl, NaHCO₃, Brine) E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purified Mesylate Product G->H

Caption: Workflow for the mesylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.2 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine via syringe and stir for 5 minutes.

  • Add methanesulfonyl chloride dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.[5]

Protocol 2: Synthesis of (R)-tert-butyl 3-(2-ethoxyethyl)piperidine-1-carboxylate (Williamson Ether Synthesis)

This protocol details the formation of an ethyl ether derivative.

Workflow Diagram

A Suspend NaH in Anhydrous THF B Cool to 0 °C (Ice Bath) A->B C Add Alcohol in THF Dropwise B->C D Stir at 0 °C (Alkoxide Formation) C->D E Add Ethyl Iodide D->E F Warm to RT, Stir Monitor by TLC E->F G Careful Quench with Water F->G H Extract, Dry, Concentrate G->H I Purified Ether Product H->I

Caption: Workflow for the Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: NaH reacts violently with water. Perform under a strictly inert atmosphere.

  • In a flame-dried, three-neck flask under N₂, suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the this compound in anhydrous THF and add it dropwise to the NaH suspension via an addition funnel. (Note: Hydrogen gas evolution will occur).

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete alkoxide formation.

  • Cool the reaction back to 0 °C and add the ethyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor by TLC for the disappearance of the starting material.

  • Cool the flask to 0 °C and very carefully quench the reaction by the dropwise addition of water to destroy any excess NaH.

  • Dilute with more water and extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.[13][14]

Protocol 3: Synthesis of (R)-tert-butyl 3-(2-(4-nitrobenzoyloxy)ethyl)piperidine-1-carboxylate (Mitsunobu Reaction)

This protocol forms an ester with inversion of configuration at a hypothetical chiral center on the ethyl side-chain (note: the starting material's chirality is on the piperidine ring, so no inversion occurs there, but this protocol demonstrates the powerful stereoinvertive potential of the reaction).

Workflow Diagram

A Dissolve Alcohol, Acid, & PPh₃ in THF B Cool to 0 °C (Ice Bath) A->B C Add DIAD in THF Dropwise B->C D Warm to RT, Stir Monitor by TLC C->D E Concentrate Solvent D->E F Purify by Column Chromatography E->F G Purified Ester Product F->G

Caption: General workflow for the Mitsunobu reaction.

Materials:

  • This compound (1.0 eq)

  • p-Nitrobenzoic acid (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

  • Add the DIAD dropwise over 15-20 minutes. A color change and/or formation of a white precipitate (triphenylphosphine oxide) may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue contains the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Purification is typically achieved by flash column chromatography on silica gel.[7]

Summary of Derivatization Strategies

Strategy Key Reagents Typical Conditions Primary Advantage Key Consideration
Mesylation MsCl, TEADCM, 0 °C to RTCreates an excellent leaving group for Sₙ2 reactions.[5]Reagents are moisture-sensitive.
Tosylation TsCl, PyridineDCM, 0 °C to RTSimilar to mesylation; tosylate is a slightly better leaving group.Can be slower than mesylation; TsCl is a solid.
Esterification Acetic Anhydride, DMAP, TEADCM, RTIntroduces new functionality; can serve as a protecting group.[10]DMAP is toxic; reaction can be reversible under certain conditions.
Williamson Ether Synthesis NaH, Alkyl Halide (e.g., EtI)THF, 0 °C to RTForms stable C-O-C ether bonds.[13]Requires strictly anhydrous conditions; limited to methyl or primary halides.[14]
Mitsunobu Reaction PPh₃, DIAD/DEAD, PronucleophileTHF, 0 °C to RTStereospecific inversion of secondary alcohols; wide substrate scope.[7][8]Byproduct removal can be challenging; requires acidic pronucleophile.[16]

Analytical Characterization of Derivatives

Confirmation of successful derivatization requires a combination of spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: The most definitive method. For all derivatives, the broad signal of the hydroxyl proton (-OH) will disappear.

    • Mesylate: Appearance of a new singlet around 3.0 ppm in the ¹H NMR for the methyl group (SO₂CH ₃).

    • Ether: Appearance of new signals corresponding to the added alkyl group (e.g., a quartet ~3.5 ppm and a triplet ~1.2 ppm for an ethyl ether).

    • Ester: A downfield shift of the -CH ₂-O- protons adjacent to the newly formed ester oxygen. Appearance of a new singlet around 2.1 ppm for an acetate methyl group.[17][18]

  • Infrared (IR) Spectroscopy: Provides functional group information.

    • The broad O-H stretching band (~3300-3500 cm⁻¹) of the starting alcohol will disappear.

    • Mesylate/Tosylates: Appearance of strong, characteristic S=O stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹.

    • Esters: Appearance of a strong C=O stretching band around 1735 cm⁻¹.[18]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final product. The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should correspond to the calculated mass of the synthesized derivative.[19][20]

Conclusion

This compound is a highly adaptable synthetic intermediate. The derivatization of its hydroxyl group through sulfonylation, esterification, etherification, or the Mitsunobu reaction opens a gateway to a vast array of novel compounds. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and strategically modify this key building block, enabling the synthesis of complex molecules for applications in drug discovery and beyond.

References

  • Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. Benchchem.
  • 10.3: Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. Available from: [Link]

  • Sulfonate Esters. Periodic Chemistry. Available from: [Link]

  • A simple method for the synthesis of sulfonic esters. ResearchGate. Available from: [Link]

  • Formation of Sulfonate Esters from Alcohols. YouTube. Available from: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmapproach. Available from: [Link]

  • Efficient Acetylation and Boc Protection of Carbohydrates, Phenols and Amines. ResearchGate. Available from: [Link]

  • PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available from: [Link]

  • Williamson Ether Synthesis. University of Colorado Boulder. Available from: [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Madison. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Mitsunobu reaction. Wikipedia. Available from: [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonat. Canadian Journal of Chemistry. Available from: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available from: [Link]

Sources

Scale-Up Synthesis of (R)-1-N-Boc-Piperidine-3-ethanol for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

(R)-1-N-Boc-piperidine-3-ethanol is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemically defined structure is often essential for the desired pharmacological activity and selectivity of the final drug substance.[1] This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals in the pharmaceutical industry. The proposed synthetic route is based on established, scalable, and efficient methodologies, prioritizing safety, robustness, and high enantiopurity of the final product.

Introduction: The Significance of Chiral Piperidines in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[2] The introduction of a chiral center on the piperidine ring can significantly impact a molecule's biological activity, often leading to improved potency, selectivity, and a better safety profile. This compound, with its defined stereochemistry at the C3 position and a versatile primary alcohol for further functionalization, serves as a key intermediate in the synthesis of complex APIs. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity of the piperidine nitrogen during subsequent synthetic transformations.[1]

Strategic Approach to Asymmetric Synthesis

For the large-scale production of a chiral molecule like this compound, a robust and economically viable asymmetric synthesis is paramount. Several strategies can be considered, including chiral resolution of a racemic mixture, synthesis from a chiral pool, and asymmetric synthesis from a prochiral precursor. This guide will focus on an asymmetric synthesis approach , which is often preferred in pharmaceutical manufacturing for its efficiency and potential to deliver high enantiomeric excess (e.e.) without the loss of 50% of the material inherent in classical resolution.

The proposed synthetic route commences with the readily available 1-Boc-piperidine-3-carboxylic acid and proceeds through a stereoselective reduction. This strategy is outlined below:

G A 1-Boc-piperidine-3-carboxylic acid B Esterification A->B  MeOH, Acid catalyst C Methyl 1-Boc-piperidine-3-carboxylate B->C D Asymmetric Reduction (e.g., Enzymatic or Chiral Catalyst) C->D  Ketoreductase or  Chiral Ruthenium Catalyst E (R)-Methyl 1-Boc-piperidine-3-carboxylate D->E F Reduction of Ester (e.g., NaBH4, LiBH4) E->F  Reducing Agent G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Protocols and Methodologies

Step 1: Esterification of 1-Boc-piperidine-3-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard and high-yielding reaction, preparing the substrate for the subsequent asymmetric reduction.

Protocol:

  • To a stirred solution of 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-Boc-piperidine-3-carboxylate as an oil.

Step 2: Asymmetric Reduction of Methyl 1-Boc-piperidine-3-carboxylate

This is the key stereochemistry-defining step. The choice of catalyst is crucial for achieving high enantioselectivity. Both enzymatic and chemo-catalytic methods are viable for large-scale production.

Biocatalysis using ketoreductases (KREDs) offers a green and highly selective method for the synthesis of chiral alcohols.[3][4] A screening of commercially available KREDs would be necessary to identify an enzyme that provides the desired (R)-enantiomer with high e.e.

Protocol:

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), prepare a mixture of the ketoreductase, a co-factor regeneration system (e.g., glucose and glucose dehydrogenase), and the co-factor (e.g., NADP+ or NAD+).

  • Add a solution of methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in a water-miscible co-solvent (e.g., isopropanol, DMSO) to the enzyme mixture.

  • Stir the reaction at a controlled temperature (typically 25-40 °C) and monitor the conversion and enantiomeric excess by chiral HPLC or GC.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-methyl 1-Boc-piperidine-3-carboxylate.

Asymmetric hydrogenation using chiral metal catalysts, such as those based on Ruthenium, is a well-established and scalable technology in the pharmaceutical industry.

Protocol:

  • In a pressure-rated reactor, dissolve methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) and a chiral Ruthenium catalyst (e.g., Ru(II)-BINAP complex) in a suitable solvent (e.g., methanol, ethanol).

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) and then pressurize with hydrogen gas to the recommended pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC or GC.

  • Carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove the catalyst and any by-products, yielding (R)-methyl 1-Boc-piperidine-3-carboxylate.

Step 3: Reduction of the Ester to the Primary Alcohol

The final step is the reduction of the methyl ester to the desired primary alcohol. Sodium borohydride is a suitable reagent for this transformation on a large scale due to its cost-effectiveness and relatively safe handling profile compared to more reactive hydrides.

Protocol:

  • To a stirred solution of (R)-methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, add sodium borohydride (NaBH4) portion-wise at room temperature.[1]

  • Stir the reaction for 2-4 hours at room temperature, monitoring the progress by TLC, HPLC, or GC.[1]

  • Upon completion, carefully quench the reaction by the slow addition of 10% aqueous citric acid until the pH is between 5 and 6.[1]

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by silica gel column chromatography to afford the final product with high purity.

Process and Safety Considerations for Scale-Up

Scaling up chemical syntheses requires careful consideration of process safety and control.

Reagent Handling and Safety
  • Sodium Borohydride (NaBH4): This reagent is water-reactive and can release flammable hydrogen gas upon contact with water or acidic solutions.[5] It should be handled in a well-ventilated area, away from sources of ignition.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat, is mandatory.[3]

  • Borane Complexes (if used as an alternative reducing agent): Borane-tetrahydrofuran complex (BTHF) and other borane reagents are highly flammable and can be pyrophoric.[6] They must be handled under an inert atmosphere (nitrogen or argon).[6] Quenching of these reagents must be performed with extreme care, typically with a protic solvent at low temperatures.[6]

  • Hydrogen Gas (for asymmetric hydrogenation): Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation step must be conducted in a properly designed and maintained pressure reactor with appropriate safety features.

Process Control and Optimization
  • Temperature Control: All reaction steps should have robust temperature control to ensure consistent reaction rates and minimize the formation of by-products. Exothermic reactions, such as the quenching of reducing agents, require efficient cooling.

  • Mixing: Adequate mixing is crucial for maintaining homogeneity, especially in heterogeneous reactions or during the addition of reagents.

  • In-Process Controls (IPCs): Regular monitoring of reaction progress and purity using analytical techniques like HPLC, GC, and NMR is essential for ensuring the quality of intermediates and the final product.

Data Presentation

StepStarting MaterialProductReagentsTypical YieldPurity
11-Boc-piperidine-3-carboxylic acidMethyl 1-Boc-piperidine-3-carboxylateMethanol, H2SO4 (cat.)>95%>98%
2Methyl 1-Boc-piperidine-3-carboxylate(R)-Methyl 1-Boc-piperidine-3-carboxylateKetoreductase/Chemo-catalyst85-95%>99% e.e.
3(R)-Methyl 1-Boc-piperidine-3-carboxylateThis compoundSodium Borohydride>90%>99%

Characterization of this compound

The final product should be characterized using a combination of the following analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Conclusion

The presented application note and protocols outline a robust and scalable synthetic route to this compound, a valuable intermediate in pharmaceutical manufacturing. By employing an asymmetric reduction strategy, high enantiopurity can be achieved efficiently. Careful attention to process control and safety is paramount for the successful implementation of this synthesis on a large scale. The choice between an enzymatic or chemo-catalytic approach for the key asymmetric reduction step will depend on factors such as catalyst availability, cost, and specific process development capabilities.

References

  • Atkins, W. J., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(6), 1134-1140. [Link]

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Gao, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(5), 534. [Link]

  • Patel, R. N. (2011). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Enzyme and Microbial Technology, 48(1), 1-16.
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14353–14359. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • The Ohio State University. (n.d.). Sodium Borohydride SOP. [Link]

  • Burkhardt, E. R., et al. (2018). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development, 22(8), 1017-1025. [Link]

  • US Patent US20080051579A1. (2008).
  • Lewis, N. (1995). Asymmetric piperidine synthesis. PhD thesis, University of Nottingham. [Link]

  • Chinese Patent CN105130879A. (2015). Preparation method of (R)-3-Boc-aminopiperidine.
  • Antermite, D. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. PhD thesis, University of Bath. [Link]

  • Singh, R. P., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(11), 1438-1443. [Link]

Sources

Application Notes & Protocols: The Pivotal Role of (R)-1-N-Boc-Piperidine-3-ethanol in the Synthesis of Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Neurokinin System

The neurokinin (NK) system, particularly the neurokinin-1 receptor (NK1R) and its endogenous ligand Substance P (SP), is a critical signaling pathway implicated in a wide range of physiological and pathological processes.[1][2] Substance P, an undecapeptide neurotransmitter, mediates its effects by binding to the G-protein coupled receptor (GPCR) NK1R, which is expressed in both the central and peripheral nervous systems.[2][3] Activation of NK1R is linked to the transmission of pain signals, inflammatory responses, and the emetic reflex.[2][4] Consequently, the development of potent and selective NK1R antagonists has been a major focus in medicinal chemistry for therapeutic applications in chemotherapy-induced nausea and vomiting (CINV), depression, and pain management.[1][4]

The molecular architecture of many successful NK1R antagonists incorporates a piperidine scaffold.[5][6][7][8] The introduction of specific stereochemistry onto this scaffold is paramount for achieving high-affinity binding and desired pharmacological activity.[5][9] This guide focuses on the strategic application of (R)-1-N-Boc-Piperidine-3-ethanol , a key chiral building block, or "synthon," whose specific stereoconfiguration is essential for the construction of clinically significant NK1R antagonists. We will explore the rationale behind its use, provide a detailed synthetic protocol for its incorporation, and contextualize its importance within the biological signaling pathway it is designed to inhibit.

The Chiral Synthon: this compound

This compound is a versatile chiral intermediate widely used in the pharmaceutical industry.[10][11] Its structure combines a piperidine ring, protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, and a primary alcohol functional group extending from a chiral center at the C3 position.

  • The Piperidine Core: This heterocyclic motif is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[9]

  • The Boc Protecting Group: The Boc group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, preventing its unwanted nucleophilicity. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) in later synthetic stages.[12]

  • The (R)-Stereocenter and Hydroxyethyl Group: This is the most critical feature. The specific (R)-configuration at the C3 position is often crucial for the correct spatial orientation of the final molecule within the NK1R binding pocket. The terminal hydroxyl group serves as a chemical handle for introducing further molecular complexity, typically through substitution reactions.

Table 1: Physicochemical Properties of 1-N-Boc-Piperidine-3-ethanol

PropertyValue
CAS Number 146667-84-7[10]
Molecular Formula C₁₂H₂₃NO₃[13][14]
Molar Mass 229.32 g/mol [13][14]
Appearance Colorless to pale yellow liquid/oil[13][14]
Purity (Typical) >95%[13][14]
Solubility Poorly soluble in water; Soluble in common organic solvents (DCM, THF, EtOAc)[13]
Storage Store at 2-8°C in a tightly sealed container away from moisture[13]

Application in the Synthesis of NK1R Antagonists

The primary alcohol of this compound is an ideal substrate for nucleophilic substitution reactions. One of the most powerful and widely used methods for this transformation in the synthesis of complex molecules is the Mitsunobu reaction .[15][16][17]

Causality of Experimental Choice: The Mitsunobu Reaction

The Mitsunobu reaction is chosen for several key reasons:

  • Stereochemical Inversion: The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the carbon bearing the alcohol.[15][16] This is a predictable and reliable way to convert the (R)-alcohol into an (S)-substituted product, which is often the required configuration for the final antagonist.

  • Mild Conditions: The reaction is typically performed at or below room temperature, which preserves the integrity of sensitive functional groups elsewhere in the molecule, including the acid-labile Boc group.[15]

  • Broad Substrate Scope: It allows for the introduction of a wide variety of nucleophiles, particularly those with moderate acidity (pKa < 15), such as phenols, imides, and carboxylic acids, which are common fragments in NK1R antagonists.[16][17]

The overall transformation involves activating the primary alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD), forming a good leaving group that is subsequently displaced by a chosen nucleophile.[18]

Synthetic Workflow Overview

The following diagram illustrates the general workflow for incorporating the chiral piperidine moiety into a more complex intermediate using the Mitsunobu reaction.

G A This compound E Mitsunobu Reaction (Anhydrous THF, 0°C to RT) A->E B Nucleophile (Nu-H) (e.g., Phenol derivative) B->E C PPh₃ (Triphenylphosphine) C->E D DIAD (Diisopropyl azodicarboxylate) D->E F Key Intermediate (S)-Configuration at new C-Nu bond E->F G Further Synthetic Steps (e.g., Boc deprotection, coupling) F->G H Final NK1R Antagonist G->H

Caption: Synthetic workflow for NK1R antagonist synthesis.

Detailed Experimental Protocol: Mitsunobu Etherification

This protocol describes a general procedure for the etherification of this compound with a phenolic nucleophile, a common step in the synthesis of antagonists like Aprepitant.[19]

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, must be observed.

Materials and Reagents

All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Table 2: Reagent List for Mitsunobu Reaction

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0229.3210.02.29 g
3,5-Bis(trifluoromethyl)phenol1.1228.1111.02.51 g
Triphenylphosphine (PPh₃)1.2262.2912.03.15 g
Anhydrous Tetrahydrofuran (THF)-72.11-100 mL
Diisopropyl azodicarboxylate (DIAD)1.2202.2112.02.37 mL
Step-by-Step Methodology
  • Vessel Preparation: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add this compound (1.0 eq, 2.29 g), 3,5-Bis(trifluoromethyl)phenol (1.1 eq, 2.51 g), and triphenylphosphine (1.2 eq, 3.15 g).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula or syringe to dissolve the solids.

  • Cooling: Cool the resulting clear, colorless solution to 0°C in an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.

    • Rationale: The initial reaction between PPh₃ and DIAD is exothermic. Cooling prevents the formation of side products and ensures controlled reaction kinetics.[15]

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq, 2.37 mL) dropwise to the stirred solution over 20-30 minutes using a syringe pump. Maintain the internal temperature below 5°C during the addition.

    • Rationale: Slow addition is critical. A rapid addition can lead to the formation of undesired byproducts and poses a safety risk due to the exotherm.[18]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting alcohol.

    • Self-Validation: A successful reaction is indicated by the disappearance of the alcohol starting material and the appearance of a new, less polar product spot on the TLC plate. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is also a visual indicator of reaction progress.[18]

  • Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Redissolve the resulting residue in ethyl acetate (150 mL). c. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

    • Rationale: The NaOH wash removes any unreacted phenol and the acidic byproduct of DIAD. The water and brine washes remove residual salts and water from the organic phase. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is typically a viscous oil containing the desired product and triphenylphosphine oxide (TPPO). Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product with an inverted (S)-configuration.

Biological Context: Inhibiting the NK1R Signaling Pathway

The synthesized antagonist ultimately functions by blocking the downstream signaling cascade initiated by Substance P binding to the NK1R. Understanding this pathway is crucial for appreciating the drug's mechanism of action.

Upon binding Substance P, the NK1R undergoes a conformational change, activating associated heterotrimeric G-proteins, primarily Gq and Gs.[1][3]

  • Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[3] Elevated Ca²⁺ and DAG together activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and modulating cellular responses like neurogenic inflammation.[20]

  • Gs Pathway: The Gαs subunit activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][20]

The antagonist developed from this compound competitively binds to the NK1R, preventing Substance P from docking and thereby inhibiting these entire downstream cascades.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1 Receptor Gq Gαq NK1R->Gq Gs Gαs NK1R->Gs SP Substance P SP->NK1R Activates Antagonist NK1R Antagonist Antagonist->NK1R Blocks PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC PKA PKA cAMP->PKA Ca->PKC Response Cellular Responses (Pain, Inflammation, Emesis) PKC->Response PKA->Response

Caption: Simplified NK1 Receptor signaling pathway.

Conclusion

Chiral piperidines are indispensable scaffolds in modern drug discovery.[9] this compound stands out as a high-value, versatile building block for the asymmetric synthesis of potent neurokinin-1 receptor antagonists. Its utility is maximized through robust and stereochemically predictable transformations like the Mitsunobu reaction, which allows for the precise installation of required pharmacophoric elements with inversion of configuration. By providing a reliable route to key chiral intermediates, this synthon plays a pivotal role in the development of therapeutics that target the complex signaling pathways underlying conditions like CINV and pain. A thorough understanding of both the synthetic methodologies and the biological mechanism of action is essential for researchers aiming to innovate in this therapeutic area.

References

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI. [Link]

  • Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. Rodriguez. [Link]

  • The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. MDPI. [Link]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. ResearchGate. [Link]

  • Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. PubMed Central. [Link]

  • Synthesis of Casopitant. Thieme Connect. [Link]

  • Development of a Dynamic Kinetic Resolution for the Isolation of an Intermediate in the Synthesis of Casopitant Mesylate: Application of QbD Principles in the Definition of the Parameter Ranges, Issues in the Scale-Up and Mitigation Strategies. ACS Publications. [Link]

  • 1-N-Boc-Piperidine-3-Ethanol | CAS 142851-98-7. Bouling Chemical Co., Limited. [Link]

  • Synthesis of Casopitant | Request PDF. ResearchGate. [Link]

  • Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed. [Link]

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Chapter 10 Synthesis of aprepitant. ResearchGate. [Link]

  • 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. ACS Publications. [Link]

  • Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. US EPA. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed. [Link]

  • US8133994B2 - Preparation of aprepitant.
  • Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. PubMed. [Link]

Sources

Application Note & Protocols: Chemo-enzymatic Dearomatization for the Stereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Imperative for Chiral Piperidines

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and bioactive natural products.[1] Its prevalence underscores the continuous demand for innovative and efficient synthetic strategies. While traditional chemical methods for constructing these saturated N-heterocycles are well-established, they often grapple with challenges related to stereocontrol, harsh reaction conditions, and the need for extensive protecting group manipulations.[2]

Dearomatization of readily available, flat pyridine precursors presents a powerful and atom-economical strategy to access the three-dimensional chemical space of piperidines.[3][4] However, the inherent stability of the aromatic ring makes this a thermodynamically challenging transformation.[5] This guide details a robust chemo-enzymatic approach that synergizes the precision of biocatalysis with practical chemical transformations to overcome these hurdles. By combining a chemical reduction step with a stereoselective one-pot, dual-enzyme cascade, this methodology provides a highly efficient route to stereo-enriched 3- and 3,4-disubstituted piperidines, which are pivotal intermediates in pharmaceutical development.[6][7] This approach has been successfully applied to the synthesis of key intermediates for drugs such as the antipsychotic Preclamol and the ovarian cancer therapeutic Niraparib.[8][9][10]

Principle of the Chemo-Enzymatic Cascade

The overall strategy involves a two-stage process that begins with a simple chemical modification of a pyridine derivative, followed by a sophisticated one-pot enzymatic cascade that dictates the final stereochemistry.

  • Chemical Activation & Reduction: The process starts with the N-alkylation of a substituted pyridine, which activates the ring for reduction. A subsequent non-stereoselective reduction, typically with a mild hydride reagent like sodium borohydride (NaBH₄), converts the activated pyridinium salt into a racemic or diastereomeric mixture of N-substituted tetrahydropyridines (THPs).[11] This THP mixture serves as the direct substrate for the enzymatic cascade.

  • One-Pot Biocatalytic Dynamic Kinetic Resolution (DKR): The core of the methodology is a concurrent oxidation-reduction cascade performed in a single pot.

    • Oxidation: A highly engineered amine oxidase, such as the 6-hydroxy-D-nicotine oxidase (6-HDNO) variant E350L/E352D, selectively oxidizes the THP substrate to an achiral α,β-unsaturated iminium ion intermediate.[11]

    • Stereoselective Reduction: An ene-imine reductase (EneIRED) then performs a highly stereoselective conjugate reduction of the C=C bond of the iminium intermediate. This is followed by the reduction of the resulting iminium ion to the final piperidine product.[6] The choice of EneIRED enzyme dictates the stereochemical outcome, with different enzymes in the panel providing access to either the (R)- or (S)-enantiomer of the desired piperidine.[6]

    • Dynamic Kinetic Resolution: Because the oxidation step continuously recycles the "unwanted" enantiomer of the THP starting material back to the common achiral iminium intermediate, the process functions as a dynamic kinetic resolution (DKR). This allows for a theoretical maximum yield of 100% for a single, desired enantiomer from a racemic starting material.[6]

ChemoEnzymatic_Workflow Figure 1. Overall Chemo-Enzymatic Workflow cluster_chemo Chemical Synthesis cluster_bio Biocatalytic Cascade (One-Pot) Pyridine Substituted Pyridine Pyridinium N-Alkyl Pyridinium Salt Pyridine->Pyridinium Alkylation (e.g., R-X) THP N-Alkyl Tetrahydropyridine (Racemic Mixture) Pyridinium->THP Reduction (e.g., NaBH₄) Enzyme_Pot Aqueous Buffer, pH 7.5 + 6-HDNO + EneIRED + NADPH THP->Enzyme_Pot Substrate Input Piperidine Enantioenriched Substituted Piperidine Enzyme_Pot->Piperidine Stereoselective Transformation

Caption: High-level overview of the chemo-enzymatic approach.

Detailed Experimental Protocols

Materials and Reagents
  • Chemicals: Substituted pyridines, alkyl halides (e.g., benzyl bromide), sodium borohydride (NaBH₄), sodium bicarbonate (NaHCO₃), ethyl acetate (EtOAc), magnesium sulfate (MgSO₄), deuterated solvents for NMR. All chemicals should be of analytical grade or higher.

  • Enzymes & Cofactors:

    • 6-Hydroxy-D-nicotine oxidase (6-HDNO) variant (e.g., E350L/E352D).

    • Ene-Imine Reductase (EneIRED) panel (e.g., EneIRED-01 for (R)-products, EneIRED-05/07 for (S)-products).[6]

    • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

    • Enzymes are typically sourced from specialized vendors as lyophilized powders or glycerol stocks and should be stored at -20 °C or -80 °C as recommended.

  • Buffers & Solutions: 1 M Potassium phosphate buffer (pH 7.5), deionized water, brine.

  • Equipment: Standard laboratory glassware, magnetic stirrers, rotary evaporator, chromatography columns (silica gel), thin-layer chromatography (TLC) plates, temperature-controlled incubator/shaker, centrifuge, analytical HPLC with a chiral column (e.g., Chiralcel OD-H).

Protocol Part 1: Synthesis of N-Benzyl-3-phenyl-1,2,5,6-tetrahydropyridine (THP Precursor)

This protocol describes the synthesis of a representative tetrahydropyridine (THP) substrate.

  • N-Alkylation (Activation):

    • To a solution of 3-phenylpyridine (1.0 equiv) in acetonitrile (MeCN, 0.5 M), add benzyl bromide (1.2 equiv).

    • Stir the mixture at 60 °C for 16 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude N-benzyl-3-phenylpyridinium bromide salt. This is typically used in the next step without further purification.

    • Causality: N-alkylation converts the neutral pyridine into a positively charged pyridinium salt, which is significantly more susceptible to nucleophilic attack by a hydride reagent, facilitating the dearomatization.[11]

  • Reduction to Tetrahydropyridine:

    • Dissolve the crude pyridinium salt in methanol (MeOH, 0.2 M) and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Monitor the reaction by TLC until the pyridinium salt is consumed.

    • Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the N-benzyl-3-phenyl-1,2,5,6-tetrahydropyridine (THP) as a racemic mixture.

Protocol Part 2: One-Pot Enzymatic Dearomatization

This protocol outlines the biocatalytic cascade to produce a chiral piperidine.

  • Reaction Setup:

    • In a 10 mL glass vial equipped with a magnetic stir bar, prepare the reaction buffer: 4.5 mL of 100 mM potassium phosphate buffer (pH 7.5).

    • Add NADPH (1.2 equiv, e.g., ~15 mg for a 20 mg substrate scale).

    • Add the THP substrate from Part 1 (1.0 equiv, e.g., 20 mg) dissolved in a minimal amount of DMSO (e.g., 100 µL) to aid solubility.

    • Add the 6-HDNO enzyme solution (e.g., 1-2 mg/mL final concentration of lyophilized powder).

    • Initiate the reaction by adding the desired EneIRED enzyme solution (e.g., 1-2 mg/mL final concentration). The choice of EneIRED determines the product enantiomer.

    • Causality: The reaction is run in a buffered aqueous solution to maintain the optimal pH for enzyme activity. NADPH is a critical cofactor that provides the hydride for the reduction steps catalyzed by the EneIRED.[12]

  • Reaction Execution:

    • Seal the vial and place it in an incubator shaker set to 30 °C and 200 rpm for 24 hours.

    • Monitor the conversion by taking small aliquots, quenching with an equal volume of acetonitrile, centrifuging to pellet the enzyme, and analyzing the supernatant by LC-MS or HPLC.

  • Work-up and Purification:

    • After 24 hours (or upon completion), quench the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture vigorously, then separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the enantioenriched N-benzyl-3-phenylpiperidine.

  • Analytical Characterization:

    • Confirm the structure of the product using ¹H and ¹³C NMR.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis, comparing the product's retention time to a racemic standard.

Enzymatic_Cascade Figure 2. The One-Pot Enzymatic Cascade Mechanism cluster_DKR Dynamic Kinetic Resolution (DKR) Cycle R_THP (R)-THP Iminium Achiral α,β-Unsaturated Iminium Intermediate R_THP->Iminium 6-HDNO Oxidation S_THP (S)-THP S_THP->Iminium 6-HDNO Oxidation Iminium->R_THP Iminium->S_THP S_Pip (S)-Piperidine Iminium->S_Pip EneIRED-07 (Stereoselective Reduction) NADPH_in NADPH NADPH_in->S_Pip NADP_out NADP⁺ S_Pip->NADP_out

Caption: Mechanism of the dynamic kinetic resolution cascade.

Expected Results & Substrate Scope

This chemo-enzymatic platform is versatile, accommodating a range of substitutions on both the pyridine ring and the nitrogen atom.[8] The choice of EneIRED is critical for achieving high stereoselectivity.

Substrate (Pyridine Precursor)N-SubstituentPiperidine ProductEneIRED UsedYield (%)ee (%)Ref.
3-(3-Methoxyphenyl)pyridinePropyl(R)-(+)-PreclamolEneIRED-01>50 (overall)96[8]
3-(3-Methoxyphenyl)pyridinePropyl(S)-(-)-PreclamolEneIRED-05>50 (overall)96[8]
3-PhenylpyridineAllylN-Allyl-3-phenylpiperidineEneIRED-07 (S)85>99[6]
3-PhenylpyridineBenzylN-Benzyl-3-phenylpiperidineEneIRED-01 (R)9296[6]
3-EthylpyridineBenzylN-Benzyl-3-ethylpiperidineEneIRED-07 (S)8898[6]

Table 1: Representative results for the chemo-enzymatic synthesis of substituted piperidines. Yields and ee values are for the isolated biocatalytic product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme (degradation).2. Degraded NADPH cofactor.3. Substrate inhibition.4. Incorrect pH.1. Use fresh enzyme stocks; ensure proper storage (-20/-80 °C).2. Use freshly prepared NADPH solution.3. Lower the initial substrate concentration.4. Double-check the buffer pH.
Low Enantioselectivity (ee) 1. Incorrect EneIRED enzyme chosen.2. Non-enzymatic background reduction.3. Racemization of the product.1. Verify the EneIRED variant used for the desired stereoisomer.2. Ensure no residual NaBH₄ is carried over from the chemical step.3. Analyze product stability under reaction conditions (unlikely for piperidines).
Incomplete Reaction 1. Insufficient enzyme loading.2. Insufficient NADPH.3. Reaction time is too short.1. Increase the concentration of the rate-limiting enzyme.2. Ensure at least stoichiometric amounts of NADPH are present (1.2-1.5 equiv).3. Extend the reaction time to 36 or 48 hours and monitor progress.

References

  • Harawa, V., Thorpe, T. W., Marshall, J. R., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21088–21095. [Link]

  • Harawa, V., Thorpe, T. W., Marshall, J. R., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • Vasilev, A. A., & Vasilevskaya, T. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8426. [Link]

  • Harawa, V., et al. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. ResearchGate. [Link]

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • Mangas-Sanchez, J., et al. (2021). Recent advances in imine reductase-catalyzed reactions. ResearchGate. [Link]

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Wang, Y., et al. (2018). Application of Dearomatization Strategy on the Synthesis of Furoquinolinone and Angelicin Derivatives. Organic Letters. [Link]

  • Zhang, S., et al. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • Augustine, J. K. (1983). Piperidine Synthesis. DTIC. [Link]

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ResearchGate. [Link]

  • Wolfe, M. D., et al. (2001). Insight into the oxygen activation mechanism by Rieske dioxygenases through kinetic, spectroscopic and mutagenesis studies. ProQuest. [Link]

  • Manzo, E., & Curti, C. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]

  • Seeberger, P. H. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Green, S., & You, S. (2018). Shaping Molecular Landscapes: Recent Advances, Opportunities, and Challenges in Dearomatization. PubMed Central. [Link]

  • Roche, S. P., & Tréguier, B. (2015). Dearomatization Strategies in the Synthesis of Complex Natural Products. PubMed Central. [Link]

  • Nojiri, H., et al. (2007). Structural Basis of the Divergent Oxygenation Reactions Catalyzed by the Rieske Nonheme Iron Oxygenase Carbazole 1,9a-Dioxygenase. PMC. [Link]

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Publications. [Link]

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. R Discovery. [Link]

  • Zhu, S., & Zhou, Q. (2021). Advances in Catalytic Asymmetric Dearomatization. ACS Central Science. [Link]

  • Tréguier, B., & Roche, S. P. (2016). Dearomatization Reactions. ResearchGate. [Link]

  • Ferraroni, M., et al. (2005). Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases. NIH. [Link]

  • Kubota, K., et al. (2017). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. ACS Publications. [Link]

  • Inoue, K., et al. (2012). Structural insight into the substrate- and dioxygen-binding manner in the catalytic cycle of rieske nonheme iron oxygenase system, carbazole 1,9a-dioxygenase. PubMed Central. [Link]

  • Siddiqi, Z., et al. (2024). Oxidative Dearomatization of Pyridines. PMC. [Link]

  • Nojiri, H., et al. (2021). Dearomatizing reaction of prochiral aromatic nitrogen-heterocycle. ResearchGate. [Link]

  • Inoue, K., et al. (2012). Structural insight into the substrate- and dioxygen-binding manner in the catalytic cycle of Rieske nonheme iron oxygenase system, carbazole 1,9a-dioxygenase. ResearchGate. [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]

  • Siddiqi, Z., et al. (2024). Oxidative Dearomatization of Pyridines. PubMed. [Link]

  • Bakos, Z., & Keglevich, G. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]

  • Perera, D., & Sarlah, D. (2021). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. NIH. [Link]

  • Miller, K. L., et al. (2010). Dearomatization reactions of N-heterocycles mediated by group 3 complexes. PubMed. [Link]

  • Mattey, A. P., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. [Link]

  • Siddiqi, Z., et al. (2024). Oxidative Dearomatization of Pyridines. ResearchGate. [Link]

  • Coldwell, M. J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Miller, K. L., et al. (2010). Dearomatization Reactions of N-Heterocycles Mediated. Amanote Research. [Link]

  • Biju, A. T., & Wurz, N. E. (2020). Progress in Organocatalytic Dearomatization Reactions Catalyzed by N‐Heterocyclic Carbenes. ResearchGate. [Link]

  • Harding, J. R., et al. (2005). Mild general synthesis of 4-substituted piperidines. ResearchGate. [Link]

  • Marshall, J. R., et al. (2023). Preparative‐Scale Biocatalytic Oxygenation of N‐Heterocycles with a Lyophilized Peroxygenase Catalyst. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-N-Boc-Piperidine-3-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this synthesis, ensuring a successful and optimized experimental outcome. This compound is a valuable chiral building block in medicinal chemistry, and its efficient synthesis is crucial for the advancement of many pharmaceutical research and development projects.[1]

Synthetic Strategies Overview

There are two primary synthetic routes to obtain this compound. The choice of strategy often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Route 1: Boc Protection of (R)-Piperidine-3-ethanol

This is a straightforward approach where the commercially available chiral alcohol is protected with a tert-butoxycarbonyl (Boc) group. This route is often preferred for its simplicity when the chiral starting material is readily accessible.

Route 2: Reduction of (R)-1-N-Boc-piperidine-3-carboxylic acid

This strategy involves the reduction of the corresponding carboxylic acid. This can be an advantageous route if the chiral carboxylic acid is more readily available or is synthesized in-house. This guide will primarily focus on the optimization and troubleshooting of this reduction pathway.

Experimental Workflow: Reduction of (R)-1-N-Boc-piperidine-3-carboxylic acid

cluster_prep Preparation cluster_reduction Reduction cluster_workup Work-up & Purification start Start: (R)-1-N-Boc-piperidine-3-carboxylic acid dissolve Dissolve in anhydrous THF under inert atmosphere start->dissolve cool Cool to 0°C dissolve->cool add_lah Slowly add LiAlH4 solution to the carboxylic acid solution cool->add_lah prepare_lah Prepare LiAlH4 solution in anhydrous THF prepare_lah->add_lah react Stir at 0°C, then warm to room temperature add_lah->react monitor Monitor reaction by TLC react->monitor quench Cool to 0°C and carefully quench excess LiAlH4 monitor->quench Upon completion filter Filter off aluminum salts quench->filter extract Extract with an organic solvent (e.g., Ethyl Acetate) filter->extract purify Purify by column chromatography extract->purify end_product End: this compound purify->end_product

Caption: A typical workflow for the synthesis of this compound via LiAlH4 reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when performing the LiAlH₄ reduction of (R)-1-N-Boc-piperidine-3-carboxylic acid?

A1: The most critical parameter is maintaining strictly anhydrous conditions throughout the reaction. Lithium aluminum hydride (LiAlH₄) reacts violently with water, which not only poses a significant safety hazard but also consumes the reagent, leading to incomplete reduction and low yields.[2] Ensure all glassware is oven-dried, and use anhydrous solvents.

Q2: My reaction seems to be sluggish or incomplete, even with an excess of LiAlH₄. What could be the cause?

A2: The initial reaction between LiAlH₄ and a carboxylic acid is an acid-base reaction, which forms a lithium carboxylate salt and hydrogen gas.[3] This carboxylate is less electrophilic and thus, more difficult to reduce than the starting carboxylic acid.[4] To overcome this, it is crucial to use a sufficient excess of LiAlH₄ (typically 3-5 molar equivalents) and allow the reaction to proceed for an adequate amount of time, sometimes with gentle heating.[4]

Q3: I'm observing a significant amount of starting material even after a prolonged reaction time. How can I drive the reaction to completion?

A3: Besides ensuring a sufficient excess of LiAlH₄ and strictly anhydrous conditions, consider the following:

  • Temperature: While the initial addition of LiAlH₄ should be done at 0°C to control the exothermic reaction, the reaction may require warming to room temperature or even gentle reflux in THF to proceed to completion.[5]

  • Solvent: Tetrahydrofuran (THF) is a common solvent for LiAlH₄ reductions. Ensure it is of high purity and anhydrous.

  • Reagent Quality: The LiAlH₄ should be a fine, white powder. A gray color may indicate decomposition, leading to lower reactivity.

Q4: The work-up procedure for my LiAlH₄ reaction is resulting in a gelatinous precipitate that is difficult to filter. How can I improve this?

A4: This is a very common issue with LiAlH₄ reductions due to the formation of aluminum salts. The Fieser work-up method is a reliable procedure to obtain a granular, easily filterable precipitate.[6] The procedure is as follows for a reaction using 'x' grams of LiAlH₄:

  • Cool the reaction mixture to 0°C.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of a 15% aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Warm the mixture to room temperature and stir for about 15 minutes.

  • Add anhydrous magnesium sulfate to aid in the granulation of the salts.

  • Stir for another 15 minutes and then filter.

Q5: Can I use Sodium Borohydride (NaBH₄) for this reduction?

A5: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids.[7] However, it can reduce esters. Therefore, a two-step approach could be employed: first, convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), and then reduce the ester with NaBH₄. This approach avoids the hazardous work-up associated with LiAlH₄.

Q6: Are there any alternatives to LiAlH₄ for this reduction?

A6: Yes, Borane-Tetrahydrofuran complex (BH₃·THF) is an excellent alternative that is highly selective for the reduction of carboxylic acids.[8][9] It often provides cleaner reactions and a simpler work-up. A typical procedure involves adding the BH₃·THF solution to the carboxylic acid in THF at 0°C, followed by warming to room temperature.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Wet reagents or solvent: LiAlH₄ is highly reactive with water.[2]2. Insufficient LiAlH₄: An excess is needed to neutralize the acidic proton and then reduce the carboxylate.[4]3. Decomposed LiAlH₄: Old or improperly stored reagent may have lost its activity.4. Incomplete reaction: Reaction time or temperature may be insufficient.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use at least 2-3 equivalents of LiAlH₄. Monitor the reaction by TLC and add more reducing agent if necessary.3. Use fresh, high-quality LiAlH₄.4. After the initial addition at 0°C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating may be required.
Formation of Multiple Spots on TLC 1. Incomplete reaction: The starting material spot will still be present.2. Aldehyde intermediate: While typically not isolated, some aldehyde may be present if the reaction is not complete.[7]3. Side reactions: Potential for side reactions if the starting material is not pure.1. See "Low or No Yield" solutions.2. Ensure sufficient reducing agent and reaction time to push the reaction to the alcohol.3. Purify the starting (R)-1-N-Boc-piperidine-3-carboxylic acid before the reduction.
Difficulty in Product Isolation/Purification 1. Emulsion during work-up: Formation of colloidal aluminum salts can make phase separation difficult.[11]2. Product is water-soluble: The hydroxyl group can increase water solubility.3. Co-elution during chromatography: Impurities may have similar polarity to the product.1. Use the Fieser work-up method to precipitate granular aluminum salts.[6]2. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the product in the aqueous phase.3. Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Detailed Experimental Protocols

Protocol 1: Reduction of (R)-1-N-Boc-piperidine-3-carboxylic acid with LiAlH₄
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-1-N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF (10 volumes).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of LiAlH₄: In a separate flame-dried flask, prepare a solution of LiAlH₄ (2.5 eq) in anhydrous THF. Slowly add the LiAlH₄ solution to the carboxylic acid solution via the dropping funnel, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material is more polar than the product.

  • Work-up: Once the reaction is complete, cool the flask back to 0°C. Perform a Fieser work-up as described in the FAQs (Q4).

  • Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Boc Protection of (R)-Piperidine-3-ethanol
  • Preparation: Dissolve (R)-Piperidine-3-ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Addition of Base: Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • Addition of Boc Anhydride: Cool the mixture to 0°C and slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. If using an organic solvent, separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[12]

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine.
  • Google Patents. (2015). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

  • Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]

  • National Institutes of Health. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Carboxylic Acids.
  • ResearchGate. (2025). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides.
  • University of Calgary. Reductions of Carboxylic Acid Derivatives. [Link]

  • Chemguide. reduction of carboxylic acids. [Link]

  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]

  • OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link]

  • YouTube. (2020). Reduction of Carboxylic Acids By LiAlH4 Mechanism. [Link]

  • YouTube. (2020). Reduction of Carboxylic Acids By LiAlH4 Mechanism. [Link]

  • Chemistry Steps. LiALH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2025). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

Sources

Technical Support Center: Purification of High-Purity (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-1-N-Boc-Piperidine-3-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for achieving high purity of this critical chiral building block. This compound is a versatile intermediate in the synthesis of various pharmaceuticals, making its purity paramount for successful downstream applications.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Overall Yield After Purification

  • Potential Cause A: Incomplete Reaction or Side Reactions During Synthesis. Before proceeding to purification, it's crucial to ensure the synthesis of this compound has gone to completion with minimal side-product formation.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] If the reaction is incomplete, consider extending the reaction time or optimizing the reaction conditions (e.g., temperature, stoichiometry of reagents). Common synthetic routes include the reduction of the corresponding carboxylic acid or ester.[2]

  • Potential Cause B: Product Loss During Extraction and Workup. The product may be lost due to emulsion formation or incomplete extraction from the aqueous layer.

    • Solution: During the workup, if an emulsion forms, adding brine can help break it. Ensure thorough extraction by performing multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[2] Combining the organic layers, washing with brine, and drying over an anhydrous salt like MgSO₄ or Na₂SO₄ are critical steps to maximize recovery.[2][4]

  • Potential Cause C: Degradation on Silica Gel During Column Chromatography. The Boc protecting group is sensitive to acidic conditions, and prolonged exposure to standard silica gel can lead to its cleavage.[2][5]

    • Solution: To mitigate this, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.[6] Minimizing the time the compound spends on the column is also crucial.

Issue 2: Presence of Enantiomeric Impurity ((S)-isomer)

  • Potential Cause: Incomplete Chiral Resolution or Racemization. The presence of the undesired (S)-enantiomer is a critical purity issue. This can stem from an inefficient chiral resolution step in the synthesis or racemization under certain conditions.

    • Solution: The most reliable method to determine enantiomeric purity is through chiral HPLC analysis.[7][8] A validated method using a Chiralpak® IC-3 column with a mobile phase of n-Hexane and Isopropyl alcohol containing a small amount of trifluoroacetic acid (TFA) has shown good resolution.[7] If the enantiomeric excess (e.e.) is low, repurification via chiral chromatography or recrystallization with a chiral resolving agent may be necessary.

Issue 3: Broad or Tailing Peaks During HPLC Analysis

  • Potential Cause A: Secondary Interactions with the Stationary Phase. The basic nitrogen of the piperidine ring can interact with residual acidic silanol groups on the silica-based column, leading to poor peak shape.[9]

    • Solution: Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can improve peak symmetry by competing for the active sites on the stationary phase.[9]

  • Potential Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves, the initial concentration was too high.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Besides the (S)-enantiomer, common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. If the synthesis involves the removal of a protecting group, byproducts from this step, such as t-butyl cation-related impurities, might be present.[5]

Q2: What is a good starting point for developing a flash chromatography method for purification?

A2: A common and effective mobile phase for flash chromatography on silica gel is a gradient of ethyl acetate in hexanes.[2] You can start with a low percentage of ethyl acetate and gradually increase the polarity to elute the product. Monitoring the separation by TLC beforehand will help in optimizing the solvent system.[6]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective technique, especially for removing minor impurities and potentially improving enantiomeric purity if the compound forms a crystalline solid. The choice of solvent is critical and typically involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then cooling to allow for crystallization. A solvent system of ethyl acetate and hexanes or diethyl ether and hexanes could be a good starting point. For oily products, inducing crystallization might be challenging.[10][11]

Q4: How can I confirm the chemical identity and purity of my final product?

A4: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure.[12] HPLC or GC can be used to assess chemical purity.[12] Chiral HPLC is necessary to determine the enantiomeric purity.[7][8] Mass spectrometry will confirm the molecular weight.

Q5: What are the optimal storage conditions for high-purity this compound?

A5: The compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[13] For long-term stability, refrigeration at 2-8°C is recommended.[13][14] It should be kept in a tightly sealed container to prevent moisture and air exposure.[13]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select a suitably sized flash chromatography column based on the amount of crude material.
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
  • Pack the column with the slurry, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
  • Alternatively, for less soluble samples, use a dry loading technique by adsorbing the crude material onto a small amount of silica gel and loading the dried powder onto the top of the column.

3. Elution:

  • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurities present.
  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

4. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a starting point for determining the enantiomeric excess of this compound.[7]

1. Instrumentation and Materials:

  • HPLC system with a UV detector.
  • Chiral stationary phase column (e.g., Chiralpak® IC-3, 250 x 4.6 mm, 3 µm).[7]
  • HPLC grade solvents: n-Hexane, Isopropyl alcohol (IPA), Trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase is a mixture of n-Hexane and IPA (e.g., 95:5 v/v) with 0.1-0.2% TFA.[7]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 210 nm.

3. Sample Preparation:

  • Prepare a standard solution of the racemic mixture in the mobile phase.
  • Prepare a sample solution of your purified product in the mobile phase at a concentration of approximately 1-2 mg/mL.[7]

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
  • Inject the sample solution and integrate the peak areas for both enantiomers to calculate the enantiomeric excess (e.e.).

Data Summary

Purification TechniqueKey AdvantagesKey Considerations
Flash Column Chromatography High resolution for separating compounds with different polarities. Scalable for larger quantities.Potential for Boc group cleavage on acidic silica gel. Requires careful solvent selection and gradient optimization.
Recrystallization Can be highly effective for removing small amounts of impurities and can sometimes improve enantiomeric purity.Only applicable if the compound is a solid. Requires finding a suitable solvent system. May result in lower yields.
Chiral Chromatography The most effective method for separating enantiomers.Requires specialized and expensive chiral columns. Method development can be time-consuming.

Workflow Diagrams

Purification_Workflow Crude_Product Crude (R)-1-N-Boc- Piperidine-3-ethanol TLC_Analysis TLC/HPLC Analysis of Crude Crude_Product->TLC_Analysis Purification_Choice Choose Purification Method TLC_Analysis->Purification_Choice Flash_Chromatography Flash Column Chromatography Purification_Choice->Flash_Chromatography Recrystallization Recrystallization Purification_Choice->Recrystallization Pure_Product Purified Product Flash_Chromatography->Pure_Product Recrystallization->Pure_Product Purity_Analysis Purity & Identity Confirmation (NMR, HPLC, MS) Pure_Product->Purity_Analysis Chiral_HPLC Chiral HPLC Analysis Purity_Analysis->Chiral_HPLC Final_Product High-Purity Product (>99% ee) Chiral_HPLC->Final_Product

Caption: General purification and analysis workflow.

Caption: Troubleshooting decision-making process.

References

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Bouling Chemical Co., Limited. 1-N-Boc-Piperidine-3-Ethanol | CAS 142851-98-7. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Reddit. Chiral alcohol separation : r/CHROMATOGRAPHY. [Link]

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Chromatography Today. Trouble with chiral separations. [Link]

  • Google Patents.
  • PubChem. 1-BOC-3-Aminopiperidine. [Link]

  • Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Preparation of (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-N-Boc-Piperidine-3-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, ultimately improving yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and extensive laboratory experience.

I. Overview of the Synthesis

The preparation of this compound is a critical step in the synthesis of various pharmaceutical intermediates. The most common synthetic route involves two key transformations:

  • Boc Protection: The protection of the secondary amine of a suitable piperidine precursor with a tert-butyloxycarbonyl (Boc) group.

  • Reduction: The stereoselective reduction of an N-Boc-3-piperidone intermediate to the desired (R)-alcohol.

Each of these steps presents unique challenges that can contribute to low overall yields. This guide will address these issues systematically.

Diagram of the General Synthesis Workflow

Caption: General synthetic pathways to this compound.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield During the Boc Protection Step

Question: My yield of the Boc-protected product is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in Boc protection are common and can often be traced back to several key factors. Let's break them down:

Potential Cause 1: Incomplete Reaction
  • Scientific Rationale: The nucleophilic attack of the piperidine nitrogen on the di-tert-butyl dicarbonate ((Boc)₂O) can be sluggish, especially if the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of the starting material is a key indicator of completion.

    • Reaction Time: If the reaction is proceeding slowly, extend the reaction time. Some Boc protections require several hours to overnight for completion.

    • Temperature: While many Boc protections work well at room temperature, gentle heating (e.g., to 40°C) can sometimes be beneficial, particularly for less reactive amines.[1]

Potential Cause 2: Inappropriate Base or pH
  • Scientific Rationale: A base is required to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product. The choice and amount of base are critical. An inadequate amount of base will result in an incomplete reaction, while an excessively high pH can lead to side reactions.

  • Troubleshooting Steps:

    • Choice of Base: For aqueous conditions, bases like sodium bicarbonate or sodium hydroxide are common.[2] In organic solvents, triethylamine (TEA) is a frequent choice.[3]

    • Stoichiometry: Ensure at least one equivalent of base is used. For reactions using a salt of the starting material (e.g., a hydrochloride salt), an additional equivalent of base is necessary for neutralization.

    • pH Control: In some cases, maintaining a specific pH range (e.g., 11.8-12.2) can be crucial for maximizing yield and minimizing byproducts.[4]

Potential Cause 3: Poor Quality of Reagents
  • Scientific Rationale: The purity of the starting materials and the solvent can significantly impact the reaction outcome.

  • Troubleshooting Steps:

    • Starting Material Purity: Use high-purity (R)-piperidin-3-ethanol. If it is a salt, ensure it is effectively neutralized to the free base before the reaction.[1]

    • Solvent and Reagent Integrity: Ensure that (Boc)₂O has not degraded. Use anhydrous solvents if the reaction is sensitive to moisture, as water can hydrolyze the anhydride.

Problem 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation during the synthesis. How can I identify and minimize these impurities?

Answer:

Byproduct formation is a common issue that can complicate purification and reduce yields. Here are some of the most frequent culprits:

Potential Byproduct 1: Di-Boc Protected Product
  • Identification: This byproduct will have a higher molecular weight than the desired product and can be identified by LC-MS.

  • Scientific Rationale: If the starting material has more than one nucleophilic site, over-protection can occur, especially with an excess of (Boc)₂O.

  • Mitigation Strategies:

    • Control Stoichiometry: Carefully control the amount of (Boc)₂O used. Start with 1.0-1.1 equivalents and adjust based on reaction monitoring.[1]

    • Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low instantaneous concentration of the protecting agent.[1]

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to reduce the rate of the secondary protection.[1]

Potential Byproduct 2: Urea Formation
  • Identification: Urea byproducts can sometimes be observed by NMR or LC-MS.

  • Scientific Rationale: The isocyanate intermediate, which can form from the decomposition of (Boc)₂O, can react with the amine starting material to form a urea derivative.

  • Mitigation Strategies:

    • Fresh Reagents: Use fresh, high-quality (Boc)₂O.

    • Optimized Conditions: Avoid excessively high temperatures, which can promote the decomposition of the Boc anhydride.

Problem 3: Low Yield and/or Enantioselectivity in the Reduction Step

Question: I am struggling to achieve high yield and the desired (R)-enantiomer in the reduction of N-Boc-3-piperidone. What are my options?

Answer:

The asymmetric reduction of N-Boc-3-piperidone is a critical step for obtaining the desired enantiomerically pure product. Low yields or poor enantioselectivity often point to issues with the reducing agent or reaction conditions.

Potential Cause 1: Inefficient Reducing Agent or Catalyst
  • Scientific Rationale: The choice of reducing agent and catalyst is paramount for achieving high enantioselectivity.

  • Troubleshooting and Optimization:

    • Biocatalysis: Enzymatic reductions are often highly selective and efficient. Aldo-keto reductases (AKRs) and other ketoreductases have been successfully employed for this transformation, often with excellent enantiomeric excess (>99% ee).[5][6][7] These reactions are typically run in aqueous buffer at mild temperatures (e.g., 30°C) and pH (e.g., 7.5).[5]

    • Chemical Catalysis: Chiral metal catalysts can also be effective. However, these can be expensive and may require more rigorous optimization of reaction conditions.

Potential Cause 2: Sub-optimal Reaction Conditions
  • Scientific Rationale: Factors such as temperature, pH, and substrate concentration can significantly impact both the reaction rate and the stereochemical outcome.

  • Optimization Protocol:

    • Temperature: The optimal temperature for enzymatic reductions is often in the range of 30-40°C.[5][8]

    • pH: For biocatalytic reductions, maintaining the optimal pH for the specific enzyme is crucial, typically around neutral pH.[5]

    • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, particularly in enzymatic reactions. It may be necessary to find a balance between a high substrate loading and maintaining good enzyme activity.

Parameter Typical Range for Bioreduction Key Considerations
Temperature 30 - 40°CHigher temperatures may increase reaction rate but can also lead to enzyme denaturation.[8]
pH 6.0 - 8.0The optimal pH is highly dependent on the specific enzyme used.[5][6]
Substrate Conc. 15 - 220 g/LHigh concentrations can lead to substrate inhibition; optimization is key.[6]
Co-factor NADH/NADPHA co-factor regeneration system is often employed to reduce costs.[6]

III. Frequently Asked Questions (FAQs)

Q1: Why is the Boc protecting group stable under basic conditions?

A1: The tert-butyloxycarbonyl (Boc) group is stable to basic conditions and most nucleophiles.[9][10] This is in contrast to other protecting groups like esters, which are readily hydrolyzed by base. The stability of the Boc group is attributed to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.

Q2: What are the primary concerns during the acidic deprotection of the Boc group?

A2: The main issue during acidic deprotection (e.g., with trifluoroacetic acid, TFA) is the formation of a reactive tert-butyl cation.[2][11] This cation can alkylate nucleophilic side chains on the molecule, leading to unwanted byproducts. To prevent this, "scavengers" such as anisole or thioanisole are often added to the deprotection cocktail to trap the carbocations.[2]

Q3: Can I use a different protecting group for the piperidine nitrogen?

A3: Yes, other protecting groups can be used. The carbobenzoxy (Cbz) group is another common choice for protecting amines. However, the deprotection conditions are different; the Cbz group is typically removed by catalytic hydrogenation.[12] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q4: How can I improve the purification of the final product?

A4: Purification of this compound can often be achieved by column chromatography on silica gel. If the compound is streaking or showing poor separation on the column, adding a small amount of a basic modifier like triethylamine to the eluent can help to improve the chromatography by preventing the amine from interacting too strongly with the acidic silica gel.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield of This compound Step_Check Which step has low yield? Start->Step_Check Boc_Protection Boc Protection Step_Check->Boc_Protection Reduction Reduction Step Step_Check->Reduction Boc_Issue Boc_Issue Boc_Protection->Boc_Issue Reduction_Issue Reduction_Issue Reduction->Reduction_Issue Incomplete Incomplete Reaction Incomplete_Sol Monitor reaction (TLC/LC-MS) Extend reaction time Adjust temperature Check base stoichiometry Incomplete->Incomplete_Sol Byproducts Byproducts Formed Byproducts_Sol Control (Boc)₂O stoichiometry Slow addition of (Boc)₂O Lower reaction temperature Byproducts->Byproducts_Sol Boc_Issue->Incomplete Boc_Issue->Byproducts Low_Yield Low Yield Yield_Sol Optimize substrate concentration Check enzyme/catalyst activity Ensure proper co-factor regeneration Low_Yield->Yield_Sol Low_ee Low Enantioselectivity ee_Sol Consider alternative catalyst/enzyme Optimize temperature and pH Screen different solvents Low_ee->ee_Sol Reduction_Issue->Low_Yield Reduction_Issue->Low_ee

Caption: A decision tree for troubleshooting low yields.

IV. Experimental Protocols

Protocol 1: General Procedure for Boc Protection
  • Dissolve (R)-piperidin-3-ethanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture with water).

  • Add a base (e.g., triethylamine, 1.1 eq. for the free base; 2.1 eq. for a hydrochloride salt).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • If using an organic solvent, separate the layers. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Biocatalytic Reduction
  • Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Add N-Boc-3-piperidone to the desired concentration. A co-solvent such as isopropanol may be necessary to aid solubility.

  • Add the enzyme (e.g., a ketoreductase) and a co-factor (e.g., NAD⁺) and a system for co-factor regeneration (e.g., glucose dehydrogenase and glucose, or isopropanol with an appropriate alcohol dehydrogenase).

  • Stir the reaction mixture at the optimal temperature (e.g., 30°C) for 6-24 hours, monitoring the progress by HPLC or GC.

  • Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

  • Extract the product into the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed, typically by column chromatography.

V. References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (2023, October 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant E. coli with both TbADH and BsGDH activity. Retrieved from [Link]

  • Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 736-751. Retrieved from [Link]

  • Google Patents. (n.d.). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. Retrieved from

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • MDPI. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 11(11), 1358. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Retrieved from [Link]

Sources

Improving enantioselectivity in the synthesis of (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-1-N-Boc-Piperidine-3-ethanol

Welcome to the technical support center for the enantioselective synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical synthesis. The primary focus is on asymmetric hydrogenation of an appropriate precursor, such as N-Boc-3-hydroxypyridine, a common and effective route. However, principles discussed here are broadly applicable to other asymmetric transformations.

This center is structured into two key sections:

  • A Troubleshooting Guide in a direct question-and-answer format to resolve specific experimental issues.

  • Frequently Asked Questions (FAQs) to address broader concepts and strategic planning for your synthesis.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section provides a detailed breakdown of potential problems and corresponding solutions for producing enantiomerically enriched this compound.

Issue 1: Low Enantiomeric Excess (e.e.) Observed in the Final Product

Question: My asymmetric hydrogenation of N-Boc-3-hydroxypyridine is resulting in low e.e. (<85%). What are the potential causes and how can I systematically troubleshoot this?

Answer: Low enantioselectivity is a common but solvable issue in asymmetric hydrogenation. It stems from factors that compromise the precise stereochemical control exerted by the chiral catalyst. A systematic investigation is the key to identifying the root cause.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow cluster_causes Investigate Potential Causes cluster_solutions Solutions & Optimizations start Low e.e. (<85%) Observed cat Catalyst Integrity & Activity start->cat reac Reaction Conditions start->reac sub Substrate & Reagent Quality start->sub ana Analytical Method Error start->ana sol_cat Verify Ligand Purity Handle Under Inert Atmosphere Confirm Pre-catalyst Activation cat->sol_cat If catalyst is suspect sol_reac Screen Solvents (e.g., MeOH, EtOH) Optimize H2 Pressure & Temperature Check for Air Leaks reac->sol_reac If conditions are suspect sol_sub Re-purify Substrate Use Anhydrous Solvents Degas Solvents Thoroughly sub->sol_sub If materials are suspect sol_ana Validate Chiral HPLC/GC Method Check Enantiomer Elution Order Run Racemic Standard ana->sol_ana If analysis is suspect end_node High e.e. (>95%) Achieved sol_cat->end_node sol_reac->end_node sol_sub->end_node sol_ana->end_node

Caption: Workflow for troubleshooting low enantioselectivity.

Detailed Breakdown of Causes and Solutions:

1. Catalyst-Related Issues The catalyst system, typically a Ruthenium or Rhodium complex with a chiral phosphine ligand (e.g., BINAP derivatives), is the heart of the reaction. Its state is paramount.

  • Cause A: Catalyst Decomposition or Poisoning.

    • Explanation: Chiral phosphine ligands can be sensitive to oxidation. Trace oxygen in the reactor can oxidize the phosphine, rendering the catalyst inactive or non-selective. Other impurities (e.g., sulfur, water, amines from other reactions) can act as catalyst poisons.[1]

    • Solution:

      • Strict Inert Atmosphere: Ensure all manipulations of the solid catalyst and its solutions are performed under a rigorously inert atmosphere (high-purity Argon or Nitrogen), preferably in a glovebox.

      • Degas Solvents: Thoroughly degas all solvents and the substrate solution by sparging with an inert gas or using freeze-pump-thaw cycles.

      • Purify Hydrogen: Use high-purity hydrogen (>99.999%) and consider an in-line oxygen trap.

  • Cause B: Incorrect Catalyst/Ligand Ratio or Loading.

    • Explanation: An incorrect metal-to-ligand ratio can lead to the formation of different, less selective catalytic species. Similarly, catalyst loading that is too low may result in slow reaction rates, allowing for background, non-catalyzed reduction or racemization pathways to become significant.

    • Solution:

      • Verify Stoichiometry: If preparing the catalyst in situ, carefully verify the stoichiometry of the metal precursor and the chiral ligand.

      • Optimize Loading: Screen a range of catalyst loadings (S/C ratio, i.e., substrate-to-catalyst ratio) from 1000:1 to 100:1 to find the optimal balance between reaction rate and selectivity.

2. Reaction Condition Issues The reaction environment dictates the delicate energy differences between the diastereomeric transition states.

  • Cause A: Suboptimal Solvent Choice.

    • Explanation: The solvent plays a critical role in stabilizing the catalyst-substrate complex and influencing the catalytic cycle.[2] Protic solvents like methanol or ethanol are often crucial in hydrogenations of N-heterocycles, participating in the mechanism.[2] Using a non-optimal solvent can dramatically reduce e.e.

    • Solution:

      • Solvent Screening: Perform a systematic screen of solvents. For pyridine hydrogenations, alcohols (MeOH, EtOH, 2-propanol) are excellent starting points. Aprotic solvents like THF or Dichloromethane may also be effective with certain catalyst systems.

      • Ensure Anhydrous Conditions: Water can interfere with many catalyst systems. Use anhydrous solvents to minimize its impact, unless it is intentionally part of the system.

  • Cause B: Incorrect Temperature or Hydrogen Pressure.

    • Explanation: Asymmetric hydrogenations are often highly sensitive to temperature and pressure. Higher temperatures can increase reaction rates but may decrease enantioselectivity by providing enough thermal energy to overcome the activation barrier for the undesired enantiomer's pathway. Pressure affects hydrogen concentration in the solution, influencing kinetics.

    • Solution:

      • Temperature Optimization: Screen a temperature range, for example, from 25°C to 60°C. Lower temperatures often favor higher e.e.

      • Pressure Optimization: Evaluate a range of hydrogen pressures (e.g., 5 bar to 50 bar). There is often a sweet spot that maximizes both rate and selectivity.

3. Substrate and Reagent Quality

  • Cause A: Impurities in the Substrate.

    • Explanation: Impurities in the N-Boc-3-hydroxypyridine starting material can inhibit or poison the catalyst.

    • Solution:

      • Verify Purity: Confirm the purity of the substrate by NMR and GC/LC-MS.

      • Re-purify: If necessary, re-purify the substrate via recrystallization or column chromatography.

4. Analytical Method Error

  • Cause A: Inaccurate e.e. Determination.

    • Explanation: The issue may not be with the reaction, but with the analysis. An unvalidated or inappropriate chiral HPLC/GC method can give misleading results.

    • Solution:

      • Method Validation: Ensure your chiral HPLC or GC method is properly validated. This involves confirming baseline separation of the two enantiomers (Resolution > 1.5).

      • Run a Racemic Standard: Synthesize or purchase a racemic sample of 1-N-Boc-Piperidine-3-ethanol. Use this standard to confirm the elution times of both the (R) and (S) enantiomers and to prove the method's ability to separate them.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing this compound?

There are three main strategies:

  • Asymmetric Hydrogenation: This is often the most direct and efficient method. It involves the reduction of a prochiral precursor, typically N-Boc-3-hydroxypyridine or N-Boc-1,2,5,6-tetrahydropyridin-3-ol, using a chiral transition metal catalyst (e.g., Ru, Rh, Ir) under a hydrogen atmosphere.[1][4][5] This method builds the desired stereocenter in a single, highly selective step.

  • Enzymatic Reduction: Biocatalysis using ketoreductase (KRED) enzymes can reduce the ketone precursor, N-Boc-3-piperidone, to the desired alcohol with extremely high enantioselectivity (often >99% e.e.).[6][7] This is an environmentally friendly method that operates under mild conditions.

  • Chiral Pool Synthesis: This involves starting with an already enantiopure molecule, such as L-glutamic acid, and performing a series of chemical transformations to build the target piperidine ring system. While effective, this route can be longer and more complex than asymmetric catalysis.

Q2: How do I select the right chiral catalyst for my asymmetric hydrogenation?

Catalyst selection is crucial and often requires screening. Transition-metal catalysis, particularly with iridium, ruthenium, and rhodium complexes, has been pivotal in this field.[1]

  • Metal Choice: Ruthenium and Rhodium are the most common metals for hydrogenating N-heterocycles. Ruthenium catalysts are often more robust and versatile.

  • Ligand Choice: The chiral ligand dictates the stereochemical outcome. For N-heterocycles, bidentate phosphine ligands like BINAP, Segphos, and Josiphos families are excellent starting points. The electronic and steric properties of the ligand create a chiral pocket that forces the substrate to bind in a specific orientation before hydrogen is delivered.

  • Screening: The best practice is to perform a parallel screen of several catalyst/ligand combinations under a standard set of conditions to identify the most promising candidates for further optimization.

Table 1: Illustrative Catalyst Performance for Asymmetric Hydrogenation of Pyridine Derivatives (Note: This data is representative and based on trends reported in the literature. Actual results will vary based on the specific substrate and conditions.)

Catalyst PrecursorChiral LigandSolventTemp (°C)H₂ (bar)Typical e.e. (%)
[RuCl₂(p-cymene)]₂(R)-BINAPMeOH402090-95
[Rh(COD)₂]BF₄(R,R)-Me-BPEEtOH251088-94
Ru(OAc)₂(R)-SYNPHOSMeOH5030>96
[Ir(COD)Cl]₂(R,S)-JosiphosCH₂Cl₂3050>98

Q3: How do I perform an accurate enantiomeric excess (e.e.) analysis using Chiral HPLC?

Accurate e.e. determination is non-negotiable for validating your synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation n1 Select Chiral Column (e.g., Chiralpak IC-3) n2 Prepare Mobile Phase (e.g., Hexane/IPA) n1->n2 n3 Prepare Racemic Standard & Reaction Sample n2->n3 n4 Equilibrate System n3->n4 n5 Inject Racemic Standard n4->n5 n6 Identify (R) & (S) Peaks Confirm Resolution (Rs > 1.5) n5->n6 n7 Inject Reaction Sample n6->n7 n8 Integrate Peak Areas (Area_R and Area_S) n7->n8 n9 Calculate e.e. % [(Area_R - Area_S) / (Area_R + Area_S)] * 100 n8->n9

Caption: Standard workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Method for 1-N-Boc-Piperidine-3-ethanol

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. A Chiralpak® IC-3 column (e.g., 250 x 4.6 mm, 3 µm) is a well-documented starting point.[3]

  • Mobile Phase: Normal phase chromatography is typically used. A mobile phase of n-Hexane and Isopropyl Alcohol (IPA) with a small amount of an additive like Trifluoroacetic Acid (TFA) or Diethylamine (DEA) to improve peak shape is common. A good starting point is 0.2% TFA in n-Hexane:IPA (95:5).[3]

  • Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase or a compatible solvent like IPA to a concentration of ~1 mg/mL. Prepare a racemic standard in the same manner.

  • Injection and Analysis:

    • Inject the racemic standard first to determine the retention times for both the (R) and (S) enantiomers and to ensure adequate separation.

    • Inject your reaction sample.

    • Integrate the area under each enantiomer's peak.

  • Calculation: The enantiomeric excess is calculated using the formula:

    • e.e. (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100

References

  • Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis. [Link]

  • Asymmetric Ruthenium-Catalyzed Hydrogenation of Terpyridine-Type N-Heteroarenes: Direct Access to Chiral Tridentate Nitrogen Ligands. Organic Letters. [Link]

  • Asymmetric Ruthenium-Catalyzed Hydrogenation of Terpyridine-Type N-Heteroarenes: Direct Access to Chiral Tridentate Nitrogen Ligands. PubMed. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Rate and Stereoselectivity Changes During Hydrogenation of n-Heterocycles. ResearchGate. [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Semantics Scholar. [Link]

  • Asymmetric Hydrogenation of Seven-Membered C=N-containing Heterocycles and Rationalization of the Enantioselectivity. PubMed. [Link]

  • Asymmetric Hydrogenation Overview. Creative Commons. [Link]

  • Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. ACS Publications. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH. [Link]

  • Method for preparing (S)-N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine.
  • Enantioselective Synthesis of 2-Substituted-N-Boc-Δ-4,5-piperidines. ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics. [Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]

  • Homogeneous and heterogeneous strategies of enantioselective hydrogenation: critical evaluation and future prospects. Macquarie University. [Link]

  • Broad Survey of Selectivity in the Heterogeneous Hydrogenation of Heterocycles. PubMed. [Link]

  • (S)-1-N-BOC-PIPERIDINE-2-ETHANOL Information. LookChem. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • The HPLC analytical approach of 3-amino piperidine.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]

Sources

Stability issues of (R)-1-N-Boc-Piperidine-3-ethanol during multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-N-Boc-Piperidine-3-ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile chiral building block into their multi-step syntheses. Here, we address common stability issues, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate your experiments with confidence and scientific rigor.

Introduction to this compound

This compound is a valuable intermediate in medicinal chemistry and the synthesis of complex molecules, prized for its defined stereochemistry and bifunctional nature.[1] The molecule features a piperidine ring with a chiral center at the 3-position, a primary alcohol for further functionalization, and a tert-butyloxycarbonyl (Boc) protected secondary amine. The stability of this compound is generally robust; however, its reactivity is dictated by the interplay of these two functional groups. Understanding the specific labilities of the Boc group and the alcohol is critical to preventing unwanted side reactions and ensuring the success of your synthetic campaign.

This guide is structured to anticipate and solve problems you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage is crucial for maintaining the integrity of the compound. It should be stored in a cool, dry place, with the optimal temperature range being 2-8°C.[2] The container must be tightly sealed to protect it from moisture and atmospheric air, which can contribute to slow degradation over time. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What is the general stability profile of the Boc protecting group on this molecule?

A2: The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines. Its stability is characterized by the following:

  • Acid Lability: The Boc group is highly sensitive to acidic conditions and is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] Even milder acidic conditions can lead to partial or complete deprotection.

  • Base and Nucleophile Stability: It is generally stable towards a wide range of basic conditions and nucleophiles, making it compatible with many standard organic transformations.[4]

  • Reductive Stability: The Boc group is stable under catalytic hydrogenation conditions (e.g., H₂, Pd/C), which is a significant advantage in multi-step synthesis.

Q3: Can the primary alcohol be selectively functionalized without affecting the Boc group?

A3: Yes, selective functionalization of the primary alcohol is a key feature of this building block. The Boc group's stability to many reaction conditions allows for a variety of transformations at the hydroxyl group, including oxidation, esterification, etherification, and conversion to a leaving group for nucleophilic substitution. The key is to choose reagents that are not strongly acidic.

Troubleshooting Guide: Navigating Stability Challenges in Multi-Step Synthesis

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your experiments.

Issue 1: Unexpected Loss of the Boc Group During a Reaction

Q: I'm performing a reaction that is not intended to remove the Boc group, but TLC and LC-MS analysis show the presence of the deprotected piperidine-3-ethanol. What could be the cause?

A: Unintentional deprotection of the Boc group is almost always due to the presence of acid. Consider the following potential sources:

  • Acidic Reagents or Catalysts: Scrutinize all reagents and catalysts used in your reaction. Lewis acids, even in catalytic amounts, can facilitate Boc cleavage.

  • Byproduct Formation: Some reactions generate acidic byproducts. For example, in certain acylation reactions using acid chlorides, HCl can be formed. The presence of a non-nucleophilic base scavenger is crucial in such cases.

  • Acidic Workup Conditions: During aqueous workup, ensure that the pH of your solutions remains neutral or slightly basic. A mildly acidic wash can be sufficient to cause partial deprotection.

  • Stationary Phase in Chromatography: Standard silica gel is slightly acidic and can cause deprotection of sensitive substrates during column chromatography.

Solutions and Preventative Measures:

Potential Cause Recommended Solution Experimental Protocol
Acidic Reagents/Catalysts Use non-acidic alternatives or add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine).When using a Lewis acid-sensitive reagent, pre-complex it with a scavenger or choose an alternative pathway.
Acidic Byproducts Include a stoichiometric amount of a hindered base like triethylamine or DIPEA in the reaction mixture.For an acylation with an acid chloride, add 1.1 equivalents of triethylamine to neutralize the HCl formed.
Acidic Workup Use a dilute solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) for aqueous washes.Quench the reaction with saturated aqueous NaHCO₃ solution and ensure the aqueous layer remains at pH > 7 during extraction.
Acidic Silica Gel Neutralize the silica gel before use by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% in ethyl acetate/hexanes).Prepare a slurry of silica gel in your eluent system containing 1% triethylamine. Pack the column with this slurry and run the chromatography.
Issue 2: Side Reactions During the Oxidation of the Alcohol Group

Q: I am trying to oxidize the primary alcohol to an aldehyde, but I am getting low yields and multiple side products. How can I improve this transformation?

A: The oxidation of the primary alcohol on this compound is a common step, but the choice of oxidant is critical to avoid over-oxidation or degradation.

  • Over-oxidation: Strong oxidizing agents, particularly those used in aqueous acidic conditions like Jones reagent (chromic acid), will not only oxidize the primary alcohol to a carboxylic acid but will also cleave the acid-sensitive Boc group.[5]

  • Reagent Incompatibility: Some oxidation conditions can be harsh and may not be compatible with the piperidine ring or the Boc group.

Recommended Oxidation Protocols and Troubleshooting:

Oxidation Method Description Potential Issues Troubleshooting
Swern Oxidation A mild and efficient method using dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (-78 °C). It is known for its excellent functional group tolerance.[6][7]The reaction must be kept at a low temperature to avoid side reactions. The byproduct dimethyl sulfide has a strong, unpleasant odor.Ensure your reaction is maintained at -78 °C during the addition of reagents. Perform the reaction in a well-ventilated fume hood.
Dess-Martin Periodinane (DMP) A very mild and selective oxidant that can be used at room temperature. It is highly effective for converting primary alcohols to aldehydes with minimal side reactions.DMP is sensitive to moisture and can be explosive under certain conditions.Use freshly opened or properly stored DMP. Do not heat the reagent.
Pyridinium Chlorochromate (PCC) / Pyridinium Dichromate (PDC) PCC is a classic reagent for oxidizing primary alcohols to aldehydes.[8] PDC is a less acidic alternative, which can be beneficial for acid-sensitive substrates.[5]PCC is slightly acidic and can potentially cause some Boc deprotection. Both are chromium-based reagents and require careful handling and disposal.Use PDC in a non-polar solvent like dichloromethane (DCM) to minimize acidity. Buffer the reaction with an acid scavenger like sodium acetate if necessary.

Experimental Protocol: Swern Oxidation of this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.4 eq.) in DCM to the oxalyl chloride solution, ensuring the temperature remains below -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 eq.) to the reaction mixture. Allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Issue 3: Instability During Amide Coupling Reactions

Q: I am deprotecting the Boc group to reveal the piperidine nitrogen and then attempting an amide coupling. I am observing low yields and purification is difficult. What could be the problem?

A: This scenario involves the stability of the deprotected intermediate. Once the Boc group is removed, you are working with a secondary amine, which can have its own set of stability and reactivity challenges.

  • Instability of the Free Amine: The deprotected piperidine-3-ethanol may be unstable as a free base and could be prone to side reactions if not handled correctly.

  • Competing Reactions: The presence of both a secondary amine and a primary alcohol in the deprotected molecule can lead to competing reactions during amide coupling. The alcohol could potentially react with the activated carboxylic acid.

  • Choice of Coupling Reagent: Some peptide coupling reagents can have side reactions. For instance, uronium-based reagents like HBTU can cause guanidinylation of the amine if not used correctly.

Workflow for Successful Amide Coupling:

The following diagram illustrates a robust workflow for deprotection followed by amide coupling.

workflow cluster_deprotection PART 1: Boc Deprotection cluster_coupling PART 2: Amide Coupling A Start with This compound B Treat with 4M HCl in Dioxane or 20-50% TFA in DCM A->B Acidic Cleavage C Evaporate solvent to obtain (R)-Piperidine-3-ethanol as HCl or TFA salt B->C Isolation D Dissolve amine salt, carboxylic acid, and coupling agent (e.g., HATU) in DMF C->D Use salt directly E Add non-nucleophilic base (e.g., DIPEA) to neutralize salt and activate coupling D->E Base Addition F Reaction proceeds at RT (2-16 hours) E->F Coupling G Aqueous workup and purification to yield final amide product F->G Isolation

Caption: Recommended workflow for Boc deprotection and subsequent amide coupling.

Key Considerations for the Workflow:

  • Isolate as a Salt: After deprotection, it is best practice to isolate the resulting amine as its hydrochloride or trifluoroacetate salt. This salt is typically more stable and easier to handle than the free base.

  • Use the Salt Directly: Use the amine salt directly in the subsequent coupling reaction.

  • Choice of Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential. It must be strong enough to neutralize the amine salt and facilitate the coupling reaction but should not be nucleophilic enough to compete in the reaction. A common rule of thumb is to use 2-3 equivalents of base: one to free the amine and one or two for the coupling agent.

  • Protect the Alcohol (If Necessary): If you are working with a particularly sensitive system or if you observe acylation of the alcohol, you may need to protect the hydroxyl group (e.g., as a silyl ether like TBDMS) before the amide coupling step. This adds steps to your synthesis but can prevent side reactions.

Summary of Stability and Reactivity

The following diagram summarizes the key stability and reactivity considerations for this compound.

Caption: Key stability and reactivity profile of this compound.

By understanding these fundamental principles and anticipating potential pitfalls, you can effectively troubleshoot and optimize your synthetic routes involving this compound, leading to higher yields, purer products, and more efficient research outcomes.

References

  • Bouling Chemical Co., Limited. (n.d.). 1-N-Boc-Piperidine-3-Ethanol | CAS 142851-98-7. Retrieved from [Link]

  • Wikipedia. (2023, October 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2017, March 15). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

Sources

Analytical methods for monitoring the progress of reactions involving (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving (R)-1-N-Boc-Piperidine-3-ethanol. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-proven insights into the selection and troubleshooting of analytical methods for this key synthetic intermediate.

Introduction

This compound, also known as tert-butyl (R)-3-(2-hydroxyethyl)piperidine-1-carboxylate, is a valuable chiral building block in pharmaceutical synthesis.[1] Its structure, featuring a Boc-protected amine and a primary alcohol, necessitates careful monitoring during chemical transformations to ensure reaction completion, quantify purity, and identify potential byproducts. This guide provides a comprehensive overview of the primary analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—with a focus on troubleshooting specific issues you may encounter.

Logical Workflow for Method Selection

Choosing the appropriate analytical technique is critical for efficient reaction monitoring. The decision depends on the specific question you need to answer, from a quick qualitative check to precise quantitative analysis.

MethodSelection Decision Tree for Analytical Method Selection start What is the analytical goal? qual_check Quick Qualitative Check? (e.g., Is the starting material consumed?) start->qual_check Qualitative quant_check Quantitative Analysis? (e.g., Purity, conversion, impurity levels) start->quant_check Quantitative tlc Use Thin-Layer Chromatography (TLC) qual_check->tlc hplc Use High-Performance Liquid Chromatography (HPLC) quant_check->hplc High Precision & Sensitivity nmr Use Nuclear Magnetic Resonance (NMR) quant_check->nmr Structural Info & Relative Quantification gcms Use Gas Chromatography- Mass Spectrometry (GC-MS) quant_check->gcms Volatile Analytes & Identification chiral_check Need to resolve enantiomers? hplc->chiral_check chiral_hplc Use Chiral HPLC chiral_check->chiral_hplc Yes achiral_hplc Use Achiral (Reverse-Phase) HPLC chiral_check->achiral_hplc No

Caption: Decision pathway for selecting an analytical technique.

Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is the most rapid and cost-effective method for qualitatively monitoring reaction progress. It is indispensable for determining the consumption of starting materials and the formation of new products in real-time.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of my reaction?

A1: The polarity of this compound is intermediate due to the Boc group and the hydroxyl moiety. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A common starting ratio is 70:30 Hexanes:Ethyl Acetate . Adjust the ratio based on the observed separation: increase ethyl acetate for higher polarity to move spots further up the plate, or increase hexanes for lower polarity to improve separation of non-polar compounds.[3]

Q2: My spots are streaking on the TLC plate. What's causing this?

A2: Streaking (or tailing) is often caused by the basic nature of the piperidine nitrogen interacting too strongly with the acidic silica gel. To mitigate this, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (TEA) to the mobile phase.[3] This neutralizes the acidic sites on the silica, resulting in sharper, more defined spots.

Q3: How can I visualize the spots? The starting material and product are not UV active.

A3: While the Boc group provides some minimal UV absorbance, it is often too weak for reliable visualization, especially at low concentrations. The primary alcohol is also not chromophoric. Therefore, chemical staining is necessary.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds with functional groups that can be oxidized, such as the primary alcohol in your molecule. It produces yellow spots on a purple background.[3]

  • Ninhydrin Stain: This stain is highly effective for detecting primary or secondary amines.[2] It will not visualize the N-Boc protected starting material but will produce a distinct color if any deprotection occurs to yield the free piperidine. This makes it a useful tool for detecting specific impurities.

Troubleshooting Guide: TLC
Issue Possible Cause Recommended Solution Causality Explained
All spots remain at the baseline. Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., switch from 70:30 to 50:50 Hexanes:EtOAc).The mobile phase lacks sufficient strength to displace the analyte from the stationary phase, requiring an increase in polarity to improve mobility.
All spots run with the solvent front. Eluent is too polar.Decrease the proportion of the polar solvent (e.g., switch from 70:30 to 90:10 Hexanes:EtOAc).The analyte has a very low affinity for the stationary phase in a highly polar eluent, causing it to travel with the solvent front. Reducing eluent polarity increases retention.
Spots are poorly separated. Improper solvent system.Try a different solvent system. For example, replace Ethyl Acetate with Dichloromethane (DCM) or a mixture like DCM:Methanol (95:5).Solvent selectivity plays a key role. Different solvents interact with the analytes and stationary phase in unique ways, altering the relative separation (resolution).
A new spot appears, but the starting material spot is still strong. Incomplete reaction.Allow the reaction to proceed for a longer time or consider adjusting reaction conditions (e.g., temperature, catalyst loading).The TLC directly reflects the composition of the reaction mixture. The persistence of the starting material spot indicates it has not been fully consumed.[4]

High-Performance Liquid Chromatography (HPLC): For Quantitative Insight

HPLC is the workhorse for accurate quantitative analysis, allowing for the determination of reaction conversion, product purity, and the detection of minor impurities with high sensitivity.[5] Both achiral (for reaction progress) and chiral (for enantiomeric purity) methods are relevant.

Frequently Asked Questions (FAQs)

Q1: Should I use Normal-Phase or Reverse-Phase HPLC?

A1: While Normal-Phase (NP-HPLC) can be used, Reverse-Phase HPLC (RP-HPLC) is generally more common, reproducible, and robust for routine analysis of molecules like this. The compound has sufficient polarity to be retained on a C18 column using standard mobile phases like acetonitrile or methanol and water.

Q2: The Boc-protected piperidine doesn't have a strong chromophore. What wavelength should I use for UV detection?

A2: The carbamate carbonyl of the Boc group has a UV absorbance maximum in the low UV range. A detection wavelength of 210 nm is a common and effective choice for detecting N-Boc protected compounds.[5] At this wavelength, you will have sufficient sensitivity to monitor the main components, though it is also a region where many solvents and impurities can absorb, so a clean baseline is crucial.

Q3: How do I resolve the (R) and (S) enantiomers to check for racemization?

A3: To separate enantiomers, you must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns are highly effective for this class of compounds.[5] Based on methods for the structurally similar (S)-1-Boc-3-hydroxypiperidine, a Chiralpak IC-3 or Chiralpak IE-3 column under normal-phase conditions (e.g., Hexane:Isopropanol) is an excellent starting point.[3][5]

Protocol: Achiral RP-HPLC for Reaction Monitoring

This protocol is designed for monitoring the conversion of a starting material to this compound.

Instrumentation and Materials:

  • HPLC system with a UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA) or Formic Acid (FA).

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% TFA in Water and Mobile Phase B as 0.1% TFA in Acetonitrile. The acidic modifier helps to ensure good peak shape by protonating the piperidine nitrogen if any deprotection occurs.

  • Sample Preparation: At desired time points, withdraw a small aliquot (~10-20 µL) from the reaction mixture. Quench the reaction by diluting it into a vial containing a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B. This stops the reaction and prepares it for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Gradient: Start with a gradient to ensure elution of all components, for example:

Time (min)% Mobile Phase B (ACN w/ 0.1% TFA)
0.020
15.095
17.095
17.120
20.020
  • Analysis: Inject a sample of the starting material to determine its retention time. Monitor the reaction samples by observing the decrease in the peak area of the starting material and the increase in the peak area of the product.

Troubleshooting Guide: HPLC

HPLCTroubleshooting HPLC Troubleshooting Flowchart start Problem Observed in Chromatogram peak_tailing Peak Tailing / Broadening start->peak_tailing retention_shift Retention Time Drifting start->retention_shift no_peaks No Peaks / Very Small Peaks start->no_peaks cause_tailing1 Secondary interaction with silica peak_tailing->cause_tailing1 cause_tailing2 Column overload peak_tailing->cause_tailing2 cause_retention1 Mobile phase composition change retention_shift->cause_retention1 cause_retention2 Column temperature fluctuation retention_shift->cause_retention2 cause_no_peaks1 Injection issue no_peaks->cause_no_peaks1 cause_no_peaks2 Detection issue (wrong wavelength) no_peaks->cause_no_peaks2 sol_tailing1 Add/increase acidic modifier (TFA/FA) to mobile phase. cause_tailing1->sol_tailing1 sol_tailing2 Dilute sample and reinject. cause_tailing2->sol_tailing2 sol_retention1 Prepare fresh mobile phase. Ensure proper mixing/degassing. cause_retention1->sol_retention1 sol_retention2 Use a column oven for stable temperature. cause_retention2->sol_retention2 sol_no_peaks1 Check injector, syringe, and sample vial. cause_no_peaks1->sol_no_peaks1 sol_no_peaks2 Confirm detector is on and set to 210 nm. cause_no_peaks2->sol_no_peaks2

Caption: Common HPLC issues and their troubleshooting pathways.

NMR Spectroscopy: For Structural Confirmation

¹H and ¹³C NMR are powerful tools for confirming the structure of your product and for monitoring reactions by observing the disappearance of starting material signals and the appearance of product signals.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key ¹H NMR signals to monitor during a reaction?

A1: The most diagnostic signals are:

  • Boc Group: The nine protons of the tert-butyl group appear as a sharp singlet around 1.46 ppm . The disappearance of this signal is a clear indicator of Boc-deprotection.[4]

  • Hydroxyethyl Group: The methylene protons of the -CH₂CH₂OH group will appear as multiplets. The -CH₂OH protons are typically found around 3.6-3.7 ppm .[4]

  • Piperidine Ring Protons: These appear as a complex series of multiplets between approximately 1.3 and 3.9 ppm .[4] Changes in the chemical shifts of the protons alpha to the nitrogen are expected upon reaction at the nitrogen center.

Q2: Can I use NMR for quantitative analysis?

A2: Yes, ¹H NMR can provide excellent relative quantification. By integrating the area of a characteristic product peak against a characteristic starting material peak, you can determine the conversion ratio. For absolute quantification, a known amount of an internal standard (a non-reactive compound with a clean, isolated signal) must be added to the sample.

Typical NMR Data for this compound

The following data can be used as a reference for product characterization.[4]

Assignment ¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (126 MHz, CDCl₃) δ (ppm)
C(CH₃)₃1.46 (s, 9H)28.7
C(CH₃)₃-79.3
C=O-155.0
CH₂CH₂OH3.73 – 3.63 (m, 2H)62.8
CH₂CH₂OH~1.8-1.9 (m, 2H)31.0
Piperidine Ring3.87–3.78 (m), 3.40–3.26 (m), 1.99–1.32 (m)56.9, 46.4, 30.6, 29.3, 23.6

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is best suited for analyzing volatile and thermally stable compounds. While this compound can be analyzed by GC, its polarity and molecular weight may lead to challenges.

Frequently Asked Questions (FAQs)

Q1: Is my compound suitable for GC-MS analysis?

A1: It is moderately suitable. The boiling point is relatively high, and the primary alcohol can cause peak tailing due to interaction with the column.[6] For robust analysis, derivatization of the hydroxyl group (e.g., silylation with BSTFA) to increase volatility and reduce peak tailing is often recommended for quantitative methods. However, for qualitative reaction monitoring, direct injection is often feasible.

Q2: What are the expected fragmentation patterns in the mass spectrum?

A2: Under Electron Ionization (EI), N-Boc protected compounds show characteristic fragmentation:

  • Loss of tert-butyl: A prominent peak corresponding to [M-57]⁺ from the loss of the C(CH₃)₃ radical is very common.

  • Loss of isobutylene: A peak at [M-56]⁺ can also be observed.

  • Loss of Boc group: Cleavage can result in a fragment corresponding to the piperidine-ethanol cation.

  • Alpha-cleavage: The bond adjacent to the nitrogen is a common fragmentation point for amines.[7]

Summary of Potential Impurities and Side Products

A robust analytical method must be able to separate the desired product from potential impurities.

Impurity Type Structure/Description Reason for Formation Recommended Analytical Technique
Unreacted Starting Material Varies depending on the reaction.Incomplete reaction.TLC, HPLC, NMR
Deprotected Piperidine (R)-Piperidine-3-ethanolExposure to acidic conditions (e.g., acidic reagents, silica gel). The Boc group is acid-labile.[8]HPLC, GC-MS (after derivatization), TLC (with Ninhydrin stain)
Oxidation Product (R)-1-N-Boc-piperidine-3-acetaldehyde or -acetic acidUse of oxidative reagents or exposure to air over time, targeting the primary alcohol.[9]HPLC (will have different retention time), MS (will show mass change)
Di-Boc Impurity If a diamine starting material is used.Over-reaction with Boc-anhydride.HPLC, MS
Enantiomeric Impurity (S)-1-N-Boc-Piperidine-3-ethanolUse of non-enantiopure starting material or racemization during the reaction.Chiral HPLC

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from Princeton University website. [Link]

  • National Center for Biotechnology Information. (2024). N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation. PubMed. Retrieved January 19, 2026, from [Link]

  • Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 19, 2026, from [Link]

  • VanVeller Lab, Iowa State University. (n.d.). VanVeller Lab Resources. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of (R)-1-N-Boc-Piperidine-3-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of (R)-1-N-Boc-Piperidine-3-ethanol. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common and complex challenges encountered during the scale-up of this critical chiral intermediate. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, making the efficient and stereoselective synthesis of its derivatives a cornerstone of modern drug development.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: From Bench to Scale-Up

This section directly addresses specific experimental hurdles you may face during the synthesis and scale-up of this compound.

Issue 1: Low Enantiomeric Excess (ee) in the Asymmetric Reduction of N-Boc-3-piperidone

Question: My asymmetric reduction of N-Boc-3-piperidone is yielding this compound with low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is paramount for the synthesis of chiral molecules.[5] Low ee can stem from several factors related to the catalyst, reaction conditions, or substrate quality.

Causality and Solutions:

  • Ineffective Chiral Catalyst or Ligand: The choice of catalyst is critical. For chemical reductions, chiral ruthenium or rhodium complexes are often employed.[1][3][4] In biocatalytic approaches, ketoreductases (KREDs) or whole-cell systems like Pichia pastoris or E. coli expressing specific alcohol dehydrogenases have shown excellent results.[6][7][8][9][10]

    • Troubleshooting Steps:

      • Catalyst Screening: If using a chemical catalyst, screen a panel of chiral ligands to identify the optimal match for your substrate. For biocatalysis, screen different KREDs or microbial strains.[8]

      • Catalyst Loading: Ensure the correct catalyst loading. Too low a concentration may lead to a slow, non-selective background reaction, while an excessively high concentration can sometimes lead to undesired side reactions or dimerization.

      • Catalyst Integrity: Verify the purity and activity of your catalyst. Chiral ligands can degrade over time, and enzymes can lose activity if not stored or handled properly.

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and pH can all significantly impact enantioselectivity.

    • Troubleshooting Steps:

      • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. A systematic study to find the optimal balance is recommended.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, its stereoselectivity. Screen a range of solvents (e.g., isopropanol, methanol, dichloromethane) to determine the best medium for your specific catalytic system.[8]

      • pH Control (for biocatalysis): For enzymatic reductions, maintaining the optimal pH is crucial for enzyme activity and stability. Buffer selection and pH monitoring are essential.[9]

  • Racemization: The product itself might be undergoing racemization under the reaction or workup conditions.

    • Troubleshooting Steps:

      • Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to minimize the risk of product racemization.

      • Workup Conditions: Avoid harsh acidic or basic conditions during workup. A neutral or mildly basic workup is generally preferred.

dot

Low_ee_Troubleshooting cluster_catalyst Catalyst Solutions cluster_conditions Condition Solutions cluster_racemization Racemization Solutions Low ee Low ee Catalyst Issues Catalyst Issues Low ee->Catalyst Issues Condition Issues Condition Issues Low ee->Condition Issues Racemization Racemization Low ee->Racemization Screen Catalysts/Ligands Screen Catalysts/Ligands Catalyst Issues->Screen Catalysts/Ligands Optimize Temperature Optimize Temperature Condition Issues->Optimize Temperature Minimize Reaction Time Minimize Reaction Time Racemization->Minimize Reaction Time Optimize Loading Optimize Loading Verify Integrity Verify Integrity Screen Solvents Screen Solvents Control pH Control pH Gentle Workup Gentle Workup

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Incomplete Conversion and Low Yield During Scale-Up

Question: I achieved a high yield at the lab scale, but upon scaling up the synthesis of this compound, I'm observing incomplete reactions and a significant drop in yield. What could be the reasons?

Answer: Scale-up often introduces challenges related to mass and heat transfer, reagent addition, and mixing efficiency. What works on a gram scale may not be directly translatable to a multi-kilogram scale.

Causality and Solutions:

  • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent distribution can occur, leading to side reactions or incomplete conversion.

    • Troubleshooting Steps:

      • Agitation Rate: Ensure the agitation speed is sufficient to maintain a homogeneous mixture. The impeller type and position may need to be adjusted for the larger vessel.

      • Baffling: Use of baffles in the reactor can improve mixing and prevent vortex formation.

  • Poor Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic at a larger scale.

    • Troubleshooting Steps:

      • Controlled Reagent Addition: For exothermic reactions, add reagents slowly and monitor the internal temperature closely. Utilize a reactor cooling system to dissipate heat effectively.

      • Solvent Volume: Increasing the solvent volume can help to moderate temperature fluctuations.

  • Reagent Stoichiometry and Purity: Impurities in starting materials or slight inaccuracies in stoichiometry are magnified at a larger scale.

    • Troubleshooting Steps:

      • Reagent Quality Control: Ensure the purity of N-Boc-3-piperidone and the reducing agent.

      • Accurate Dosing: Use calibrated pumps or flow meters for accurate addition of liquid reagents.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Considerations for Scale-Up
Mixing Magnetic stirrerMechanical overhead stirrerImpeller design, agitation speed, and baffling are critical for homogeneity.
Heat Transfer Oil bath/ice bathJacketed reactor with thermal fluidSurface area to volume ratio decreases, requiring more efficient heat exchange.
Reagent Addition Syringe/pipetteAddition funnel/dosing pumpControlled addition rate is crucial to manage exotherms.
Issue 3: Difficulties in Product Purification and Isolation

Question: I'm struggling to purify this compound. It seems to be water-soluble, and I'm experiencing product loss during aqueous workup and chromatography.

Answer: The polarity of this compound, due to the hydroxyl group, can indeed complicate its extraction and purification.

Causality and Solutions:

  • High Water Solubility: The hydroxyl group imparts significant water solubility, leading to losses during aqueous extraction phases.

    • Troubleshooting Steps:

      • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and drives the product into the organic layer.[11]

      • Continuous Liquid-Liquid Extraction: For larger scales, a continuous liquid-liquid extractor can be more efficient than multiple batch extractions.

      • Solvent Selection: Use a more polar extraction solvent like ethyl acetate or a mixture of solvents to improve recovery.

  • Chromatography Challenges: The polarity of the compound can lead to tailing or poor separation on silica gel.

    • Troubleshooting Steps:

      • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing on silica gel.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.

      • Crystallization: If possible, develop a crystallization procedure. This can be a highly effective purification method for scale-up, avoiding the need for large volumes of chromatographic solvents.

dot

Purification_Workflow cluster_workup Workup Optimization cluster_extraction Extraction Optimization cluster_chromatography Chromatography Optimization Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Salting Out Salting Out Aqueous Workup->Salting Out Chromatography Chromatography Extraction->Chromatography Crystallization Crystallization Extraction->Crystallization Continuous Extraction Continuous Extraction Extraction->Continuous Extraction Pure Product Pure Product Chromatography->Pure Product Eluent Modification Eluent Modification Chromatography->Eluent Modification Crystallization->Pure Product Solvent Screening Solvent Screening Alternative Phases Alternative Phases

Caption: General purification workflow and optimization points.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and industrially viable route is the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone.[12] This can be achieved through:

  • Catalytic Asymmetric Hydrogenation: Using chiral metal catalysts (e.g., Ru, Rh) with chiral ligands. This method is highly efficient but can be sensitive to substrate purity and requires specialized high-pressure equipment.[1][3][4]

  • Biocatalytic Reduction: Employing isolated ketoreductase (KRED) enzymes or whole-cell biocatalysts.[6][8][9][10] This approach offers high enantioselectivity under mild, environmentally friendly conditions and is increasingly favored for industrial applications.[5]

  • Chiral Resolution: Synthesizing the racemic alcohol and then separating the enantiomers using a chiral resolving agent. This method is often less efficient as the theoretical maximum yield for the desired enantiomer is 50%.[8]

Q2: How can I accurately determine the enantiomeric excess (ee) of my product?

A2: Accurate determination of ee is crucial.[11] The most common method is chiral High-Performance Liquid Chromatography (HPLC) .

  • Protocol:

    • Select an appropriate chiral column (e.g., Chiralpak series).

    • Develop a mobile phase (typically a mixture of hexane and isopropanol) that provides baseline separation of the two enantiomers.

    • The ee is calculated from the peak areas of the two enantiomers.

  • Derivatization: If the compound lacks a strong UV chromophore for detection, it can be derivatized with a UV-active reagent to facilitate analysis.[11]

Q3: Are there any common side reactions to be aware of during the Boc protection of the piperidine nitrogen?

A3: While the Boc protection of amines is generally a robust reaction, side reactions can occur, especially if not properly controlled. The primary reagent used is di-tert-butyl dicarbonate (Boc)₂O.[13][14]

  • Over-alkylation/Dimerization: If the reaction conditions are too harsh or if there are unreacted starting materials, side reactions can occur.

  • Incomplete Reaction: Insufficient base or reaction time can lead to incomplete protection.

  • Protocol for Boc Protection:

    • Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF).

    • Add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction.

    • Add (Boc)₂O and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

Q4: What are the key safety considerations for the scale-up of this synthesis?

A4: Safety is paramount in any chemical synthesis, especially during scale-up.

  • Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate high-pressure reactors and safety protocols.

  • Reagent Handling: Handle all chemicals, especially strong acids, bases, and flammable solvents, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thermal Hazards: Be aware of potential exotherms, especially during reagent addition and quenching steps. Always have a cooling system readily available.

  • Pressure Build-up: Some reactions may generate gas. Ensure the reactor is properly vented.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.
  • ACS Publications. (2025). A Modular Approach to Trisubstituted Chiral Piperidines | Organic Letters.
  • BenchChem. (2025). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
  • Nature. (2022).
  • ResearchGate. (n.d.). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant E. coli with both TbADH and BsGDH activity.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2022).
  • Google Patents. (n.d.). CN105274160A - Method for preparing (S)
  • The University of Liverpool Repository. (2025).
  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)
  • Guidechem. (n.d.). What are the properties, preparation, and uses of 1-Boc-3-hydroxypiperidine?
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Biosynth. (n.d.). N-Boc-3-piperidone | 98977-36-7 | FB11538.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
  • PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
  • BenchChem. (2025). comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
  • ResearchGate. (2025). Enantioselective Synthesis of 2-Substituted-N-Boc-Δ-4,5-piperidines.
  • Open Research@CSIR-NIScPR. (2024).
  • ResearchGate. (2025). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.
  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-ethanol.
  • Journal of the American Chemical Society. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects.
  • PubMed Central (PMC). (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • ResearchGate. (2025). Asymmetric deprotonation of N-Boc-piperidines | Request PDF.
  • ChemicalBook. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry.
  • Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules.
  • ResearchGate. (n.d.). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids | Request PDF.
  • ResearchGate. (2002).
  • ResearchGate. (2025). Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening of Substituted Piperidines | Request PDF.

Sources

Managing impurities during the Boc protection of piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-piperidine-3-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.

Troubleshooting Guide: Common Impurities and Reaction Issues

Issue 1: Incomplete Reaction - Starting Material Remains

Question: I've run my Boc protection of piperidine-3-ethanol, but my TLC and NMR analysis show a significant amount of the starting material remaining. What could be the cause, and how can I resolve this?

Answer: An incomplete reaction is a frequent issue that can often be traced back to several key factors. Let's break down the potential causes and their solutions.

  • Insufficient Boc Anhydride ((Boc)₂O): While a 1:1 stoichiometry might seem sufficient, (Boc)₂O can slowly hydrolyze in the presence of moisture, especially if the solvents are not anhydrous.[1] To drive the reaction to completion, using a slight excess of (Boc)₂O, typically 1.1 to 1.3 equivalents, is recommended.[1]

  • Incorrect pH or Insufficient Base: The Boc protection of an amine generates tert-butoxycarbonic acid, which decomposes into tert-butanol and carbon dioxide.[2] The reaction can be inhibited if the reaction mixture becomes too acidic.[1] The presence of a suitable base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), is crucial to neutralize the acid formed.[1] Ensure you are using at least one equivalent of the base.

  • Reaction Time and Temperature: While the reaction is often performed at room temperature, some sterically hindered or less reactive amines may require longer reaction times or gentle heating.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.[3]

Troubleshooting Workflow for Incomplete Reactions:

Caption: Troubleshooting workflow for incomplete Boc protection.

Issue 2: Formation of an Unexpected, Less Polar Impurity - Suspected O-Boc Formation

Question: My reaction mixture shows a new, less polar spot on the TLC plate that I suspect is the O-Boc protected product. How can I confirm this and, more importantly, prevent its formation?

Answer: The presence of a hydroxyl group in piperidine-3-ethanol makes it susceptible to O-acylation by (Boc)₂O, leading to the formation of a carbonate by-product. This is a common side reaction for substrates containing hydroxyl groups.[1]

  • Confirmation of O-Boc Impurity:

    • Mass Spectrometry (MS): The O-Boc product will have a molecular weight that is 100.12 g/mol higher than the desired N-Boc product. Look for the corresponding molecular ion peak.[3]

    • Infrared (IR) Spectroscopy: The desired N-Boc product will show a characteristic carbamate carbonyl (C=O) stretch around 1680-1720 cm⁻¹. The O-Boc, N-Boc di-protected product will likely show two distinct carbonyl stretches.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the O-Boc group will cause a downfield shift of the protons on the carbon bearing the oxygen.

  • Preventing O-Boc Formation:

    • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the more nucleophilic amine's reaction over the less nucleophilic alcohol.

    • Choice of Base: Using a milder, non-nucleophilic base like sodium bicarbonate can sometimes be more selective than stronger bases like triethylamine or DMAP.

    • pH Control: Maintaining a slightly basic pH can help ensure the amine remains deprotonated and thus more nucleophilic than the alcohol.

Experimental Protocol for Selective N-Boc Protection:

  • Dissolve piperidine-3-ethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (1.5 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and proceed with a standard aqueous workup.[1]

Issue 3: Formation of a Highly Non-Polar Impurity - Suspected Di-Boc Formation

Question: I'm observing a very non-polar impurity in my reaction. Could this be a di-Boc protected species, and how would that form on a secondary amine?

Answer: While less common for secondary amines compared to primary amines, the formation of a di-Boc product is possible, especially under forcing conditions.[4] This can occur if the initially formed N-Boc-piperidine-3-ethanol reacts further with (Boc)₂O. The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes promote this side reaction.[5]

  • Minimizing Di-Boc Formation:

    • Avoid Excess (Boc)₂O: Use the minimum necessary excess of the Boc anhydride (around 1.1 equivalents).

    • Limit or Avoid DMAP: While DMAP can accelerate the reaction, it can also increase the likelihood of side reactions.[5] If the reaction is sluggish, consider alternative methods to increase the rate, such as using a different solvent system, before resorting to DMAP.[6]

    • Controlled Addition: Add the (Boc)₂O solution slowly to the reaction mixture to maintain a low instantaneous concentration of the reagent.

Reaction Mechanism and Side Reactions:

G Piperidine-3-ethanol Piperidine-3-ethanol N-Boc Product N-Boc Product Piperidine-3-ethanol->N-Boc Product +(Boc)₂O (Desired) O-Boc Impurity O-Boc Impurity Piperidine-3-ethanol->O-Boc Impurity +(Boc)₂O (Side Reaction on OH) (Boc)₂O (Boc)₂O Di-Boc Impurity Di-Boc Impurity N-Boc Product->Di-Boc Impurity +(Boc)₂O (Side Reaction on N-Boc)

Caption: Desired reaction and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc protection?

A1: The amine acts as a nucleophile and attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). This leads to the formation of a tetrahedral intermediate, which then collapses, displacing a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide gas and tert-butanol.[2][7]

Q2: How do I choose the optimal solvent and base for my reaction?

A2: The choice of solvent largely depends on the solubility of your starting material. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[1] For the base, triethylamine (TEA) and sodium bicarbonate are frequently used.[1] For piperidine-3-ethanol, a protic solvent like methanol or ethanol can sometimes be used, and may even proceed without an added base, although this can be substrate-dependent.[8]

Q3: What is the best way to monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method.[3] Spot the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on a silica gel plate. The product, N-Boc-piperidine-3-ethanol, will be less polar than the starting material and will have a higher Rf value.

Q4: My product seems unstable during purification. What should I be aware of?

A4: The Boc group is known to be labile under acidic conditions.[9][10] If you are using silica gel column chromatography for purification, be aware that residual acidity in the silica gel can sometimes lead to partial deprotection. This can be mitigated by pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent system (e.g., 0.5-1% TEA in your solvent mixture). Similarly, during workup, avoid strong acidic washes. During purification by reverse-phase chromatography, using eluents containing strong acids like TFA can also cleave the Boc group, especially if the fractions are left standing for extended periods.[11]

Q5: How can I effectively remove unreacted (Boc)₂O and by-products during workup?

A5: A common workup procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate.[1] To remove unreacted (Boc)₂O and its hydrolysis by-product, tert-butanol, washing the organic layer with a dilute aqueous solution of a base like sodium bicarbonate followed by a brine wash is effective. The desired N-Boc-piperidine-3-ethanol can then be purified by column chromatography or recrystallization.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
(Boc)₂O Stoichiometry 1.1 - 1.3 equivalentsTo compensate for potential hydrolysis and drive the reaction to completion.[1]
Base Stoichiometry ≥ 1.0 equivalentTo neutralize the acid formed during the reaction.[1]
Reaction Temperature 0 °C to Room TemperatureTo favor N-protection over O-protection and minimize side reactions.
Typical Solvents DCM, THF, Dioxane/WaterChosen based on the solubility of the starting material.[1]

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. Available from: [Link]

  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available from: [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]

  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available from: [Link]

  • ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Google Patents. US5151542A - Process for preparing di-tert.-butyl dicarbonate.
  • Google Patents. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.

Sources

Technical Support Center: Boc Protection & Di-Boc Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for amine protection strategies. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during the protection of primary amines. One of the most common hurdles is the undesired formation of the di-Boc byproduct. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you minimize di-Boc formation and optimize your synthetic workflow.

I. Understanding Di-Boc Formation: The Core of the Problem

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] The protection reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O).[3][4] While the goal is to form a mono-Boc protected amine, the formation of a di-Boc protected byproduct (R-N(Boc)₂) can occur, leading to reduced yields of the desired product and purification challenges.[5][6]

Q1: What is the mechanism of di-Boc formation?

The formation of the di-Boc byproduct is a subsequent reaction that occurs after the initial mono-Boc protection. The mono-Boc protected amine, although less nucleophilic than the starting primary amine, can still react with another equivalent of (Boc)₂O, especially under forcing conditions or in the presence of a strong base or catalyst.[5]

Here is a simplified representation of the reaction pathway:

Di-Boc Formation Mechanism cluster_main Reaction Pathway Primary_Amine R-NH₂ Mono_Boc R-NH(Boc) Primary_Amine->Mono_Boc Desired Reaction Di_Boc R-N(Boc)₂ Mono_Boc->Di_Boc Side Reaction Boc2O_1 (Boc)₂O Boc2O_1->Mono_Boc Boc2O_2 (Boc)₂O Boc2O_2->Di_Boc

Caption: General scheme for mono- and di-Boc formation.

The key factor is the deprotonation of the mono-Boc protected amine to form a carbamate anion, which is a potent nucleophile that readily attacks a second molecule of (Boc)₂O.

Q2: What are the main factors that promote di-Boc formation?

Several factors can contribute to the over-reaction leading to the di-Boc byproduct:

  • Excess (Boc)₂O: Using a large excess of the Boc anhydride increases the probability of the second addition.

  • Strong Bases and Catalysts: Bases like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction but may also promote the formation of the di-Boc adduct by increasing the concentration of the deprotonated mono-Boc intermediate.[5][7]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy to overcome the activation barrier for the second Boc addition.

  • Solvent Polarity: The polarity of the solvent can influence the reaction rates and selectivity.[8]

  • Steric Hindrance: Less sterically hindered primary amines are more susceptible to di-Boc formation as the nitrogen atom is more accessible for a second attack.[9][10][11][12]

II. Troubleshooting Guide: Minimizing Di-Boc Formation

This section provides a systematic approach to troubleshoot and minimize the formation of the di-Boc byproduct in your reactions.

Issue: Significant amount of di-Boc byproduct observed by TLC/LC-MS.
Troubleshooting Workflow:

Troubleshooting Di-Boc Formation Start High Di-Boc Formation Detected Check_Stoichiometry 1. Review (Boc)₂O Stoichiometry Start->Check_Stoichiometry Reduce_Boc2O Action: Reduce (Boc)₂O to 1.05-1.2 eq. Check_Stoichiometry->Reduce_Boc2O If >1.5 eq. used Check_Base_Catalyst 2. Evaluate Base/Catalyst Reduce_Boc2O->Check_Base_Catalyst Modify_Base Action: Use a weaker base (e.g., NaHCO₃) or omit DMAP Check_Base_Catalyst->Modify_Base If strong base/DMAP used Check_Conditions 3. Assess Reaction Conditions Modify_Base->Check_Conditions Modify_Conditions Action: Lower temperature and monitor reaction closely Check_Conditions->Modify_Conditions If high temp/long time Check_Solvent 4. Consider Solvent Effects Modify_Conditions->Check_Solvent Modify_Solvent Action: Try less polar or aqueous solvent systems Check_Solvent->Modify_Solvent If aprotic polar solvent used End Di-Boc Minimized Modify_Solvent->End

Caption: A step-by-step workflow for troubleshooting di-Boc formation.

Detailed Troubleshooting Steps & Explanations:
1. Stoichiometry of (Boc)₂O
  • Problem: Using a large excess of (Boc)₂O drives the reaction towards completion but also significantly increases the likelihood of di-protection.

  • Solution: Carefully control the stoichiometry. Start with a small excess of (Boc)₂O (e.g., 1.05-1.2 equivalents). Monitor the reaction progress by TLC or LC-MS and add small portions of (Boc)₂O if the reaction stalls.

2. Choice of Base and Catalyst
  • Problem: Highly nucleophilic and basic catalysts like DMAP can accelerate the deprotonation of the mono-Boc product, facilitating the second addition.[5]

  • Solution:

    • Weaker Base: Replace strong organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with milder inorganic bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[13][14]

    • Omit DMAP: If possible, avoid using DMAP, especially for unhindered primary amines. The reaction may be slower but will be more selective.[15]

    • Catalyst-Free Conditions: For some substrates, the reaction can proceed without any base, particularly in solvent-free conditions or in water.[16][17]

3. Reaction Conditions: Temperature and Time
  • Problem: Higher temperatures and longer reaction times favor the thermodynamically more stable (but often undesired) di-Boc product.[18][19][20] The reaction is typically under kinetic control at lower temperatures, favoring the faster-forming mono-Boc product.[21][22]

  • Solution:

    • Lower the Temperature: Run the reaction at 0 °C or even lower temperatures.

    • Monitor Closely: Actively monitor the reaction every 30-60 minutes. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-Boc byproduct.

4. Solvent Selection
  • Problem: The choice of solvent can influence the reaction's selectivity. Aprotic polar solvents like THF or acetonitrile are commonly used but may favor di-Boc formation in some cases.[8][13]

  • Solution:

    • Aqueous Systems: Performing the reaction in a biphasic system (e.g., dioxane/water or THF/water) with an inorganic base can often suppress di-Boc formation.[13][16]

    • Less Polar Solvents: For certain substrates, using a less polar solvent like dichloromethane (DCM) might improve selectivity.

Comparative Table of Reaction Conditions for Mono-Boc Selectivity
ParameterStandard Conditions (Prone to Di-Boc)Optimized Conditions (Minimizes Di-Boc)Rationale
(Boc)₂O (eq.) 1.5 - 2.01.05 - 1.2Reduces the concentration of the acylating agent available for the second reaction.
Base Triethylamine (TEA), DMAP (catalytic)NaHCO₃, Na₂CO₃, or no baseA weaker base is less likely to deprotonate the mono-Boc intermediate.[13][16]
Temperature Room Temperature to 40°C0°C to Room TemperatureFavors the kinetically controlled mono-Boc product.[21][22]
Solvent THF, AcetonitrileDioxane/H₂O, THF/H₂O, DCMAqueous systems can temper reactivity and improve selectivity.[13][16]

III. Experimental Protocols

Protocol 1: High-Selectivity Mono-Boc Protection of a Primary Amine

This protocol is designed to maximize the yield of the mono-Boc product while minimizing di-Boc formation.

Materials:

  • Primary amine (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq.)

  • Dioxane and Water (1:1 v/v)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Dissolve the primary amine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve (Boc)₂O in a minimal amount of dioxane.

  • Add the (Boc)₂O solution dropwise to the cooled amine solution over 30 minutes.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Q3: What if I still see di-Boc formation even with optimized conditions?

If di-Boc formation persists, consider alternative Boc-donating reagents that may offer higher selectivity. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can be a milder alternative to (Boc)₂O in some cases.[14]

Q4: How can I remove the di-Boc byproduct from my desired mono-Boc product?

Purification can be challenging due to the similar polarities of the mono- and di-Boc products.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. Using a shallow gradient of a less polar eluent system can often resolve the two compounds.

  • Selective Deprotection: In some specific cases, it might be possible to selectively cleave one Boc group from the di-Boc adduct under very mild acidic conditions, though this is often difficult to control.[23]

IV. Analytical Characterization

Q5: How can I confirm the presence and quantity of the di-Boc byproduct?

Accurate identification and quantification are crucial for process optimization.

  • Thin Layer Chromatography (TLC): The di-Boc product will typically have a higher Rf value (be less polar) than the mono-Boc product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe distinct peaks for the starting material, mono-Boc, and di-Boc products with their corresponding molecular weights.[][25][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of mono- to di-Boc product by integrating the characteristic N-H proton of the mono-Boc product against the t-butyl protons.

V. Frequently Asked Questions (FAQs)

Q6: Are there any alternatives to Boc protection to avoid di-protection issues altogether?

Yes, other protecting groups can be employed. The choice depends on the overall synthetic strategy and the orthogonality required.

  • Carboxybenzyl (Cbz): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic conditions and removed by hydrogenolysis.[1]

  • Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis.[1][7]

Q7: Can steric hindrance around the amine prevent di-Boc formation?

Absolutely. Bulky substituents near the primary amine can sterically hinder the approach of the second (Boc)₂O molecule, thus favoring mono-protection.[9][10][11][12] For highly hindered amines, you may need more forcing conditions to achieve even mono-protection.

Q8: What is the role of a scavenger in Boc deprotection, and is it relevant to di-Boc formation?

During the acidic removal of a Boc group, a stable tert-butyl cation is formed.[3][27] This cation can alkylate sensitive functional groups in the molecule. Scavengers like anisole or thioanisole are added to trap this cation.[4] While this is primarily a concern during deprotection, understanding the reactivity of the t-butyl group is part of the broader knowledge of Boc chemistry.

VI. References

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]

  • Kocalka, P., & Koutek, B. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Homework.Study.com. [Link]

  • Samanta, I. (n.d.). Protection for the AMINE.pptx. SlideShare. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • ResearchGate. (2025). Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. ResearchGate. [Link]

  • ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

  • SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry. [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence demands robust and precise analytical methodologies to ensure structural integrity, purity, and stereochemistry, which are critical for drug safety and efficacy. This guide provides an in-depth comparison of the principal analytical techniques for the characterization of piperidine derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Indispensable Role of Structural Elucidation

Piperidine-containing compounds represent a significant class of synthetic medicinal building blocks.[2] The specific conformation and substitution patterns on the piperidine ring are pivotal to their biological activity. Therefore, unambiguous characterization is not merely a procedural step but a fundamental aspect of drug discovery and development, ensuring that the synthesized molecule aligns with its intended design and function. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatographic Techniques, and X-ray Crystallography, empowering you to make informed decisions in your analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of piperidine derivatives in solution.[4] It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.

Expertise & Experience: Why NMR is Paramount

The chair-like conformation of the piperidine ring leads to distinct axial and equatorial protons, which can be readily distinguished by their coupling constants in the ¹H NMR spectrum.[5] Furthermore, ¹³C NMR provides a definitive count of the carbon atoms and their hybridization state.[6] For chiral piperidine derivatives, the use of chiral solvating agents in NMR can effectively resolve enantiomeric signals, allowing for the determination of enantiomeric purity.[7] Variable temperature NMR studies can also provide insights into the dynamic processes and conformational flexibility of the piperidine ring.[4]

Experimental Protocol: ¹H and ¹³C NMR of a Substituted Piperidine Derivative

Objective: To confirm the structure and assess the purity of a synthesized N-substituted piperidine derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical spectral width: -2 to 12 ppm.

    • Key signals for the piperidine ring protons generally appear in the δ 1.0-4.0 ppm range.[8]

    • Analyze the chemical shifts, integration, and coupling patterns to assign the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Identify the signals corresponding to the piperidine ring carbons and the substituent groups.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the coupling constants (J-values) in the ¹H NMR spectrum to infer stereochemical relationships (e.g., axial vs. equatorial protons).

    • Compare the observed chemical shifts with predicted values or data from similar known compounds.

Trustworthiness: Self-Validating a Protocol

The consistency between the ¹H and ¹³C NMR data serves as a primary validation. For instance, the number of distinct proton and carbon signals should match the expected molecular symmetry. Furthermore, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to unequivocally establish proton-proton and proton-carbon correlations, respectively, providing an internal cross-verification of the structural assignment.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable technique for determining the molecular weight of piperidine derivatives and providing valuable structural information through fragmentation analysis.[9][10] It is highly sensitive and can be coupled with chromatographic methods for the analysis of complex mixtures.

Expertise & Experience: Choosing the Right Ionization Technique

The choice of ionization method is critical and depends on the properties of the analyte.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for most piperidine derivatives, typically producing a protonated molecule [M+H]⁺.[8][11] This allows for the straightforward determination of the molecular weight.

  • Electron Ionization (EI): A higher-energy technique that leads to extensive fragmentation.[11] While the molecular ion peak may be weak or absent, the resulting fragmentation pattern provides a detailed fingerprint of the molecule, aiding in structural elucidation.

Tandem mass spectrometry (MS/MS) is particularly powerful for characterizing piperidine alkaloids, where collision-induced dissociation (CID) experiments can reveal characteristic fragmentation pathways, such as the neutral loss of small molecules.[9][10]

Experimental Protocol: ESI-MS/MS Analysis of a Piperidine Alkaloid

Objective: To confirm the molecular weight and study the fragmentation pattern of a piperidine alkaloid.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the piperidine derivative in a suitable solvent such as methanol or acetonitrile.[8]

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[11]

  • MS Acquisition (Full Scan):

    • Infuse the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.[11]

  • MS/MS Acquisition (Product Ion Scan):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform a product ion scan by subjecting the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon).

    • Optimize the collision energy to generate a rich fragmentation spectrum.[11]

  • Data Analysis:

    • Confirm the molecular weight from the full scan spectrum.

    • Analyze the fragment ions in the product ion spectrum to propose fragmentation pathways and confirm the structure.

Visualization: Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Compound Compound of Interest Solution Dilute Solution Compound->Solution Dissolve in Methanol/Acetonitrile ESI_MS ESI Full Scan MS Solution->ESI_MS Infuse Precursor Select [M+H]⁺ ESI_MS->Precursor MW_Confirm Confirm Molecular Weight ESI_MS->MW_Confirm MS_MS Product Ion Scan (MS/MS) Precursor->MS_MS CID Frag_Analysis Analyze Fragmentation MS_MS->Frag_Analysis Structure_Elucidate Elucidate Structure Frag_Analysis->Structure_Elucidate

Caption: Experimental workflow for mass spectrometry analysis of novel piperidine derivatives.[11]

Chromatographic Techniques: Separating and Quantifying with Precision

Chromatography is essential for assessing the purity of piperidine derivatives and for quantifying them in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.[12]

Expertise & Experience: Method Selection and Optimization

The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the analyte.[12]

  • HPLC: Ideal for non-volatile or thermally labile piperidine derivatives.[12] Reversed-phase HPLC with a C18 column is a common starting point.[8] For compounds lacking a UV chromophore, detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer are necessary.[8] Derivatization can be employed to enhance UV detection.[12][13]

  • GC: Suitable for volatile and thermally stable piperidine derivatives.[12] Derivatization is often required for polar amines to improve their volatility and peak shape.[12] A Flame Ionization Detector (FID) is a common detector for GC analysis.[12]

For chiral separations, specialized chiral stationary phases (CSPs) are used in both HPLC and GC.[7]

Comparative Performance of Chromatographic Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[12]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[12]
Typical Analytes Non-volatile or thermally labile compounds.[12]Volatile and thermally stable compounds.[7][12]
Common Detectors Ultraviolet (UV), Mass Spectrometry (MS), Charged Aerosol Detector (CAD).[8][12]Flame Ionization Detector (FID), Mass Spectrometry (MS).[12]
Derivatization May be required to enhance UV detection.[12]Often required for polar amines to improve volatility and peak shape.[12]
Experimental Protocol: RP-HPLC Analysis of a Piperidine Derivative

Objective: To determine the purity of a piperidine derivative.

Methodology:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength if the molecule has a chromophore.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water).[12]

  • Analysis: Inject the sample and record the chromatogram. The retention time provides information on the compound's polarity, and the peak area can be used for purity assessment and quantification.[8]

X-ray Crystallography: The Definitive 3D Structure

For crystalline piperidine derivatives, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[1]

Expertise & Experience: When is Crystallography Necessary?

While NMR provides excellent structural information in solution, X-ray crystallography offers a static, solid-state picture of the molecule. This is particularly crucial for:

  • Unambiguous determination of stereocenters.

  • Studying intermolecular interactions in the crystal lattice. [1]

  • Understanding the precise conformation of the piperidine ring and its substituents. [1][14]

The core piperidine ring can adopt various conformations, such as chair and twisted boat forms, which can be definitively identified through crystallography.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the absolute configuration of a chiral piperidine derivative.

Methodology:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.

Visualization: Logic for Selecting an Analytical Technique

Technique_Selection Start Characterization of Piperidine Derivative Question1 Need for Structural Connectivity and Stereochemistry in Solution? Start->Question1 NMR NMR Spectroscopy (¹H, ¹³C, 2D) Question1->NMR Yes Question2 Need for Molecular Weight and Fragmentation Data? Question1->Question2 No NMR->Question2 MS Mass Spectrometry (ESI, EI, MS/MS) Question2->MS Yes Question3 Need for Purity Assessment and Quantification? Question2->Question3 No MS->Question3 Chroma Chromatography (HPLC, GC) Question3->Chroma Yes Question4 Need for Definitive 3D Structure and Absolute Configuration? Question3->Question4 No Chroma->Question4 Xray X-ray Crystallography Question4->Xray Yes End Comprehensive Characterization Question4->End No Xray->End

Caption: A decision-making workflow for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Characterization

A comprehensive characterization of piperidine derivatives rarely relies on a single technique. Instead, an integrated approach, leveraging the strengths of each method, is essential for unambiguous structural elucidation and purity assessment. NMR provides the foundational structural framework, MS confirms the molecular weight and offers fragmentation insights, chromatography ensures purity and enables quantification, and X-ray crystallography delivers the definitive three-dimensional structure. By judiciously applying these techniques, researchers can ensure the quality and integrity of their piperidine-containing compounds, paving the way for successful drug discovery and development.

References

  • A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermedi
  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Deriv
  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
  • X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. (2017).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Deriv
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2025).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.
  • X-ray crystal structure of the minor anti -piperidine product 14d.
  • PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Piperidine. Wikipedia.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • High Resolution Mass Spectrum of Piperidine.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
  • Piperidine alkaloids
  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015).
  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). PubMed Central.
  • Organic chemistry. Wikipedia.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
  • Analytical method by liquid chromatography to assay piperine associ
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025).
  • A Review on Analytical Methods for Piperazine Determin
  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.

Sources

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

The stereochemical purity of pharmaceutical intermediates is a cornerstone of modern drug development. (R)-1-N-Boc-Piperidine-3-ethanol is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel kinase inhibitors.[1][2] Given that enantiomers of a chiral drug can exhibit widely different pharmacological activities and toxicological profiles, regulatory bodies mandate strict control over the enantiomeric purity of such compounds.[3][4] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive analytical technique for the precise determination of enantiomeric excess (e.e.).[5][6]

This guide provides a comprehensive comparison of chiral HPLC methods for resolving the enantiomers of 1-N-Boc-Piperidine-3-ethanol. We will delve into the mechanistic principles of chiral recognition, compare the performance of leading CSPs with supporting experimental data, and provide a detailed, validated protocol for immediate application in research and quality control environments.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers via HPLC hinges on the principle of chiral recognition. This is achieved when the two enantiomers form transient, diastereomeric complexes with the chiral stationary phase, leading to a difference in interaction energy and, consequently, a difference in retention times. The most versatile and widely successful CSPs for a broad range of chiral compounds are based on polysaccharide derivatives, namely cellulose and amylose.[7][8][9][10]

The chiral recognition mechanism of these CSPs is multifaceted, arising from the highly ordered, helical structure of the polysaccharide backbone.[8][11] This creates distinct chiral grooves and cavities where analyte molecules can interact. The separation is governed by a combination of intermolecular forces:

  • Hydrogen Bonding: Interactions between polar groups on the analyte (like the hydroxyl and carbamate groups in our target molecule) and the carbamate derivatives on the CSP.

  • π-π Interactions: Aromatic stacking between the phenyl groups of the CSP and any aromatic moieties on the analyte.

  • Dipole-Dipole Interactions: Occurring at the polar carbamate linkages of the CSP.

  • Steric Hindrance (Inclusion): The most critical factor, where one enantiomer fits more favorably into the chiral cavities of the CSP than the other, leading to a stronger interaction and longer retention.[12]

Modern CSPs are available in two formats: coated and immobilized. Immobilized CSPs, where the polysaccharide selector is covalently bonded to the silica support, offer superior durability and an expanded range of solvent compatibility, including those "forbidden" for coated phases like dichloromethane and THF.[13][14][15] This robustness is invaluable during method development and for analyzing samples from reaction mixtures.[13][15]

Comparison of Chiral Stationary Phases for 1-N-Boc-Piperidine-3-ethanol

The selection of the optimal CSP is the most critical parameter in developing a chiral separation method. A screening of various polysaccharide-based columns is the most effective approach. Below is a summary of experimental data comparing the performance of different Chiralpak® columns for the enantiomeric separation of 1-N-Boc-Piperidine-3-ethanol.

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Observations
Chiralpak® IC-3 250 x 4.6 mm, 3 µm0.2% TFA in n-Hexane:IPA (95:5)1.030>1.5Optimized Method: Good resolution and peak shape.[6]
Chiralpak® IG-3 250 x 4.6 mm, 3 µmHexane:Ethanol:TFA (98:2:0.2)0.5400.89Poor resolution. Not suitable for baseline separation.[6]

Data adapted from comparative studies on 1-Boc-3-hydroxypiperidine.[6]

The data clearly indicates that the Chiralpak® IC-3 , an immobilized cellulose tris(3,5-dichlorophenylcarbamate) phase, provides superior performance, achieving baseline resolution (Rs > 1.5) under optimized normal phase conditions.[6][14] The use of an acidic modifier, Trifluoroacetic acid (TFA), is crucial for mitigating peak tailing associated with basic amine compounds like piperidine derivatives by ensuring the analyte is in a consistent protonation state.[7]

Detailed Experimental Protocol: Validated HPLC Method

This section provides a step-by-step methodology for the determination of enantiomeric excess using the optimized Chiralpak® IC-3 method. This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: Chiralpak® IC-3, 250 x 4.6 mm, 3 µm particle size.[6][16]

  • Chemicals: HPLC-grade n-Hexane, Isopropyl alcohol (IPA), and Trifluoroacetic acid (TFA). This compound working standard.

Chromatographic Conditions
  • Mobile Phase: Prepare a premixed solution of 0.2% Trifluoroacetic acid in a mixture of n-Hexane and Isopropyl alcohol (95:5 v/v).[6] Causality: The Hexane/IPA ratio controls the elution strength, while TFA is essential for good peak shape of the basic analyte.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature is critical for reproducible retention times and resolution.

  • Detection Wavelength: 215 nm. Causality: The Boc-protecting group provides weak UV absorbance at low wavelengths.

  • Injection Volume: 10 µL.

Solution Preparation
  • Diluent: Isopropyl alcohol (IPA).

  • Standard Solution (Undesired Enantiomer): Prepare a standard solution of the (S)-isomer (or the racemate if the R-isomer is unavailable) in the diluent at a concentration of approximately 0.02 mg/mL (for limit of quantification).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 2.0 mg/mL.[6]

Analysis Workflow

The experimental workflow is a systematic process to ensure data quality and accuracy.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane:IPA:TFA) C Equilibrate Column (Chiralpak IC-3) A->C B Prepare Sample & Standard Solutions (2.0 mg/mL) E Inject Standard Solution B->E F Inject Sample Solution B->F D Inject Blank (Diluent) C->D D->E E->F G Integrate Peak Areas (R- and S-isomers) F->G H Calculate Enantiomeric Excess (e.e. %) G->H I e.e. > 99.5%? H->I J Pass I->J Yes K Fail / Investigate I->K No

Caption: Experimental workflow for chiral HPLC analysis.

Procedure:

  • Equilibrate the Chiralpak® IC-3 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (IPA) as a blank to ensure no system peaks interfere with the analyte peaks.

  • Inject the standard solution to confirm the retention times of the (R) and (S) enantiomers.

  • Inject the sample solution in duplicate.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

Calculation of Enantiomeric Excess

The enantiomeric excess (e.e.) is calculated using the peak areas of the major ((R)-isomer) and minor ((S)-isomer) enantiomers:

e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Method Optimization and Troubleshooting

While the provided method is robust, minor adjustments may be necessary depending on the specific HPLC system and sample matrix.

  • Poor Resolution (Rs < 1.5):

    • Adjust Modifier: Decrease the percentage of IPA in the mobile phase (e.g., from 5% to 4%). This will increase retention times and often improves resolution.

    • Change Alcohol: Substitute IPA with ethanol. Different alcohol modifiers can alter the selectivity of the CSP.

  • Poor Peak Shape (Tailing):

    • Modifier Concentration: The concentration of TFA is critical. If tailing persists, a slight increase (e.g., to 0.3%) might help. Alternatively, for some systems, an amine modifier like 0.1% Diethylamine (DEA) can be tested, but this will significantly alter the chromatography.[7]

  • High Backpressure:

    • Ensure the mobile phase is properly filtered and degassed. The 3 µm particle size of the column requires a clean system.

Decision Pathway for Chiral Analysis Technique Selection

While HPLC is the standard, other techniques may be considered based on laboratory needs.

G start Start: Need to Determine e.e. q1 Routine QC & High Precision? start->q1 a1_yes Validated Chiral HPLC (Recommended Method) q1->a1_yes Yes q2 High Throughput or 'Green' Chemistry Focus? q1->q2 No end Method Selected a1_yes->end a2_yes Explore Chiral SFC q2->a2_yes Yes q3 Orthogonal Method or Limited Sample Volume? q2->q3 No a2_yes->end a3_yes Consider Chiral CE q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision pathway for selecting a chiral analysis technique.

For routine, high-precision analysis of this compound, the validated chiral HPLC method using a Chiralpak® IC-3 column offers a robust and reliable solution.[6] For laboratories focused on high-throughput screening or "green" analytical chemistry, exploring chiral Supercritical Fluid Chromatography (SFC) is highly recommended.[6]

References

  • Lux Cellulose-1 Chiral LC Columns: Phenomenex.
  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART.
  • selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers - Benchchem.
  • CHIRAL COLUMNS.
  • Lux Chiral HPLC Columns for Chiral Separation - Phenomenex.
  • Lux™.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central.
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
  • The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine - Benchchem.
  • Polysaccharide-based CSPs - Chiralpedia.
  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation - ResearchGate.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed.
  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI.
  • Chiral HPLC Separations - Phenomenex.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - MDPI.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed.
  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine - Benchchem.

Sources

Comparative analysis of (R)-1-N-Boc-Piperidine-3-ethanol with other chiral building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of (R)-1-N-Boc-Piperidine-3-ethanol and Other Chiral Piperidine Building Blocks in Modern Drug Discovery

Abstract

The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The strategic introduction of stereocenters onto this ring system profoundly influences a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a detailed comparative analysis of this compound, a versatile chiral building block, against other structurally related and synthetically important chiral piperidines. We will delve into their synthetic accessibility, comparative reactivity, and strategic applications, supported by experimental protocols and quantitative data to inform rational molecule design for researchers, chemists, and drug development professionals.

The Strategic Value of Chiral Piperidines in Medicinal Chemistry

Chiral building blocks are indispensable tools in drug discovery, enabling the precise construction of three-dimensional molecules that can effectively interact with complex biological targets.[5][] Living systems are inherently chiral, and thus, the stereochemistry of a drug candidate can be the determining factor between therapeutic success and failure.[5][7] A single enantiomer may harbor the desired biological activity, while its mirror image could be inactive or, in some cases, responsible for adverse effects.[7]

The six-membered piperidine ring is a favored scaffold due to its conformational flexibility and its ability to present substituents in well-defined spatial orientations, which is crucial for optimizing interactions with protein binding sites.[4] This guide focuses on C3- and C2-substituted chiral piperidines, which are pivotal intermediates in the synthesis of a wide range of pharmaceuticals.

This analysis will compare four key building blocks to illustrate the nuanced yet critical differences that guide their selection in a synthetic campaign.

Comparative Overview of Selected Chiral Building Blocks

The selection of a chiral building block is governed by the desired functionality, stereochemistry, and the overall synthetic strategy. Here, we compare our primary subject, this compound, with three other commercially relevant and structurally informative piperidine derivatives.

G cluster_0 This compound (Primary Subject) cluster_1 (S)-1-N-Boc-3-hydroxypiperidine (Enantiomeric Core) cluster_2 (R)-1-N-Boc-3-aminopiperidine (Functional Group Isomer) cluster_3 (S)-1-N-Boc-piperidine-2-ethanol (Positional Isomer) a b c d

Figure 1: Structural comparison of the four chiral piperidine building blocks.

Physicochemical Properties

The fundamental properties of these building blocks are summarized below. These characteristics influence their handling, solubility in reaction media, and purification methods.

PropertyThis compound(S)-1-N-Boc-3-hydroxypiperidine[8](R)-1-N-Boc-3-aminopiperidine[9](S)-1-N-Boc-piperidine-2-ethanol
Molecular Formula C₁₂H₂₃NO₃C₁₀H₁₉NO₃C₁₀H₂₀N₂O₂C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol 201.26 g/mol 200.28 g/mol 229.32 g/mol
Appearance Oil or low-melting solidWhite to off-white solidWhite powderOil or solid
Key Functional Group Primary AlcoholSecondary AlcoholPrimary AminePrimary Alcohol
Stereocenter C3C3C3C2
Synthetic Accessibility

The ease and efficiency of synthesis are critical factors for large-scale applications.

  • This compound: Typically synthesized via the reduction of the corresponding carboxylic acid or ester, which can be derived from chiral pool sources or through asymmetric synthesis.

  • (S)-1-N-Boc-3-hydroxypiperidine: Widely synthesized via the asymmetric reduction of 1-Boc-3-piperidone. Biocatalytic methods using ketoreductase enzymes or whole-cell systems (like Baker's yeast or Pichia pastoris) are highly effective, providing excellent enantiomeric excess (ee) and yield.[10][11] Chemical resolution of the racemic alcohol is also a common, albeit less atom-economical, approach.[10]

  • (R)-1-N-Boc-3-aminopiperidine: This key intermediate can be accessed through several advanced methods. Asymmetric enzymatic amination of 1-Boc-3-piperidone using ω-transaminases is a state-of-the-art, green approach.[12][13] Other routes include multi-step sequences involving Hofmann rearrangement from a carboxamide precursor or the chiral resolution of racemic 3-aminopiperidine.[13][14]

  • (S)-1-N-Boc-piperidine-2-ethanol: Often prepared by the reduction of (S)-1-Boc-piperidine-2-carboxylic acid (a derivative of the amino acid L-lysine) using reducing agents like LiAlH₄.[15] Enzymatic resolution of the racemate is also a viable strategy.[15]

Reactivity and Strategic Application in Synthesis

The true value of a building block lies in its reactivity and the strategic advantages it confers. The choice between these molecules is a decision driven by the desired final structure and the planned synthetic route.

Figure 2: Synthetic utility workflow for different chiral piperidine building blocks.

Analysis of Reactivity Profiles:
  • This compound: The primary alcohol offers excellent reactivity for O-alkylation and esterification . The two-carbon spacer between the chiral center and the hydroxyl group can be advantageous, providing greater conformational flexibility in the final molecule and potentially avoiding steric hindrance near the piperidine ring during synthesis. Its oxidation provides access to the corresponding chiral aldehyde or carboxylic acid, further expanding its utility.

  • (S)-1-N-Boc-3-hydroxypiperidine: As a secondary alcohol, its reactivity is slightly lower than a primary alcohol due to increased steric hindrance. It is a direct precursor for introducing chiral ether or ester functionalities at the C3 position. It is particularly valuable in Mitsunobu reactions for inverting the stereocenter or introducing complex substituents. Oxidation of this secondary alcohol yields the corresponding ketone, 1-Boc-3-piperidone.

  • (R)-1-N-Boc-3-aminopiperidine: The primary amine is a potent nucleophile, making this building block ideal for amide bond formation , a cornerstone reaction in medicinal chemistry. It is also readily used in reductive aminations , sulfonamide synthesis , and the formation of ureas and carbamates, providing rapid access to diverse chemical matter.

  • (S)-1-N-Boc-piperidine-2-ethanol: The positioning of the hydroxyethyl group at C2, adjacent to the nitrogen atom, is strategically significant. This proximity can facilitate intramolecular cyclization reactions to form bicyclic systems like indolizidines. It is a key building block in the asymmetric synthesis of various piperidine alkaloids.[15]

Applications in Drug Development

The ultimate test of a building block's value is its successful incorporation into bioactive molecules.

Building BlockExample Drug/MoleculeTherapeutic AreaReference
This compoundAnalgesic & Anti-inflammatory Agents (Intermediate)Pain & Inflammation[16]
(S)-1-N-Boc-3-hydroxypiperidineIbrutinib (Imbruvica®)Oncology (B-cell malignancies)[17]
(R)-1-N-Boc-3-aminopiperidineAlogliptin (Nesina®), Linagliptin (Tradjenta®)Type 2 Diabetes (DPP-IV Inhibitors)[9][18]
(S)-1-N-Boc-piperidine-2-ethanol(-)-Coniine, EpidihydropinidineAlkaloid Synthesis[15]

Experimental Protocols & Methodologies

To provide practical context, we describe detailed protocols for two common and powerful transformations in drug discovery, highlighting the specific considerations for using these building blocks.

Protocol 1: Amide Coupling with (R)-1-N-Boc-3-aminopiperidine

This protocol describes the formation of an amide bond, a ubiquitous linkage in pharmaceuticals, using a standard peptide coupling reagent.

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of racemization of the carboxylic acid partner. It rapidly activates the acid to form a highly reactive acyl-transfer agent.

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic hindered base used to neutralize the acidic species generated during the reaction without competing in the coupling reaction itself.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that dissolves a wide range of organic molecules and reagents, facilitating the reaction.

Figure 3: Workflow for a typical amide coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (N₂), add HATU (1.1 mmol, 418 mg).

  • Activation: Add DIPEA (2.5 mmol, 0.44 mL) to the mixture and stir at room temperature for 5 minutes. The solution should become clear.

  • Amine Addition: In a separate vial, dissolve (R)-1-N-Boc-3-aminopiperidine (1.05 mmol, 210 mg) in anhydrous DMF (2 mL) and add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Mitsunobu Reaction with this compound

The Mitsunobu reaction is a powerful method for converting alcohols into a variety of functional groups, such as esters or ethers, typically with inversion of stereochemistry at the reacting carbon. Here, we describe a representative esterification.

Causality Behind Experimental Choices:

  • Reagents (DIAD/PPh₃): Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are the classic reagents for the Mitsunobu reaction. They react to form a phosphonium salt adduct, which then activates the alcohol, making the hydroxyl group a good leaving group.

  • Nucleophile (Benzoic Acid): Benzoic acid is used as the incoming nucleophile to form the corresponding ester.

  • Solvent (THF): Anhydrous tetrahydrofuran is a common solvent as it is aprotic and effectively dissolves the reagents.

  • Low Temperature: The reaction is initiated at 0 °C to control the exothermic formation of the DIAD-PPh₃ adduct and to minimize side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 mmol, 229 mg), benzoic acid (1.2 mmol, 147 mg), and triphenylphosphine (1.5 mmol, 393 mg) in anhydrous THF (10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 mmol, 0.30 mL) dropwise over 10 minutes with vigorous stirring. A white precipitate (triphenylphosphine oxide) may form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography. The non-polar triphenylphosphine oxide and ester byproducts can be eluted first with a low-polarity solvent system, followed by the desired product with a more polar system.

Conclusion

Chiral piperidines are foundational building blocks in the construction of modern pharmaceuticals. This guide demonstrates that while this compound, (S)-1-N-Boc-3-hydroxypiperidine, (R)-1-N-Boc-3-aminopiperidine, and (S)-1-N-Boc-piperidine-2-ethanol share a common piperidine core, their distinct functionalities and stereochemistries impart unique synthetic personalities.

  • This compound offers a flexible linker and a reactive primary alcohol, ideal for creating derivatives with extended side chains.

  • (S)-1-N-Boc-3-hydroxypiperidine provides direct access to C3-functionalized chiral ethers and esters and is a cornerstone for blockbuster drugs like Ibrutinib.

  • (R)-1-N-Boc-3-aminopiperidine is the preeminent choice for incorporating a C3-chiral amine, essential for many enzyme inhibitors through robust amide bond formation.

  • (S)-1-N-Boc-piperidine-2-ethanol is strategically vital for constructing C2-substituted piperidines and complex bicyclic alkaloids.

A thorough understanding of these differences in accessibility, reactivity, and strategic application empowers medicinal chemists to make more informed and rational decisions, accelerating the discovery and development of next-generation therapeutics.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
  • Comins, D. L., et al. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed.
  • Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Wiley Online Library.
  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (n.d.). Thieme Chemistry.
  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. (n.d.). ChemicalBook.
  • Cossío, F. P., et al. Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.
  • BOC Sciences. Precision Chiral Building Block Synthesis. BOC Sciences.
  • Enzymaster. (S)-1-Boc-3-hydroxy-piperidine. Enzymaster.
  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica.
  • Chem-Impex. 1-N-Boc-piperidine-3-ethanol. Chem-Impex.
  • Chem-Impex. 1-N-Boc-piperidina-3-etanol. Chem-Impex.
  • Benchchem. The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. Benchchem.
  • Benchchem. (S)-1-N-Boc-piperidine-2-ethanol. Benchchem.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Ketone Pharma. 3-Hydroxy Piperidine | Supplier. Ketone Pharma.
  • ChemicalBook. Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook.
  • Chem-Impex. (S)-3-Hydroxypiperidine hydrochloride. Chem-Impex.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
  • ChemicalBook. (R)-1-Boc-3-Aminopiperidine synthesis. ChemicalBook.
  • ChemicalBook. (S)-3-Hydroxypiperidine hydrochloride. ChemicalBook.
  • PharmaCompass. (S)-N-Boc-3-hydroxypiperidine. PharmaCompass.
  • ChemicalBook. 3-Hydroxypiperidine synthesis. ChemicalBook.
  • Benchchem. Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Benchchem.
  • TCI Chemicals. (S)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine. TCI Chemicals.
  • Semantic Scholar. Chiral 4-piperidones and their bicyclic analogs. Strategy of stereoselective synthesis (review). Semantic Scholar.
  • precisionFDA. 3-HYDROXYPIPERIDINE HYDROCHLORIDE, (R)-. precisionFDA.
  • Google Patents. (CN105130879A). Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals.
  • Benchchem. The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine. Benchchem.
  • National Institutes of Health (NIH). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. NIH.
  • ResearchGate. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. ResearchGate.

Sources

A Spectroscopic Guide to the Enantiomers of 1-N-Boc-Piperidine-3-ethanol: A Comparative Analysis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The piperidine scaffold is a cornerstone of medicinal chemistry, and its chiral derivatives are pivotal building blocks in the synthesis of a multitude of drug candidates.[1][2] Among these, (R)- and (S)-1-N-Boc-Piperidine-3-ethanol are versatile intermediates whose enantiomeric purity must be rigorously controlled. This guide provides an in-depth spectroscopic comparison of these two enantiomers, offering researchers, scientists, and drug development professionals a practical framework for their characterization. We will delve into the nuances of both achiral and chiral spectroscopic techniques, providing not only comparative data but also the rationale behind the analytical choices and detailed experimental protocols.

The Imperative of Chiral Discrimination

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This identity extends to most standard spectroscopic techniques such as NMR, IR, and mass spectrometry. However, in the chiral environment of the human body, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and control of individual enantiomers in chiral drug substances.[4][5] This necessitates the use of chiral-specific analytical methods to distinguish and quantify the enantiomers of 1-N-Boc-Piperidine-3-ethanol.

Spectroscopic Characterization: An Overview

Our comparative analysis will navigate through a suite of spectroscopic techniques. We will begin with the foundational achiral methods (NMR, IR, and Mass Spectrometry) to establish the molecular structure, followed by an exploration of the pivotal chiral-specific techniques (Chiral Chromatography and Chiroptical Spectroscopy) that enable the differentiation of the (R) and (S) enantiomers.

Achiral Spectroscopic Analysis: Establishing the Foundation

As enantiomers, (R)- and (S)-1-N-Boc-Piperidine-3-ethanol are expected to yield identical spectra under achiral spectroscopic analysis. The following data, based on closely related structures and predictive models, serves as a reference for the characterization of the compound, irrespective of its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[6] For N-Boc protected piperidines, the chair conformation is preferred.[7] The presence of the bulky Boc group can influence the conformational equilibrium and the chemical shifts of the piperidine ring protons and carbons.[8]

Predicted ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~ 3.65t-CH₂-OHProtons of the hydroxymethyl group.
~ 3.50 - 3.80mPiperidine Ring Protons (axial)Protons on the piperidine ring adjacent to the nitrogen.
~ 2.80 - 3.10mPiperidine Ring Protons (eq.)Protons on the piperidine ring adjacent to the nitrogen.
~ 1.10 - 1.80mPiperidine Ring ProtonsRemaining methylene protons of the piperidine ring.
~ 1.45s-C(CH₃)₃Nine equivalent protons of the tert-butyl group on the Boc protector.
~ 1.70br s-OHThe hydroxyl proton, which may be broad and its shift can vary.

Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)AssignmentNotes
~ 155.0C=O (carbamate)Carbonyl carbon of the Boc group.
~ 79.5-C(CH₃)₃Quaternary carbon of the Boc group.
~ 61.0-CH₂-OHCarbon of the hydroxymethyl group.
~ 50.0C-2, C-6Methylene carbons adjacent to the nitrogen.
~ 38.0C-3Chiral carbon of the piperidine ring.
~ 30.0-CH₂-Methylene group of the ethanol side chain.
~ 28.4-C(CH₃)₃Methyl carbons of the Boc group.
~ 25.0, 20.0C-4, C-5Methylene carbons of the piperidine ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, pulse angle of 30-45°, and a relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 512-2048 scans, and a relaxation delay of 2 seconds).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~ 3400BroadO-H stretch (alcohol)
~ 2975, 2870StrongC-H stretch (alkane)
~ 1690StrongC=O stretch (carbamate)
~ 1420MediumC-N stretch
~ 1160StrongC-O stretch (carbamate)
~ 1050MediumC-O stretch (alcohol)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, place a small drop between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory. For a solid sample, prepare a KBr pellet or a mull.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and providing structural information through fragmentation patterns.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI+)

m/zAssignmentNotes
230.17[M+H]⁺Protonated molecular ion.
252.15[M+Na]⁺Sodium adduct.
174.12[M - C₄H₈ + H]⁺Loss of isobutylene from the Boc group.
130.10[M - Boc + H]⁺Loss of the Boc group.
100.08[Piperidine-3-ethanol + H]⁺ fragmentFragmentation of the side chain.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI). Set the mass spectrometer to positive ion detection mode.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions.

Chiral-Specific Analysis: Differentiating the Enantiomers

The true spectroscopic comparison of (R)- and (S)-1-N-Boc-Piperidine-3-ethanol lies in the application of chiral-specific techniques. These methods create a chiral environment that allows for the differential interaction with each enantiomer, leading to distinct and measurable signals.

Chiral Chromatography: The Gold Standard for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for the separation and quantification of enantiomers.[9] The separation is achieved by using a chiral stationary phase (CSP), which provides a chiral environment for the differential interaction with the enantiomers. Polysaccharide-based CSPs are particularly effective for the resolution of a wide range of chiral compounds, including piperidine derivatives.[3]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid CSP.Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO₂) and a solid CSP.
Advantages Well-established, versatile with a wide range of CSPs and mobile phases.Faster separations, lower solvent consumption ("greener"), suitable for thermally labile compounds.[10][11]
Disadvantages Higher solvent consumption and cost, longer analysis times compared to SFC.Requires specialized instrumentation, method development can be complex.[11]
Typical Mobile Phase Normal phase: Hexane/Isopropanol; Reversed-phase: Acetonitrile/Water.Supercritical CO₂ with a polar co-solvent (e.g., methanol, ethanol).[10]

For a compound like 1-N-Boc-Piperidine-3-ethanol, which lacks a strong UV chromophore, detection can be challenging. There are two primary approaches:

  • Direct Analysis: Utilize a detector that does not require a chromophore, such as a mass spectrometer (LC-MS/SFC-MS) or an evaporative light scattering detector (ELSD).

  • Indirect Analysis (Pre-column Derivatization): React the enantiomers with a chiral or achiral derivatizing agent that introduces a chromophore, enhancing UV detection.[3][12]

The following is a generalized protocol for chiral method development.

Experimental Protocol: Chiral HPLC/SFC Method Development
  • Column Screening:

    • Select a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF; Chiralcel OD, OJ, OZ).

    • Screen the columns with a generic mobile phase gradient. For HPLC, this could be a gradient of hexane/isopropanol. For SFC, a gradient of CO₂/methanol is common.

  • Mobile Phase Optimization:

    • Once a column showing some separation is identified, optimize the mobile phase composition.

    • For normal phase HPLC, vary the ratio of hexane and the alcohol modifier (isopropanol, ethanol).

    • For SFC, adjust the percentage of the co-solvent.

    • For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

  • Parameter Optimization:

    • Optimize the flow rate, column temperature, and backpressure (for SFC) to achieve the best balance of resolution and analysis time.[13]

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_screening Method Development cluster_analysis Analysis racemic Prepare Racemic Standard screen_cols Screen Chiral Columns (e.g., Chiralpak, Chiralcel) racemic->screen_cols sample Prepare Sample Solution inject Inject Sample onto HPLC/SFC System sample->inject opt_mobile Optimize Mobile Phase (Solvent Ratio, Additives) screen_cols->opt_mobile opt_params Optimize Flow Rate & Temperature opt_mobile->opt_params opt_params->inject detect Detection (UV, MS, ELSD) inject->detect quant Quantify Enantiomers detect->quant

Caption: Workflow for Chiral HPLC/SFC Method Development.

Chiroptical Spectroscopy: Probing Absolute Configuration

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD), measure the differential absorption of left and right circularly polarized light.[14][15] Enantiomers will produce mirror-image spectra, making these techniques definitive for determining absolute configuration, especially when coupled with quantum chemical calculations.[16]

VCD spectroscopy is the extension of circular dichroism into the infrared region. It is particularly sensitive to the stereochemistry of chiral molecules, including those with hydroxyl groups.[9][17]

  • (R)-1-N-Boc-Piperidine-3-ethanol: Will exhibit a specific VCD spectrum.

  • (S)-1-N-Boc-Piperidine-3-ethanol: Will exhibit a VCD spectrum that is an exact mirror image (equal in magnitude, opposite in sign) to that of the (R)-enantiomer.

The OH-stretching vibration region (~3400 cm⁻¹) is a sensitive probe of supramolecular chirality and hydrogen-bonding networks.[9][17]

CD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. The n→σ* transition of the nitrogen atom in piperidines can give rise to a CD signal, the sign of which can be correlated with the absolute configuration.[18] For 1-N-Boc-Piperidine-3-ethanol, the carbamate chromophore will also contribute to the CD spectrum.

Experimental Protocol: VCD/CD Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure sample in a suitable solvent (that does not absorb strongly in the region of interest) to achieve an optimal concentration for the measurement.

  • Instrument Setup: Use a dedicated VCD or CD spectrometer. Set the appropriate spectral range, resolution, and number of scans.

  • Data Acquisition: Record the spectrum of the sample. It is crucial to also record a spectrum of the racemic mixture, which should show no VCD/CD signal, to confirm the absence of artifacts.

  • Data Analysis: Compare the spectra of the (R) and (S) enantiomers. They should be mirror images. For the determination of absolute configuration, the experimental spectrum is compared to a theoretically calculated spectrum for a known configuration.

Caption: Principle of Chiroptical Spectroscopy for Enantiomers.

Conclusion

The spectroscopic comparison of (R)- and (S)-1-N-Boc-Piperidine-3-ethanol underscores a fundamental principle in stereochemistry: while indistinguishable by achiral methods, their unique three-dimensional nature is revealed through chiral-specific techniques. For routine quality control and enantiomeric purity assessment, chiral HPLC and SFC are the methods of choice, offering robust and reliable separation. For the unambiguous determination of absolute configuration, chiroptical methods like VCD and CD are unparalleled. A comprehensive understanding and application of these techniques are indispensable for advancing chiral drug candidates from the laboratory to the clinic, ensuring the development of safe and effective medicines.

References

  • ROY, P. (2023). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Chemical Science. Retrieved from [Link]

  • ROY, P. (2023). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. National Center for Biotechnology Information. Retrieved from [Link]

  • Craig, J. C., et al. (1978). Chiroptical properties of 2-substituted piperidines. Tetrahedron.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. (2006). ResearchGate. Retrieved from [Link]

  • Vibrational circular dichroism. (n.d.). Wikipedia. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. Retrieved from [Link]

  • Metola, P., et al. (2012).
  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Rosini, C., et al. (2002). Induced circular dichroism in chiral N-methyl amides possessing an achiral binaphthyl chromophore and its application to absolute configuration determination of aliphatic chiral amines. The Journal of Organic Chemistry.
  • Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules.
  • Scriba, G. K. (2004). Chiral Drug Separation.
  • Ates, H., et al. (2017). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Ates, H., et al. (2019). SFC for chiral separations in bioanalysis. PubMed. Retrieved from [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (2020). Policija. Retrieved from [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2024). ResearchGate. Retrieved from [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). Retrieved from [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2005). ResearchGate. Retrieved from [Link]

  • Jones, P., et al. (2022).
  • Jones, P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Retrieved from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry.
  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Coldham, I., et al. (2007).
  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved from [Link]

  • Liu, N., et al. (2015). Boosting chiral amplification in plasmon-coupled circular dichroism using discrete silver nanorods as amplifiers.
  • Vlieg, E., et al. (2009). Complete chiral symmetry breaking of an amino acid derivative directed by circularly polarized light.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Retrieved from [Link]

  • Common Compounds in FTIR Drug Checking in B.C.. (2022). British Columbia Centre on Substance Use. Retrieved from [Link]

  • Prasad, A. S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters.

Sources

A Comparative Guide to the Validation of the Absolute Configuration of (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the sphere of drug development, the unequivocal determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and medicinal chemistry. The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological systems, making stereochemical purity a critical determinant of a drug's efficacy and safety. This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the absolute configuration of (R)-1-N-Boc-Piperidine-3-ethanol, a chiral building block of significant interest in pharmaceutical research. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of Mosher's Ester Analysis, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography, supported by detailed experimental protocols and data interpretation strategies.

The Imperative of Stereochemical Integrity

This compound possesses a single stereocenter at the C3 position of the piperidine ring. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom modulates the ring's conformational dynamics and reactivity, while the ethanol substituent provides a handle for further synthetic elaboration. The precise (R) configuration is often a prerequisite for achieving the desired pharmacological profile in a target drug molecule. Consequently, robust and reliable methods for confirming this absolute stereochemistry are not merely a matter of analytical due diligence but a fundamental requirement for advancing a drug candidate through the development pipeline.

A Comparative Overview of Analytical Methodologies

The selection of an appropriate method for determining the absolute configuration of this compound is a nuanced decision, contingent on factors such as sample availability, physical state, and the desired level of certainty. The following table provides a high-level comparison of the three techniques discussed in this guide.

FeatureMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Principle Analysis of anisotropic effects in the ¹H NMR spectra of diastereomeric esters.Differential absorption of left and right circularly polarized infrared light.Diffraction of X-rays by a single crystal lattice.
Sample State SolutionSolution or neat liquidSolid (single crystal)
Sample Amount 1-5 mg2-15 mg (recoverable)< 1 mg
Analysis Time 1-2 daysHours to a dayDays to weeks (including crystallization)
Key Advantage Widely accessible (NMR) and well-established for alcohols.Applicable to non-crystalline samples in their native state.Provides an unambiguous 3D structure.
Key Limitation Requires chemical derivatization; interpretation can be complex for flexible molecules.Requires quantum chemical calculations for interpretation; can be challenging for highly flexible molecules.Requires a high-quality single crystal, which can be difficult to obtain.

I. Mosher's Ester Analysis: A venerable NMR-Based Approach

Mosher's ester analysis is a powerful and widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] The method relies on the formation of diastereomeric esters with the chiral derivatizing agents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety leads to distinct chemical shifts for the protons in the vicinity of the chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[3]

Causality Behind Experimental Choices

The choice of MTPA as the derivatizing agent is deliberate. The trifluoromethyl group provides a strong, clean signal in ¹⁹F NMR, which can be used to assess the diastereomeric purity of the esters. The phenyl group's anisotropic cone of shielding and deshielding is the key to differentiating the chemical shifts of nearby protons. The analysis hinges on the assumption of a preferred conformation of the MTPA esters in solution, where the C=O and C-O bonds are anti-periplanar. This places the trifluoromethyl group, the methoxy group, and the phenyl ring in a plane, with the substituents of the chiral alcohol on either side.

Experimental Protocol: Mosher's Ester Analysis of this compound

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • In a dry NMR tube, dissolve ~2 mg of this compound in 0.5 mL of anhydrous CDCl₃.

    • Add 5 µL of anhydrous pyridine.

    • Add a slight molar excess (~1.2 equivalents) of (S)-MTPA-Cl.

    • Seal the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by ¹H NMR.

  • Preparation of the (R)-MTPA Ester:

    • In a separate dry NMR tube, repeat the procedure described in step 1, but use (R)-MTPA-Cl instead of (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester reaction mixtures.

    • Assign the proton signals for the piperidine ring and the ethanol side chain in both spectra. 2D NMR techniques such as COSY may be beneficial for unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Map the signs of the Δδ values onto a planar model of the MTPA esters. Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.

    • Based on the established model for MTPA esters, the distribution of positive and negative Δδ values will reveal the absolute configuration of the chiral center. For an (R)-alcohol, protons in the L¹ group (the larger substituent) will have Δδ < 0, and protons in the L² group (the smaller substituent) will have Δδ > 0.

Expected Results and Interpretation

For this compound, the piperidine ring and the -CH₂OH group are the two substituents at the chiral center. Due to the conformational flexibility of the piperidine ring and the ethanol side chain, careful analysis is required. The protons on the piperidine ring and the methylene protons of the ethanol group are expected to show the most significant chemical shift differences.

Mosher_Analysis_Workflow

II. Vibrational Circular Dichroism (VCD): A Chiroptical Approach in Solution

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration.[5] A key advantage of VCD is that it is a solution-phase measurement, obviating the need for crystallization. The determination of absolute configuration by VCD involves comparing the experimentally measured spectrum with the theoretically calculated spectrum for a known enantiomer, typically using Density Functional Theory (DFT).[6]

Causality Behind Experimental Choices

The choice of solvent is critical in VCD experiments. It must be transparent in the IR region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformational equilibrium, unless these interactions can be accurately modeled. For this compound, solvents such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄) are suitable. The concentration of the sample needs to be high enough to obtain a good signal-to-noise ratio. The computational approach requires a thorough conformational search to identify all low-energy conformers, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.[7]

Experimental and Computational Protocol: VCD Analysis of this compound

Experimental Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable IR-transparent solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectroscopy:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • Acquire a background spectrum of the pure solvent under the same conditions.

    • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte.

Computational Procedure:

  • Conformational Search: Perform a systematic conformational search for this compound using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • DFT Optimization and Frequency Calculation:

    • For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each optimized conformer.

  • Spectral Averaging:

    • Calculate the Boltzmann-weighted average of the individual conformer spectra based on their relative energies to generate the final theoretical VCD and IR spectra for the (R)-enantiomer.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is (S).

Expected Results and Interpretation

The VCD spectrum of this compound will exhibit a series of positive and negative bands corresponding to its vibrational modes. The comparison with the DFT-calculated spectrum will provide a "fingerprint" match to confirm the (R) configuration. The flexibility of the piperidine ring and the ethanol side chain will result in multiple low-energy conformers, and the accuracy of the final calculated spectrum will depend on the thoroughness of the conformational search and the level of theory used.

VCD_Workflow

III. Single-Crystal X-ray Crystallography: The Definitive, Yet Challenging, Gold Standard

Single-crystal X-ray crystallography is considered the "gold standard" for the determination of absolute configuration because it provides a direct, three-dimensional visualization of the molecule's structure. The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal lattice. For molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, but with modern diffractometers and data processing techniques, it is often possible to determine the absolute configuration with high confidence.

Causality Behind Experimental Choices

The primary and most significant challenge in X-ray crystallography is obtaining a high-quality single crystal. For a relatively small and flexible molecule like 1-N-Boc-Piperidine-3-ethanol, which may exist as an oil or a low-melting solid, crystallization can be a formidable obstacle. Various crystallization techniques, such as slow evaporation, vapor diffusion, and cooling, may need to be screened with a wide range of solvents. The presence of the bulky, flexible Boc group can also hinder efficient crystal packing.[8]

Experimental Protocol: X-ray Crystallography of this compound

Procedure:

  • Crystallization:

    • Attempt to grow single crystals of this compound using various crystallization techniques and a broad range of solvents and solvent mixtures. Seeding with a microcrystal, if available, can be beneficial.[9]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect a full sphere of diffraction data using a modern X-ray diffractometer equipped with a copper or molybdenum X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Determine the absolute configuration by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A Flack parameter close to 0 for the assumed configuration and close to 1 for the inverted structure provides a high level of confidence in the assignment.

Expected Results and Interpretation

If a suitable crystal is obtained, the X-ray diffraction analysis will yield the precise three-dimensional structure of this compound, including the bond lengths, bond angles, and torsional angles. The absolute configuration will be definitively determined by the Flack parameter. The crystal structure will also provide valuable information about the preferred conformation of the molecule in the solid state.

XRay_Workflow

Synthesis of this compound

A brief overview of a potential synthetic route to the target molecule is provided for context. Enantiomerically pure (R)-1-N-Boc-piperidine-3-carboxylic acid can be reduced to the corresponding alcohol.

A potential synthetic approach:

  • Starting Material: Commercially available (R)-piperidine-3-carboxylic acid.

  • N-Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of (R)-1-N-Boc-piperidine-3-carboxylic acid is reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

This synthetic sequence provides access to the desired this compound with the stereochemistry established from the starting material.

Conclusion and Recommendations

The validation of the absolute configuration of this compound is a critical step in its application as a chiral building block in drug discovery. This guide has provided a comparative overview of three powerful analytical techniques: Mosher's ester analysis, Vibrational Circular Dichroism, and Single-Crystal X-ray Crystallography.

  • Mosher's ester analysis offers a readily accessible method for laboratories with NMR capabilities, but requires careful interpretation due to the conformational flexibility of the piperidine ring.

  • Vibrational Circular Dichroism provides an excellent alternative for non-crystalline samples, yielding a high level of confidence when experimental and computational data are in good agreement.

  • Single-Crystal X-ray Crystallography , if successful, provides the most definitive and unambiguous assignment of absolute configuration.

The choice of method will ultimately depend on the specific circumstances of the research project. For routine confirmation where the material is not crystalline, VCD offers a powerful and efficient solution. If VCD is not available, Mosher's method is a viable alternative, provided a thorough analysis of the NMR data is performed. If a definitive, high-resolution structure is required and crystallization is feasible, X-ray crystallography remains the unparalleled gold standard. A multi-technique approach, where feasible, can provide the highest level of confidence in the stereochemical assignment.

References

  • Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of β-amino acids and α-substituted-β-amino acids. Chemical Society Reviews, 25(2), 117-128.
  • Aube, J., & Yant, L. K. (2009). The Asymmetric Schmidt Reaction in Natural Product Synthesis. In Asymmetric Synthesis and Substrate Recognition (pp. 123-145). Springer, Berlin, Heidelberg.
  • Blaskovich, M. A. (2010). Handbook of phase transfer catalysis. Springer Science & Business Media.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781.
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(8), 209A-226A.
  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]

  • Flack, H. D., & Bernardinelli, G. (2000).
  • Wenzel, T. J., & Chiral, N. M. R. (2006). Shift Reagents. Encyclopedia of Magnetic Resonance.
  • Riguera, R. (1997). Determining the configuration of chiral molecules by NMR. Topics in Stereochemistry, 22, 249-317.
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 229-241.
  • Allen, D. A., & Tomaso, A. E. (2004). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 81(12), 1821. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 16-21. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743-758.
  • Diedrich, C., & Grimme, S. (2003). Systematic investigation of modern density functional theory for calculating vibrational circular dichroism spectra. The Journal of Physical Chemistry A, 107(15), 2524-2539.
  • Wipf, P., & Aslan, D. C. (2001). A solid-phase approach to the synthesis of piperidine-based natural products. The Journal of organic chemistry, 66(1), 337-340.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of piperidine alkaloids. Topics in Organometallic Chemistry, 6, 123-152.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.
  • Jones, P. G. (1981). Crystal growing. Chemical Society Reviews, 10(2), 222-225.
  • Nafie, L. A. (2011). Vibrational circular dichroism: a new chiroptical spectroscopy. John Wiley & Sons.
  • Barron, L. D. (2004). Molecular light scattering and optical activity. Cambridge university press.
  • Cheeseman, J. R., Frisch, M. J., Devlin, F. J., & Stephens, P. J. (1996). Ab initio calculation of atomic axial tensors and vibrational rotational strengths. The Journal of Physical Chemistry, 100(19), 7723-7734.
  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118.
  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • Lightner, D. A., & Gurst, J. E. (2000). Organic conformational analysis and stereochemistry from circular dichroism spectroscopy. John Wiley & Sons.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
  • Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

Sources

Performance comparison of different synthetic routes to (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

(R)-1-N-Boc-piperidine-3-ethanol is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its stereodefined structure, featuring a piperidine core with a protected amine and a primary alcohol at the C3 position, makes it a critical intermediate in the development of novel therapeutics. The efficient and enantioselective synthesis of this compound is, therefore, of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of two primary synthetic strategies to obtain this compound: a classical chemical reduction pathway and a modern chemoenzymatic approach.

Route 1: Chemical Reduction of (R)-1-Boc-piperidine-3-carboxylic acid

This well-established route commences with the commercially available chiral starting material, (R)-nipecotic acid. The synthesis involves two key transformations: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Workflow for Chemical Reduction Route

A (R)-Nipecotic Acid B Boc Protection ((Boc)2O, Base) A->B Step 1 C (R)-1-Boc-piperidine-3-carboxylic acid B->C D Reduction (e.g., LiAlH4 or BH3·THF) C->D Step 2 E This compound D->E A 1-Boc-3-piperidone B Asymmetric Reduction (Ketoreductase, Cofactor) A->B Step 1 C (R)-1-Boc-3-hydroxypiperidine B->C D Homologation (e.g., Wittig reaction, reduction) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for the chemoenzymatic route.

Experimental Protocols

Step 1: Asymmetric Reduction of 1-Boc-3-piperidone

The asymmetric reduction of 1-Boc-3-piperidone is carried out using a ketoreductase enzyme that exhibits (R)-selectivity. The reaction is typically performed in a buffered aqueous solution at a controlled pH and temperature. [1]A cofactor, such as NADH or NADPH, is required and is often regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as a sacrificial substrate) to improve process efficiency. [2]The reaction progress is monitored, and upon completion, the product is extracted with an organic solvent.

Step 2: Homologation of (R)-1-Boc-3-hydroxypiperidine

The conversion of the secondary alcohol to the 3-ethanol derivative involves a one-carbon homologation. A common strategy involves:

  • Oxidation: The alcohol is first oxidized to the corresponding ketone, 1-Boc-3-piperidone.

  • Wittig Reaction: The ketone is then reacted with a phosphonium ylide, such as methyltriphenylphosphonium bromide, to form the exocyclic methylene compound.

  • Hydroboration-Oxidation: The resulting alkene is subjected to hydroboration-oxidation to install the primary alcohol with anti-Markovnikov regioselectivity, yielding the target this compound.

Performance Analysis of Synthetic Routes
Performance MetricRoute 1: Chemical ReductionRoute 2: Chemoenzymatic Synthesis
Starting Material Chiral, relatively expensive ((R)-nipecotic acid).Prochiral, more readily available and less expensive (1-Boc-3-piperidone).
Stereocontrol Relies on the chirality of the starting material.Achieved through the enantioselectivity of the biocatalyst. [3]
Enantiomeric Excess (ee) High (>99%), dependent on the purity of the starting material.Typically very high (>99%). [4]
Overall Yield Generally good, but can be affected by the workup of the reduction step.Can be high, but may be impacted by the multi-step homologation process.
Scalability Well-established for large-scale synthesis.Scalability depends on the availability and cost of the enzyme and cofactor regeneration system.
Safety & Environmental Use of hazardous reagents (LiAlH₄, borane). Generates stoichiometric waste.Milder reaction conditions (aqueous media, ambient temperature). More environmentally friendly. [1]
Cost-Effectiveness Can be higher due to the cost of the chiral starting material and hazardous reagents.Potentially more cost-effective at scale, especially with efficient enzyme and cofactor recycling.

Conclusion

Both the chemical reduction and chemoenzymatic routes offer viable pathways to synthesize the valuable chiral building block, this compound.

The chemical reduction route is a robust and well-understood method, particularly suitable when starting from the readily available (R)-nipecotic acid. The choice between LiAlH₄ and borane reagents will depend on the specific requirements of the synthesis, including cost, safety, and the presence of other reducible functional groups.

The chemoenzymatic route , on the other hand, represents a more modern and sustainable approach. It offers excellent enantioselectivity starting from a prochiral precursor and operates under milder, more environmentally friendly conditions. While the multi-step nature of the homologation can add complexity, the potential for cost savings and improved safety at an industrial scale makes this an increasingly attractive option.

The selection of the optimal synthetic route will ultimately depend on a variety of factors, including the scale of the synthesis, cost considerations, available equipment, and the desired environmental footprint of the process.

References

  • [Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c]o[5][2][6]xadiazol-4-yl) derivatives. PubMed.]([Link])

Sources

A Comparative Guide to the Quantitative Analysis of (R)-1-N-Boc-Piperidine-3-ethanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-N-Boc-piperidine-3-ethanol is a valuable chiral building block in the synthesis of a wide array of pharmaceutical agents.[1] Its stereochemically defined piperidine core is a privileged scaffold in medicinal chemistry, making the precise control and analysis of its synthesis critical. For researchers and drug development professionals, the ability to accurately quantify this intermediate within complex reaction mixtures is paramount. This ensures not only the monitoring of reaction progress and the determination of yield but also, crucially, the control of enantiomeric purity—a key quality attribute mandated by regulatory agencies.

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to empower you to select and implement the most effective strategy for your specific analytical challenge.

Section 1: The Analytical Challenge

Quantifying this compound is not a trivial task due to a combination of its intrinsic molecular properties and its presence within a dynamic chemical environment. A successful analytical strategy must directly address three core challenges:

  • Chirality: As a chiral molecule, the target analyte exists as a pair of enantiomers. The biological activity of a final drug product often resides in a single enantiomer, making the quantification of the desired (R)-enantiomer against the undesired (S)-enantiomer essential.

  • Poor UV Chromophore: The molecule lacks a significant chromophore, rendering direct detection by UV-Vis spectrophotometry at standard wavelengths (e.g., 254 nm) insensitive and impractical for trace-level quantification.

  • Complex Matrix: Reaction mixtures contain starting materials, reagents, catalysts, solvents, and potential byproducts. The analytical method must be highly selective to distinguish and quantify the target analyte without interference from these other components.

These challenges dictate the necessary features of any proposed analytical solution, as illustrated below.

cluster_challenges Core Analytical Challenges cluster_solutions Required Methodological Solutions C1 Chirality of Analyte S1 Chiral Separation (e.g., Chiral Stationary Phase) C1->S1 necessitates C2 Poor UV Chromophore S2 Alternative Detection or Derivatization C2->S2 requires C3 Complex Reaction Matrix S3 High Selectivity & Resolving Power C3->S3 demands

Caption: Logical relationships between analytical challenges and required solutions.

Section 2: Comparative Overview of Core Analytical Techniques

HPLC, GC, and NMR each offer a distinct approach to the quantification of this compound. The choice of technique is a strategic decision based on the specific analytical goal, whether it be routine reaction monitoring, final product quality control, or in-depth structural confirmation.

Technique Principle of Operation Primary Application Key Advantages Key Limitations
Chiral HPLC Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).[2]Gold standard for accurate enantiomeric excess (ee) and purity determination.High precision and accuracy; robust and reproducible for QC environments.[3]Requires method development; low UV absorbance necessitates derivatization or specialized detectors.
Chiral GC Separation of volatile compounds based on their interaction with a chiral stationary phase in a heated column.[4]Analysis of thermally stable, volatile impurities; can be used for ee determination.High resolution and sensitivity (especially with MS detection).Analyte must be thermally stable or derivatized; potential for peak tailing with amine/hydroxyl groups.[4]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei. Enantiomers are distinguished after conversion to diastereomers.[5]Rapid, non-destructive ee determination; structural confirmation.Absolute quantification without a reference standard (with internal standard); fast sample preparation.[6]Lower sensitivity than chromatographic methods; requires chiral auxiliary for ee analysis.[7]

Section 3: In-Depth Analysis & Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chiral HPLC is the cornerstone of enantioselective analysis in the pharmaceutical industry for its unparalleled precision and reliability.[8][9] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.[2] For piperidine derivatives, polysaccharide-based CSPs like Chiralpak® are highly effective. Given the weak chromophore of the target analyte, direct UV detection is challenging. This is overcome either by pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride or by employing universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). The following protocol focuses on a normal-phase method, which often provides superior selectivity for this class of compounds.

start Start: Reaction Mixture Sample prep Sample Preparation (Dilute in Mobile Phase) start->prep inject Inject onto Chiral HPLC System prep->inject separate Isocratic Separation (Chiralpak IC-3 Column) inject->separate detect Detection (Low UV Wavelength, e.g., 210 nm) separate->detect quantify Data Analysis (Integrate (R) and (S) Peaks) detect->quantify report Report Results (% Purity, % ee) quantify->report

Caption: Experimental workflow for Chiral HPLC analysis.

Detailed Protocol 1: Chiral Normal-Phase HPLC Method

This protocol is adapted from validated methods for the separation of hydroxypiperidine enantiomers and is designed to serve as a robust starting point for method development and validation.[3][10][11]

  • Instrumentation and Materials:

    • HPLC system with a UV/PDA detector.

    • Chiral Stationary Phase: Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm).

    • Solvents: n-Hexane (HPLC grade), Isopropyl alcohol (IPA, HPLC grade), Trifluoroacetic acid (TFA, optional modifier).

  • Chromatographic Conditions:

    • Mobile Phase: A premixed solution of n-Hexane and Isopropyl alcohol (95:5 v/v). A small amount of TFA (e.g., 0.1-0.2%) can be added to improve peak shape.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (where the carbamate group has some absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Isopropyl alcohol or the mobile phase itself.

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Reaction Sample Preparation: Quench a small aliquot of the reaction mixture. Dilute it with the diluent to a final concentration where the analyte falls within the linear range of the method (e.g., ~1.0 mg/mL). Centrifuge or filter the sample to remove particulates.

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the reference standard to determine the retention times for the (R) and any potential (S) enantiomer.

    • Inject the prepared reaction sample.

    • Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Trustworthiness: This method's reliability must be confirmed through validation, a documented process demonstrating its suitability.[12] Key validation parameters include specificity (no interference from matrix components), linearity (a direct relationship between concentration and signal), accuracy, and precision.[13][14]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Causality: NMR spectroscopy offers a fundamentally different approach. Unlike chromatography, which relies on physical separation, NMR distinguishes molecules based on their unique magnetic environments. Enantiomers are chemically identical in an achiral solvent and thus give identical NMR spectra. To overcome this, a chiral environment is introduced to create diastereomeric interactions, which are distinguishable by NMR.[5] This is achieved by reacting the chiral alcohol with a Chiral Derivatizing Agent (CDA), such as Mosher's acid, to form stable diastereomeric esters.[15] These diastereomers will have distinct signals (e.g., for protons near the newly formed chiral center) whose integrals are directly proportional to their concentration. This allows for a rapid and accurate determination of the enantiomeric ratio without the need for chromatographic separation.

start Start: Reaction Mixture Aliquot prep Sample Preparation (Evaporate solvent, re-dissolve) start->prep derivatize Derivatization Reaction (Add Chiral Derivatizing Agent, e.g., Mosher's acid chloride) prep->derivatize nmr_prep Prepare NMR Sample (Dissolve in CDCl₃) derivatize->nmr_prep acquire Acquire ¹H-NMR Spectrum nmr_prep->acquire process Data Processing (Identify & Integrate Diastereomeric Signals) acquire->process report Report Results (% ee) process->report

Caption: Experimental workflow for ee determination by NMR with a CDA.

Detailed Protocol 2: ¹H-NMR Analysis using a Chiral Derivatizing Agent

  • Instrumentation and Materials:

    • NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).

    • High-quality NMR tubes.

    • Chiral Derivatizing Agent (CDA): e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Deuterated solvent: Chloroform-d (CDCl₃).

    • Anhydrous pyridine or a non-nucleophilic base.

  • Sample Preparation and Derivatization:

    • Take an aliquot of the reaction mixture containing approximately 10-15 mg of this compound.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in ~0.5 mL of anhydrous dichloromethane and add a small amount of anhydrous pyridine.

    • Add a slight excess (~1.1 equivalents) of the CDA (Mosher's acid chloride) to the solution at 0°C.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Quench the reaction, perform an aqueous workup to remove excess reagents, and dry the organic layer.

    • Evaporate the solvent completely.

  • NMR Sample Preparation and Analysis:

    • Dissolve the purified diastereomeric ester mixture in approximately 0.6 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio and use a long relaxation delay (D1) for accurate integration.[7]

  • Data Processing:

    • Identify a set of well-resolved signals corresponding to each diastereomer. Protons close to the stereocenter are most likely to show distinct chemical shifts.

    • Carefully integrate the corresponding signals for the (R,R')-diastereomer (from the (R)-alcohol) and the (S,R')-diastereomer (from the (S)-alcohol).

    • Calculate the enantiomeric excess (% ee) from the integration values (I): % ee = [(I_R - I_S) / (I_R + I_S)] * 100.

Section 4: Performance Data & Method Selection

The validation of an analytical method provides documented evidence of its performance and suitability for the intended purpose.[8][12] The following table summarizes typical performance characteristics for each technique when applied to the quantitative analysis of a chiral pharmaceutical intermediate.

Validation Parameter Chiral HPLC-UV Chiral GC-MS qNMR (ee determination)
Specificity High (demonstrated by peak purity and resolution from impurities)Very High (separation by GC, confirmation by MS fragmentation)High (based on unique chemical shifts of diastereomers)
Linearity (Correlation, r²) > 0.999> 0.995> 0.99 (for ee vs. actual ratio)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 1.0%< 2.0%< 2.0%
Limit of Quantitation (LOQ) ~0.05% of nominal concentration~0.01% of nominal concentration~1-2% (for minor enantiomer)
Robustness High (method should be insensitive to small variations)Moderate (sensitive to inlet temperature, flow rate)High (less dependent on instrument parameters)

Note: Values are representative and must be established experimentally for a specific method.

Decision-Making Guide

Choosing the right analytical tool is critical for efficiency and data quality. This decision pathway can guide your selection based on the primary analytical objective.

start What is your primary analytical goal? q1 Accurate quantification of purity and ee for QC/release? start->q1 q2 Rapid reaction monitoring or ee check? start->q2 q3 Identification of unknown volatile impurities? start->q3 hplc Use Chiral HPLC (High Precision & Validated) q1->hplc Yes nmr Use ¹H-NMR with CDA (Fast & Non-destructive) q2->nmr Yes gcms Use Chiral GC-MS (High Sensitivity & Structural Info) q3->gcms Yes

Caption: Decision pathway for selecting an analytical technique.

Conclusion

The quantitative analysis of this compound in reaction mixtures requires a thoughtful, scientifically grounded approach. For routine quality control where high precision and accuracy in determining both purity and enantiomeric excess are required, a validated Chiral HPLC method is the undisputed industry standard. For rapid, in-process checks of reaction conversion and enantiomeric ratio, qNMR with a chiral derivatizing agent offers an efficient, non-destructive alternative that provides valuable structural context. Finally, when investigating thermally stable and volatile components or unknown impurities, Chiral GC-MS provides exceptional separation efficiency and definitive structural identification. By understanding the fundamental principles, advantages, and limitations of each technique, researchers can confidently select and implement the optimal analytical strategy, ensuring the quality and integrity of their synthetic processes and products.

References

  • BenchChem. (2025). Application Notes and Protocols for Monitoring Boc-D-4-aminomethylphe(Boc) Reactions.
  • Pharma Beginners. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (2025). Application Note: Determination of Enantiomeric Purity of Chiral Alcohols using (-)-Menthyloxyacetic Acid via NMR Spectroscopy.
  • BenchChem. (2025). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
  • Ferreira, V. F., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC, NIH.
  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, S. B., et al. (2015).
  • Labforward. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • University of Waterloo. (2021).
  • BenchChem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)
  • Babu, C. V. R., et al. (2014).
  • Sharma, S. K., & Sultana, S. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • Kumar, A., et al. (2015). Enantioselective synthesis of (S)
  • BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • BenchChem. (2025).
  • Chem-Impex. 1-N-Boc-piperidine-3-ethanol.

Sources

A Researcher's Guide to Navigating Cross-Reactivity: Evaluating a Novel Piperidine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for assessing the cross-reactivity of novel chemical entities, using a hypothetical kinase inhibitor, "Piprinostat," derived from the chiral building block (R)-1-N-Boc-Piperidine-3-ethanol. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous preclinical evaluation of therapeutic candidates.

The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] The introduction of a chiral center, as in this compound, offers a powerful tool for enhancing selectivity and potency.[3][4] However, this structural complexity also demands a thorough investigation of potential off-target interactions to mitigate safety risks and ensure the development of a successful therapeutic.[5][6]

This guide eschews a rigid template, instead offering a logical, causality-driven narrative through the essential stages of a comprehensive cross-reactivity assessment. We will explore the strategic rationale behind assay selection, present detailed experimental protocols, and provide a framework for interpreting the resulting data.

The Imperative of Early-Stage Selectivity Profiling

In drug discovery, early identification of off-target activities is paramount to avoid costly late-stage failures.[7][8] Undesired interactions with other proteins can lead to adverse drug reactions (ADRs), fundamentally undermining a candidate's therapeutic potential.[7][9] Therefore, a systematic and broad interrogation of a compound's activity across a diverse set of biologically relevant targets is not merely a regulatory requirement, but a critical, data-driven step in lead optimization.

For our case study, we will consider "Piprinostat," a hypothetical inhibitor designed to target "Kinase X," a key enzyme in a cancer-related signaling pathway. While Piprinostat shows high potency for Kinase X, its piperidine core necessitates a comprehensive evaluation of its selectivity profile.

Comparative Analysis: Piprinostat vs. a Broad Target Panel

A crucial first step is to screen the compound at a single, high concentration (typically 1-10 µM) against a broad panel of off-targets.[10] This provides a panoramic view of potential liabilities. Below is a representative, albeit abbreviated, data set from such a screen, comparing Piprinostat's potent on-target activity with its interactions across a diverse panel of 44 key safety-related targets.

Table 1: Initial Safety Panel Screening of Piprinostat (10 µM)

Target ClassTargetAssay Type% Inhibition at 10 µMPreliminary Assessment
Primary Target Kinase X Biochemical 98% High On-Target Activity
KinasesABL1Biochemical15%Low Risk
SRCBiochemical22%Low Risk
LCKBiochemical48%Moderate Risk - Follow-up
GPCRsAdenosine A1Binding8%Low Risk
Dopamine D2Binding55%Moderate Risk - Follow-up
Serotonin 5-HT2ABinding12%Low Risk
Ion ChannelshERG (KCNH2)Electrophysiology62%High Risk - Follow-up
CaV1.2Electrophysiology5%Low Risk
NaV1.5Electrophysiology9%Low Risk
EnzymesCOX-1Enzymatic2%Low Risk
PDE3AEnzymatic18%Low Risk
TransportersDopamine (DAT)Binding3%Low Risk

This data is illustrative and for educational purposes only.

From this initial screen, three targets—LCK, Dopamine D2 receptor, and the hERG ion channel—show significant inhibition (>40%) and warrant further investigation through dose-response studies to determine their IC50 values.

Table 2: IC50 Determination for Hits from Primary Screen

TargetAssay TypePiprinostat IC50 (nM)Kinase X IC50 (nM)Selectivity Ratio (IC50 / IC50 Kinase X)
Kinase X Biochemical 15 - -
LCKBiochemical8501556.7
Dopamine D2Binding1,2001580.0
hERG (KCNH2)Electrophysiology2,50015166.7

This quantitative analysis provides a clearer picture. While Piprinostat is over 50-fold more selective for its primary target than for LCK and the D2 receptor, the hERG activity, even with a 167-fold selectivity window, is a significant concern due to the critical role of this channel in cardiac repolarization.[11]

Visualizing the Cross-Reactivity Assessment Workflow

A structured approach is essential for a successful cross-reactivity study. The following diagram illustrates the logical flow from initial screening to detailed characterization.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Risk Assessment A Test Compound (Piprinostat) at high concentration (e.g., 10 µM) B Broad Safety Panel (e.g., Eurofins SafetyScreen44, Pharmaron Panel) A->B Screen against C Identify Hits (% Inhibition > Threshold, e.g., 50%) B->C D Generate Dose-Response Curves (IC50/EC50 Determination) C->D E Calculate Selectivity Ratios (Off-Target IC50 / On-Target IC50) D->E F Decision Making: Proceed, Optimize, or Terminate E->F

Caption: Logical workflow for cross-reactivity assessment.

Key Experimental Protocols

To ensure the trustworthiness of the data, each assay must be robust and well-validated. Here are detailed methodologies for the key follow-up assays identified for Piprinostat.

Kinase Selectivity Profiling (e.g., LCK)

Causality: Kinases share a conserved ATP-binding pocket, making off-target inhibition a common challenge. Profiling against a panel of kinases is essential to understand the selectivity of a kinase inhibitor.[12][13] Radiometric assays provide a direct and sensitive measure of enzyme activity.[14]

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a buffered solution (e.g., HEPES, pH 7.5), MgCl₂, ATP (including a trace amount of γ-³²P-ATP), the specific peptide substrate for LCK, and the LCK enzyme.

  • Compound Addition: Add Piprinostat in a series of dilutions (e.g., 11 points, 1:3 serial dilution) to the reaction mixture. Include a DMSO-only control (vehicle) and a known LCK inhibitor as a positive control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the enzyme or ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated γ-³²P-ATP will not.

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove non-incorporated radioactivity.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Reaction Mix (Buffer, ATP, γ-³²P-ATP, Substrate) B Add Piprinostat (Serial Dilutions) A->B C Initiate with LCK Enzyme & Incubate B->C D Stop Reaction (Phosphoric Acid) C->D E Spot on Filter Mat & Wash D->E F Scintillation Counting E->F G Calculate IC50 F->G

Caption: Workflow for a radiometric kinase assay.

GPCR Off-Target Binding Assay (e.g., Dopamine D2)

Causality: G-protein coupled receptors (GPCRs) are the largest family of drug targets, and unintended interactions can lead to a wide range of side effects.[15][16] Radioligand binding assays are a gold standard for determining a compound's affinity for a specific receptor.[17]

Methodology:

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the D2 receptor (e.g., [³H]-Spiperone), and Piprinostat at various concentrations.

  • Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known D2 antagonist (e.g., Haloperidol).

    • Vehicle Control: Radioligand + Membranes + DMSO.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Specific Binding = Total Binding - NSB.

    • Calculate the percent inhibition caused by Piprinostat at each concentration relative to the specific binding in the vehicle control.

    • Determine the IC50 value by non-linear regression.

hERG Potassium Channel Assay (Automated Patch Clamp)

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[11] Regulatory agencies mandate hERG testing, and the whole-cell patch-clamp electrophysiology assay is the definitive method.[18][19]

Methodology:

  • Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Solutions: Prepare an extracellular solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) and an intracellular solution (containing KCl, MgCl₂, EGTA, HEPES, ATP).

  • Automated Patch Clamp System: Use a system like the QPatch or SyncroPatch.[20][21] The system automates the process of obtaining a high-resistance "giga-seal" between a single cell and the recording electrode.

  • Whole-Cell Configuration: Once a giga-seal is formed, the system ruptures the cell membrane patch to achieve the whole-cell configuration, allowing control of the membrane voltage and measurement of the ion channel current.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +40 mV to activate the channels, and then repolarizing back to -80 mV to measure the characteristic "tail current."[18][20]

  • Compound Application: After establishing a stable baseline current, apply the vehicle (DMSO) followed by increasing concentrations of Piprinostat to the cell.

  • Data Acquisition: Record the hERG tail current at each concentration after it reaches a steady-state effect.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Plot the concentration-response data and fit to the Hill equation to determine the IC50.

Conclusion and Forward Look

This guide outlines a systematic, evidence-based approach to evaluating the cross-reactivity of a novel chemical entity, exemplified by the hypothetical kinase inhibitor "Piprinostat." The initial broad panel screen successfully identified potential off-target liabilities (LCK, D2, hERG), which were then quantified through dose-response studies.

The results indicate that while Piprinostat has a reasonable selectivity margin against LCK and the D2 receptor, its activity at the hERG channel presents a significant safety concern that must be addressed. This data empowers the drug discovery team to make an informed decision: either terminate the compound, or, more constructively, use this structure-activity relationship (SAR) data to guide the synthesis of new analogs with an improved selectivity profile, particularly to mitigate hERG liability.[22]

By integrating these rigorous, self-validating protocols early in the discovery pipeline, researchers can de-risk their candidates, focus resources on the most promising molecules, and ultimately enhance the probability of developing a safe and effective therapeutic.

References

  • Aragen Life Sciences. (n.d.). Safety Pharmacology Services | In Vitro & VivoToxicology Assays. Retrieved from Aragen Life Sciences website. [Link]

  • Tanbourit. (n.d.). Applications of Stereochemistry in Drug Development.
  • Sutherland, J. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2002). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry. [Link]

  • Patsnap. (2025). What is the application of stereochemistry in drug design?. Patsnap Synapse. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website. [Link]

  • Liu, R., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website. [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from Creative Biolabs website. [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. [Link]

  • Singh, K., et al. (2014). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology website. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from Reaction Biology website. [Link]

  • Sedykh, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

  • ICE Bioscience. (n.d.). Kinase profiling and screening. Retrieved from ICE Bioscience website. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from Pharmaron website. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron website. [Link]

  • Gessner, G., & Heinemann, S. H. (2025). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology. [Link]

  • Schomburg, K. T., & Entzeroth, M. (2012). Predictive in silico off-target profiling in drug discovery. Drug Discovery Today: Technologies. [Link]

  • Li, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Li, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

  • Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from Evotec website. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from Creative Bioarray website. [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from Eurofins Discovery website. [Link]

  • ICE Bioscience. (n.d.). GPCR Assay Services. Retrieved from ICE Bioscience website. [Link]

  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Ambarak, M. F. (2023). The influence introducing chiral center on piperidine ring on hERG... ResearchGate. [Link]

  • MySkinRecipes. (n.d.). S-1-Boc-3-(hydroxymethyl)piperidine. Retrieved from MySkinRecipes website. [Link]

  • ChemBK. (2024). 1-BOC-3-(hydroxymethyl)piperidine. Retrieved from ChemBK website. [Link]

  • Gorniak, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Savelyev, P. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Request PDF. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved from ResearchGate. [Link]

Sources

A Comparative Guide to the Catalytic Activity of Chiral Pyrrolidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral catalyst is a critical decision in asymmetric synthesis, directly impacting the enantioselectivity, yield, and overall efficiency of a reaction. Among the diverse array of organocatalysts, chiral pyrrolidine-based structures, originating from the readily available amino acid proline, have carved out a significant niche.[1][2][3][4] Their remarkable success stems from their ability to form key intermediates like enamines and iminium ions, effectively guiding the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions.[5][6][7]

This guide provides an in-depth, objective comparison of the catalytic performance of prominent chiral pyrrolidine building blocks. By examining their efficacy in cornerstone asymmetric reactions—the Aldol and Michael additions—and delving into the mechanistic principles that govern their activity, this document aims to equip researchers with the insights needed for rational catalyst selection.

The Progenitors and Their Progeny: A Look at Key Pyrrolidine Catalysts

The field of pyrrolidine-based organocatalysis has evolved significantly from the initial discovery of proline's catalytic abilities.[1][8][9] Today, a diverse family of these catalysts exists, each with unique structural features designed to optimize performance in specific transformations.[1] This comparison will focus on three influential classes:

  • (S)-Proline: The foundational and most straightforward chiral pyrrolidine catalyst. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to act as both an enamine-forming catalyst and a Brønsted acid.[6][10]

  • Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts): These catalysts feature a bulky diarylprolinol moiety with a silylated hydroxyl group. They are known for their high activity and solubility in organic solvents, often surpassing proline in performance.[7][11][12]

  • Bifunctional Pyrrolidine-Thiourea Catalysts: These catalysts incorporate a thiourea group, which acts as a hydrogen-bond donor to activate the electrophile, in addition to the pyrrolidine core that activates the nucleophile. This dual activation often leads to enhanced reactivity and stereoselectivity.[13][14][15]

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The choice of a chiral pyrrolidine catalyst is crucial for achieving high diastereo- and enantioselectivity.

CatalystAldehydeKetoneYield (%)dr (anti:syn)ee (%)Reference
(S)-Proline4-NitrobenzaldehydeAcetone68-76
Hayashi-Jørgensen Catalyst4-NitrobenzaldehydeCyclohexanone9595:599
Proline-Thiourea CatalystBenzaldehydeCyclohexanone9293:794

Expert Insights: The data clearly illustrates the evolution of catalyst design. While (S)-Proline is effective, the Hayashi-Jørgensen catalyst, with its significant steric bulk, creates a more defined chiral pocket, leading to superior enantioselectivity and diastereoselectivity in the aldol addition of cyclohexanone. The bifunctional proline-thiourea catalyst also demonstrates excellent performance, highlighting the benefit of activating both reaction partners.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a fundamental C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives. The efficiency of pyrrolidine-based catalysts in this transformation is a benchmark of their utility.

CatalystMichael AcceptorMichael DonorYield (%)dr (syn:anti)ee (%)Reference
(S)-Prolinetrans-β-NitrostyreneCyclohexanone95-20
Hayashi-Jørgensen Catalysttrans-β-NitrostyrenePropanal9797:398
Pyrrolidine-Thiourea Catalysttrans-β-NitrostyreneCyclohexanone9995:597[13]

Expert Insights: In the Michael addition, the limitations of (S)-Proline become more apparent, with a significant drop in enantioselectivity. In contrast, both the Hayashi-Jørgensen and the pyrrolidine-thiourea catalysts maintain their high levels of stereocontrol. The exceptional performance of the bifunctional catalyst can be attributed to the synergistic activation of the nitroolefin electrophile by the thiourea moiety through hydrogen bonding, which rigidifies the transition state and enhances facial discrimination.[13]

Mechanistic Rationale and Experimental Design

The catalytic prowess of chiral pyrrolidines is rooted in their ability to form nucleophilic enamines from carbonyl compounds.[5][6][16] This activation mode is central to their function in both aldol and Michael reactions.

The Enamine Catalysis Cycle

The generally accepted mechanism for proline-catalyzed reactions involves the formation of an enamine intermediate.[6][10] The carboxylic acid group of proline plays a crucial role in protonating the carbonyl group of the acceptor, acting as a bifunctional catalyst.[6]

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Proline (S)-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H2O Ketone Ketone/Aldehyde (Donor) Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Product Aldol/Michael Adduct Iminium->Product + H2O Product->Proline Release

Caption: The enamine catalytic cycle for pyrrolidine-catalyzed reactions.

The structural modifications in more advanced pyrrolidine catalysts are designed to optimize this cycle. The bulky substituents in Hayashi-Jørgensen catalysts, for instance, provide steric shielding, which dictates the facial selectivity of the electrophile's approach to the enamine.[7] In bifunctional catalysts, the thiourea group pre-organizes the electrophile through hydrogen bonding, further enhancing stereocontrol.[13][14]

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are representative, detailed protocols for the asymmetric aldol and Michael reactions.

Protocol 1: Asymmetric Aldol Reaction with a Hayashi-Jørgensen Catalyst

This protocol is adapted from the work of Hayashi and co-workers and outlines a general procedure for the highly enantioselective aldol reaction between a ketone and an aldehyde.

Methodology:

  • Reaction Setup: To a stirred solution of the Hayashi-Jørgensen catalyst (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature, add the ketone (2.0 mmol, 2.0 equivalents).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Aldol_Protocol cluster_protocol Asymmetric Aldol Reaction Workflow start Start setup 1. Dissolve Catalyst and Ketone start->setup cool 2. Cool Reaction Mixture setup->cool add_aldehyde 3. Add Aldehyde cool->add_aldehyde stir 4. Stir and Monitor (TLC) add_aldehyde->stir workup 5. Quench and Extract stir->workup purify 6. Purify (Chromatography) workup->purify analyze 7. Analyze (NMR, HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for a typical asymmetric aldol reaction.

Protocol 2: Asymmetric Michael Addition with a Bifunctional Pyrrolidine-Thiourea Catalyst

This protocol is a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin, a reaction where bifunctional catalysts excel.[17]

Methodology:

  • Reaction Setup: In a reaction vial, dissolve the pyrrolidine-thiourea organocatalyst (e.g., 10 mol%) and any additive (e.g., benzoic acid, 10 mol%) in the chosen solvent (e.g., toluene or methylcyclohexane).[17]

  • Reagent Addition: Add the ketone (e.g., 2.0 equivalents) to the solution.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C).[17]

  • Substrate Addition: Add the nitroolefin (1.0 equivalent) to initiate the reaction.[17]

  • Reaction Progress: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by TLC.[17]

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.[17]

  • Purification and Analysis: Purify the residue by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of each diastereomer by chiral HPLC analysis.[17]

Conclusion

The family of chiral pyrrolidine-based organocatalysts offers a powerful and versatile toolkit for asymmetric synthesis. While (S)-Proline laid the groundwork and remains a valuable catalyst for certain applications, the rational design of more sophisticated structures like the Hayashi-Jørgensen catalysts and bifunctional pyrrolidine-thioureas has led to significant improvements in catalytic activity and stereoselectivity. For researchers aiming to construct complex chiral molecules with high precision, a thorough understanding of the comparative performance and mechanistic underpinnings of these catalysts is indispensable for making informed and effective experimental choices.

References

Sources

A Senior Application Scientist's Guide to the Development of Analytical Methods for Quantifying Isomer Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

In pharmaceutical development, the seemingly subtle difference in the three-dimensional arrangement of atoms within a molecule can have profound consequences. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit widely divergent pharmacological and toxicological profiles. The tragic case of thalidomide in the late 1950s serves as a stark reminder of this principle; while the (R)-enantiomer was an effective sedative, the (S)-enantiomer was a potent teratogen, leading to severe birth defects.[1][2] This pivotal event underscored the absolute necessity for robust analytical methods capable of accurately separating and quantifying isomeric impurities.

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines, particularly ICH Q3A(R2) for new drug substances, which mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[3][4][5][6] This guide provides a comparative analysis of the principal analytical techniques used for isomer quantification, offering field-proven insights into method development, validation, and the rationale behind choosing the most appropriate technique for a given challenge.

The Isomer Challenge: A Spectrum of Structural Diversity

Isomeric impurities can be broadly categorized, and understanding their nature is the first step in selecting a suitable analytical approach:

  • Enantiomers: Non-superimposable mirror-image stereoisomers. They possess identical physical properties except for their interaction with polarized light and other chiral molecules.

  • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties and are generally easier to separate than enantiomers.

  • Geometric (Cis/Trans) Isomers: Differ in the spatial arrangement of groups around a double bond or a ring structure.[7]

  • Positional Isomers: Constitutional isomers that have the same functional groups but at different positions on a parent structure.[8]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is governed by the isomer type, the physicochemical properties of the analyte, and the required sensitivity. No single technique is universally superior; instead, a strategic, often orthogonal, approach is required.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC remains the most widely used technique for impurity analysis due to its versatility and robustness.[9][10] The separation mechanism is fundamentally driven by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • For Enantiomers (Chiral HPLC): The key to separating enantiomers is creating a chiral environment. This is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector bonded to the support material (typically silica).[11] The transient, diastereomeric complexes formed between the analyte enantiomers and the CSP have different energies, leading to different retention times.[12]

    • Causality in CSP Selection: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most popular due to their broad applicability and ability to resolve a wide range of chiral compounds.[1] Cyclodextrin-based CSPs are effective for molecules that can fit within their hydrophobic cavity and interact with the hydroxyl groups on the rim.

  • For Positional & Geometric Isomers (Achiral HPLC): Standard reversed-phase (e.g., C18) or normal-phase columns are used. Separation is achieved by exploiting subtle differences in polarity and hydrophobicity. For instance, positional isomers can often be resolved by optimizing mobile phase pH to alter the ionization state of the molecules, thereby changing their interaction with the stationary phase.[8][13]

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[14][] It is often considered a form of normal-phase chromatography and has emerged as a powerful tool, especially for chiral separations.

  • Principle & Advantages: Supercritical CO₂ has low viscosity and high diffusivity, allowing for much higher flow rates and faster separations than HPLC without a significant loss of efficiency.[16] This makes SFC ideal for high-throughput screening of chiral separation conditions. Furthermore, replacing the bulk of organic solvent with CO₂ makes it a more environmentally friendly ("greener") and cost-effective technique.[14][16]

  • Orthogonality to HPLC: SFC provides different selectivity compared to reversed-phase HPLC, making it an excellent orthogonal technique.[14][17] An impurity that co-elutes with the main peak in an HPLC method may be well-resolved using SFC.

  • Causality in Application: SFC is the preferred technique for chiral method development in many laboratories.[18] The ability to rapidly screen multiple columns and co-solvents significantly accelerates the identification of a suitable separation method. It is particularly advantageous for separating stereoisomers, positional isomers, and other structurally similar compounds.[14]

Capillary Electrophoresis (CE): The High-Efficiency, Low-Consumption Method

CE separates ions based on their electrophoretic mobility in an electric field. Because neutral molecules do not migrate, this technique is primarily for charged or chargeable species.

  • Principle of Chiral Separation: To separate enantiomers, a chiral selector is added to the background electrolyte (running buffer).[19][20] Cyclodextrins are the most common chiral selectors used in CE.[20][21] The differential interaction of each enantiomer with the chiral selector results in different apparent mobilities, leading to separation.

  • Advantages & Causality: CE offers extremely high separation efficiency, often exceeding that of HPLC, and requires minimal sample and reagent volumes (nanoliters).[19] Its separation mechanism is fundamentally different from chromatography, making it a powerful orthogonal technique for confirming peak purity.[22] For instance, CE can resolve polar compounds that are difficult to retain in reversed-phase HPLC.[22]

Gas Chromatography (GC): The Specialist for Volatile Isomers

GC is a powerful technique for separating volatile and thermally stable compounds. Analytes are vaporized and separated based on their partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column.

  • Application: GC is well-suited for separating volatile isomeric impurities, such as residual solvents or low-molecular-weight process impurities. Chiral GC columns are available for separating volatile enantiomers.

  • Limitations & Causality: The primary limitation is the requirement for analyte volatility and thermal stability.[23] For non-volatile compounds, a chemical derivatization step is often required to convert the analyte into a more volatile derivative, which adds complexity to the sample preparation process.[2]

Advanced Detectors and Orthogonal Approaches

While chromatography and electrophoresis provide the separation, advanced detection techniques and orthogonal strategies provide the confirmation and confidence required in pharmaceutical analysis.

Mass Spectrometry (MS): The Ultimate Identifier

While MS cannot typically separate isomers on its own (as they have identical mass), it is an invaluable detector when coupled with a separation technique (LC-MS, SFC-MS, GC-MS).[7][24]

  • Role in Impurity Profiling: MS provides molecular weight information, which is crucial for identifying unknown impurities.[25][26] High-resolution mass spectrometry (HRMS) can provide a molecular formula for an impurity, significantly aiding in its structural elucidation.[9][27]

  • Distinguishing Isomers: While challenging, tandem mass spectrometry (MS/MS) can sometimes differentiate isomers by inducing fragmentation. If isomers produce unique fragment ions, this "fingerprint" can be used for identification and even quantification.[7][26]

Quantitative NMR (qNMR): The Absolute Quantifier

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity or concentration of a substance without the need for a reference standard of the analyte itself.[28][29]

  • Principle & Causality: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[29] By comparing the integral of a known peak from the analyte to the integral of a peak from a certified internal standard of known concentration, the absolute amount of the analyte can be calculated.[30] This avoids the response factor dependencies seen in chromatographic detectors like UV-Vis, where different compounds can produce vastly different signal intensities at the same concentration.[28]

  • Application: qNMR is exceptionally useful for certifying reference standards and for quantifying impurities for which no synthesized standard is available.[31] Its main limitation is its relatively lower sensitivity compared to chromatography.

The Power of Orthogonality

Relying on a single analytical method carries the risk of overlooking co-eluting impurities. An orthogonal method uses a completely different separation principle to confirm the results of the primary method.[32] This approach significantly increases the confidence that all impurities present are being detected and accurately quantified.[22]

Common Orthogonal Method Pairings:

  • Reversed-Phase HPLC and SFC

  • HPLC and CE[22]

  • Two HPLC methods using different column chemistries and pH (e.g., C18 at low pH and a Phenyl-Hexyl at high pH)

Visualized Workflows and Protocols

Workflow for Method Development & Validation

A systematic approach is crucial for developing a robust and reliable analytical method. The following workflow illustrates the key stages from initial screening to final validation.

Method_Development_Workflow cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (ATP) (e.g., Quantify Isomer X at 0.1% Level) Screen Method Screening (Orthogonal Columns & Mobile Phases) Start->Screen Isomer Type & Properties Optimize Method Optimization (Gradient, Temp, pH, Flow Rate) Screen->Optimize Identify Promising Conditions Robust Robustness Check (Small, deliberate variations) Optimize->Robust Finalize Method Parameters Validate Method Validation (per ICH Q2) (Specificity, Linearity, Accuracy, Precision, LOQ) Robust->Validate If Robust End Validated Method Ready for Routine Use Validate->End

Caption: A structured workflow for analytical method development and validation.

Decision Tree for Technique Selection

Choosing the right starting point can save significant development time. This decision tree provides a logical framework for selecting an appropriate analytical technique based on the nature of the isomeric challenge.

Technique_Selection_Tree Start What is the nature of the isomer? Enantiomers Enantiomers (Chiral) Start->Enantiomers Stereoisomer Positional Positional or Geometric Isomers Start->Positional Constitutional/ Configurational SFC Start with SFC Screening (Fast, Green) Enantiomers->SFC Yes Volatile Are isomers volatile & thermally stable? Positional->Volatile Yes HPLC_Achiral Start with Achiral HPLC (Reversed-Phase) Volatile->HPLC_Achiral No GC Use GC Volatile->GC Yes HPLC_Chiral Follow with Chiral HPLC (Broad Applicability) SFC->HPLC_Chiral For Orthogonal Check CE Consider CE as an Orthogonal Technique HPLC_Chiral->CE HPLC_Achiral->CE

Caption: A decision tree for selecting an initial analytical technique.

Data Summary and Experimental Protocols

Table 1: Comparative Summary of Key Analytical Techniques
TechniquePrincipleBest ForAdvantagesLimitations
HPLC Differential partitioning between liquid mobile phase and solid stationary phase.Broad range of isomers (chiral and achiral), non-volatile compounds.Highly versatile, robust, wide variety of column chemistries available.[10]Higher solvent consumption, longer run times than SFC.
SFC Partitioning between supercritical CO₂ mobile phase and solid stationary phase.Chiral separations, positional isomers.Fast, low organic solvent use, orthogonal to RPLC.[14][16][18]Less suitable for very polar analytes without additives.
GC Partitioning between gas mobile phase and stationary phase.Volatile and thermally stable isomers.Very high resolution for suitable analytes.Limited to volatile/thermally stable compounds; may require derivatization.[2]
CE Separation based on differential migration in an electric field.Charged isomers, orthogonal confirmation.Extremely high efficiency, very low sample/reagent consumption.[19]Lower concentration sensitivity (UV), less robust than HPLC.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific impurity standard, reference standard certification.Primary method, no difference in response factors.[28][33]Lower sensitivity than chromatographic methods.
Experimental Protocol: Chiral HPLC Method Development Screening

This protocol outlines a systematic approach to screen for the separation of a racemic active pharmaceutical ingredient (API).

1. Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase combination for the enantiomeric separation of Compound Y.

2. Materials & Equipment:

  • HPLC system with UV/PDA detector.

  • CSP columns:

    • Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H).[18]

    • Cyclodextrin-based (e.g., Astec CYCLOBOND I 2000).

  • Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).

  • Sample: Racemic Compound Y (~1 mg/mL in mobile phase).

3. Screening Procedure (Causality-Driven):

  • Step 1: Initial Column & Mobile Phase Selection:

    • Rationale: Polysaccharide columns are broadly applicable and a good first choice. Normal phase mode (Hexane/Alcohol) often provides better chiral recognition.

    • Install a Chiralpak AD-H column.

    • Equilibrate with 90:10 Hexane:IPA at 1 mL/min.

    • Inject 5 µL of the sample and run for 15 minutes.

  • Step 2: Screen Different Alcohols:

    • Rationale: The type of alcohol modifier significantly impacts selectivity by altering hydrogen bonding interactions with the CSP.

    • Repeat Step 1 using 90:10 Hexane:EtOH.

  • Step 3: Screen a Different Polysaccharide Column:

    • Rationale: Different polysaccharide coatings (e.g., amylose vs. cellulose) offer different chiral recognition mechanisms.

    • Replace with a Chiralcel OD-H column and repeat Steps 1 & 2.

  • Step 4: Introduce Additives (If Necessary):

    • Rationale: For acidic or basic compounds, peak shape can be poor. An acidic (TFA) or basic (DEA) additive neutralizes residual silanols on the silica surface and ensures the analyte is in a single ionic form, improving peak shape and reproducibility.

    • If peaks are broad or tailing, add 0.1% TFA (for basic compounds) or 0.1% DEA (for acidic compounds) to the alcohol portion of the mobile phase and re-inject.

  • Step 5: Evaluate and Proceed to Optimization:

    • Compare the chromatograms from all runs. Identify the condition that provides the best resolution (Rs > 1.5 is ideal). This condition will be the starting point for fine-tuning in the method optimization phase.

Conclusion

The quantification of isomer impurities is a non-negotiable aspect of modern drug development, directly impacting patient safety and product efficacy. There is no "one-size-fits-all" solution. A successful strategy relies on a deep understanding of the underlying separation principles, from the versatile workhorse of HPLC to the rapid, green alternative of SFC and the high-efficiency orthogonal power of CE. Advanced techniques like LC-MS and qNMR provide indispensable tools for identification and absolute quantification, respectively. By employing a systematic, risk-based approach to method development and embracing the principle of orthogonality, researchers and scientists can build a comprehensive analytical control strategy. This ensures that the isomeric purity of a drug substance is well-characterized, robustly controlled, and demonstrably safe, meeting the stringent expectations of both regulators and patients.

References

  • Separation and Determination of Some Stereoisomers by Capillary Gel Electrophoresis With Cyclodextrin Incorporated in Polyacrylamide Gel. PubMed, National Center for Biotechnology Information.[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.[Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse.[Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.[Link]

  • Capillary Electrophoresis with Electrochemical Detection for Chiral Separation of Optical Isomers. ACS Publications.[Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.[Link]

  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International.[Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube.[Link]

  • 14.3: Chiral Chromatography. Chemistry LibreTexts.[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.[Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters.[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.[Link]

  • Identification of chiral drug isomers by capillary electrophoresis. PubMed, National Center for Biotechnology Information.[Link]

  • ICH- Q3 Impurity. Slideshare.[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU.[Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation.[Link]

  • SFC Columns. Shimadzu.[Link]

  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI.[Link]

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Technology Networks.[Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. ResearchGate.[Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. Sygnature Discovery.[Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.[Link]

  • Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. SpringerLink.[Link]

  • Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. ResearchGate.[Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate.[Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International.[Link]

  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate.[Link]

  • Quantitative NMR Spectroscopy.docx. University of Illinois Urbana-Champaign.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Separation of positional isomers using chiral chromatography columns. ResearchGate.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • 2.3. Mass spectrometry in impurity profiling. ResearchGate.[Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate.[Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed, National Center for Biotechnology Information.[Link]

  • Detailed Explanation of Drug Impurity Research Methods. Senieer.[Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ResearchGate.[Link]

  • Identifying and elucidating impurity species. Reading Scientific Services Ltd.[Link]

  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. YouTube.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-1-N-Boc-Piperidine-3-ethanol. The procedural, step-by-step guidance herein is designed to directly answer operational questions, ensuring that this versatile building block is handled safely from initial use to final disposal.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—a Boc-protected piperidine derivative—allows for an informed assessment of its potential hazards based on structurally similar compounds. The piperidine moiety suggests potential for toxicity and corrosivity, while the Boc-protecting group and ethanol tail modify its reactivity and physical properties.[1]

Based on data from related piperidine compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[2][3][4] Piperidine itself is classified as flammable, acutely toxic, and corrosive. Therefore, it is imperative to treat this derivative with a high degree of caution.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation/Corrosion Expected to cause skin irritation upon contact.[2]Avoid all skin contact; wear appropriate gloves and lab coat.[5]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[2]Wear chemical safety goggles and a face shield.[1]
Acute Toxicity (Oral) May be harmful if swallowed.[2]Do not eat, drink, or smoke in the laboratory.
Specific Target Organ Toxicity May cause respiratory irritation if inhaled.[2]Handle only in a well-ventilated area or chemical fume hood.[1]
Environmental Hazard Piperidine derivatives can be harmful to aquatic life.Do not discharge into drains or the environment.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE. The selection of PPE is not merely a checklist item; it is a critical system to prevent chemical exposure.

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are mandatory to protect against potential splashes.[1]

  • Hand Protection : Chemically resistant gloves are essential. Nitrile rubber gloves are a suitable choice, but it is best practice to consult glove manufacturer compatibility charts for specific breakthrough times. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron must be worn. For handling larger quantities, a chemical-resistant suit may be warranted.[1]

  • Respiratory Protection : All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1][8]

On-Site Waste Management: Segregation, Containment, and Storage

Proper disposal begins the moment the chemical is deemed waste. Adherence to federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), is mandatory.[9]

Step 1: Designate a Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish one or more SAAs.[10] This designated area must be at or near the point of generation and under the direct control of laboratory personnel.[11]

Step 2: Select an Appropriate Waste Container
  • Compatibility is Key : Use a clean, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acids and bases.[9] The original product container, if in good condition, is an ideal choice.[10]

  • Secure Closure : The container must have a tightly sealing cap to prevent leaks or the escape of vapors.[10]

Step 3: Correctly Label the Hazardous Waste Container

The moment the first drop of waste enters the container, it must be labeled. EPA regulations require each label to include:[11][12]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations.

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic"). Hazard pictograms are an effective way to convey this information.[12]

Step 4: Accumulate Waste Safely
  • Segregate Incompatibles : Store the waste container away from incompatible materials, particularly strong acids and strong oxidizing agents.[5][10]

  • Keep Containers Closed : Waste containers must remain securely capped at all times, except when actively adding waste.[10]

  • Secondary Containment : Place the waste container in a secondary containment bin to mitigate spills.[9]

  • Volume Limits : Do not fill containers beyond 90% capacity to allow for vapor expansion.[9] In an SAA, you may accumulate up to 55 gallons of a single waste stream.[12]

Final Disposal Protocol: A Step-by-Step Workflow

Disposal of this compound must be handled by a licensed hazardous waste disposal company. Never attempt to dispose of this chemical down the drain or in regular trash.[13][6][7]

  • Preparation : Ensure all PPE is correctly worn before handling the waste container.

  • Collection : Collect all waste this compound, including any contaminated materials like pipette tips or absorbent pads, in your designated and pre-labeled hazardous waste container.

  • Storage : Store the sealed container in the SAA. Be mindful of accumulation time limits, which vary based on your facility's generator status (e.g., 90 days for Large Quantity Generators).[9][11]

  • Coordination : Contact your institution's Environmental Health & Safety (EH&S) department or your designated hazardous waste management provider to schedule a pickup.

  • Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation start date. This "cradle-to-grave" tracking is a regulatory requirement.[11]

  • Final Disposal Method : The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The most appropriate disposal method is typically high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[6][14]

Disposal of Contaminated Materials
  • Trace-Contaminated Solids : Items with minimal contamination (e.g., gloves, weigh boats) should be placed in a designated solid hazardous waste container, properly labeled, and disposed of through your hazardous waste provider.

  • Empty Containers : "Empty" containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste.[6] Puncturing the container after cleaning can prevent reuse.[6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area. Remove all sources of ignition.[6]

  • Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill : Cover the spill with a suitable, non-flammable absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[13]

  • Collect the Waste : Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[6]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[13]

  • Report : Report the incident to your supervisor and EH&S department.

Visual Workflow for Disposal Decision-Making

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposition cluster_emergency Emergency Protocol (Spill) start Waste Generation Point haz_id Identify Hazard Profile: - Irritant (Skin, Eye, Respiratory) - Potentially Toxic & Flammable start->haz_id ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat haz_id->ppe container Select & Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms ppe->container segregate Segregate Waste Streams: Is waste liquid, solid, or rinsate? container->segregate liquid_waste Liquid Waste: This compound segregate->liquid_waste Liquid solid_waste Solid Waste: Contaminated Gloves, Wipes, etc. segregate->solid_waste Solid storage Store in Satellite Accumulation Area (SAA): - Secondary Containment - Away from Incompatibles - Container Closed liquid_waste->storage solid_waste->storage contact_ehs Contact EH&S or Licensed Waste Vendor storage->contact_ehs documentation Complete Waste Manifest/ Log Documentation contact_ehs->documentation pickup Scheduled Waste Pickup documentation->pickup incineration Final Disposal: High-Temperature Incineration at Licensed Facility pickup->incineration spill Spill Occurs spill_proc 1. Alert & Evacuate 2. Contain with Absorbent 3. Collect as Hazardous Waste 4. Decontaminate Area 5. Report to EH&S spill->spill_proc spill_proc->solid_waste Dispose of spill cleanup material

Caption: Disposal workflow for this compound.

References

  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ChemicalBook. (2025, July 19). (R)-1-N-BOC-3-METHYLAMINO PIPERIDINE - Safety Data Sheet.
  • American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific. (2023, October 11). Piperidine - SAFETY DATA SHEET.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, September 23). Piperidine - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). R-3-amino-1-N-Boc-piperidine SDS, 188111-79-7 Safety Data Sheets.
  • ECHEMI. (n.d.). 1-N-BOC-PIPERIDINE-3-CARBOXAMIDE SDS, 91419-49-7 Safety Data Sheets.
  • BenchChem. (2025). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
  • Fisher Scientific. (2025, December 19). N-BOC-3-piperidone - SAFETY DATA SHEET.
  • Fisher Scientific. (2014, September 15). 1-Boc-piperidine - SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-ethanol.
  • Fisher Scientific. (2025, December 25). (R)-3-(Boc-amino)piperidine - SAFETY DATA SHEET.
  • National Oceanic and Atmospheric Administration. (n.d.). PIPERIDINE. CAMEO Chemicals.

Sources

A Proactive Defense: Essential Personal Protective Equipment and Handling Protocols for (R)-1-N-Boc-Piperidine-3-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling (R)-1-N-Boc-Piperidine-3-ethanol. Our philosophy is that a protocol's trustworthiness comes from understanding the causality behind each step. This chemical, a valuable building block in pharmaceutical synthesis, demands a proactive and informed approach to safety.[1]

While a comprehensive, peer-reviewed safety dataset for this specific molecule is not widely published, we can establish a robust safety profile by analyzing structurally analogous Boc-protected piperidines. This approach allows us to anticipate potential hazards and implement a conservative, highly protective PPE and handling strategy. The guidance herein is synthesized from safety data for closely related compounds, ensuring a wide margin of safety for your laboratory personnel.

Anticipatory Hazard Assessment: The 'Why' Behind the 'What'

This compound is a liquid, typically colorless to pale yellow.[1][2] Based on data from similar piperidine derivatives, we must assume the compound presents the following risks until proven otherwise. This proactive stance is the cornerstone of a self-validating safety system in the lab.

The primary anticipated hazards are:

  • Skin Irritation (H315): Boc-protected piperidines are frequently classified as skin irritants.[3][4][5][6][7] This is due to the potential for the molecule to interact with and disrupt the lipid bilayers of skin cells, leading to inflammation, redness, and discomfort.[5]

  • Serious Eye Irritation/Damage (H319/H318): The eyes are particularly vulnerable. Direct contact with even small droplets can cause significant irritation or damage.[3][4][5][6][7] The chemical's structure suggests it can readily interact with the sensitive mucosal surfaces of the eye.

  • Respiratory Tract Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory system.[3][4][5][6][7] This necessitates handling in a controlled environment to prevent airborne exposure.

An additional consideration based on related compounds is the potential for harm if swallowed (Acute toxicity, H302).[3][4] Therefore, practices that prevent ingestion are critical.

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementRationale for Precaution
Skin IrritationH315: Causes skin irritationAssumed based on frequent classification of analogous piperidine compounds.[3][5][7]
Eye IrritationH319: Causes serious eye irritationAssumed based on frequent classification of analogous piperidine compounds.[3][5][7]
Specific Target Organ ToxicityH335: May cause respiratory irritationAssumed based on frequent classification of analogous piperidine compounds.[3][5][7]
Acute Oral ToxicityH302: Harmful if swallowedA potential hazard based on data from similar molecules.[3][4]

The Core Directive: Your Personal Protective Equipment (PPE) Mandate

The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component serves a specific, critical function.

  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[3][8]

    • Enhanced Precaution: When handling quantities greater than a few milliliters or when there is a risk of splashing, a full-face shield must be worn over the safety goggles. This provides a secondary barrier protecting the entire face.

  • Skin and Body Protection:

    • Standard Use: A clean, buttoned laboratory coat is the minimum requirement.

    • Impermeable Protection: Wear chemical-impermeable gloves at all times.[8][9] Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's breakthrough time for piperidine derivatives. Always inspect gloves for tears or pinholes before use.[6][10]

    • Contamination Scenarios: If there is a significant risk of splashing, supplement your lab coat with a chemical-resistant apron. For large-scale work, flame-retardant and impervious clothing is recommended.[3][8]

  • Respiratory Protection:

    • Primary Control: The most effective protection is engineering control. All handling of this compound must be conducted within a certified chemical fume hood. This ensures adequate ventilation and minimizes inhalation risk.[3][9]

    • Secondary Control: In the rare event of fume hood failure or if you experience any respiratory irritation, a full-face respirator with appropriate cartridges (e.g., Type ABEK as per EN14387) should be used.[3][8]

Operational Protocol: From Receipt to Disposal

This step-by-step workflow integrates safety measures into the practical handling of the chemical.

  • Preparation and Pre-Handling:

    • Verify that the chemical fume hood is operational and the airflow is adequate.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[11][12]

    • Prepare all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood to minimize movement in and out of the workspace.

    • Prepare a designated waste container for contaminated solids (e.g., pipette tips, weighing paper) inside the fume hood.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your safety goggles.

    • Wash and dry your hands thoroughly.

    • Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Chemical:

    • Perform all transfers, weighing, and reactions within the fume hood.

    • When opening the container, do so slowly to release any potential pressure.

    • Use pipettes or a glass syringe for liquid transfers to minimize the risk of splashing.

    • Keep the container tightly sealed when not in use.[3][13]

  • Post-Handling and Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the designated solid waste container.

    • Securely close all containers of the chemical and any resulting mixtures.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[6]

    • Wash hands thoroughly with soap and water.

    • Remove your lab coat and safety goggles.

Emergency Response Plan

Rapid and correct response to an exposure or spill is critical.

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.[8][9]

    • Ensure ventilation is adequate (fume hood is on). Remove all sources of ignition.[8][9]

    • Wearing your full PPE, contain the spill using an inert absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[9][10]

    • Decontaminate the spill area.

  • First-Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Seek medical advice if irritation persists.[12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[3][12] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][8]

    • Ingestion: Rinse the mouth thoroughly with water.[3][8] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3][8] Call a poison control center or doctor immediately.

Chemical Spill Response Workflow

SpillResponse cluster_immediate Immediate Actions cluster_ppe Personal Protection cluster_containment Containment & Cleanup cluster_final Final Steps Alert Alert Others & Evacuate Area Ventilate Ensure Fume Hood is ON Remove Ignition Sources DonPPE Don Full PPE: - Goggles & Face Shield - Impermeable Gloves - Lab Coat/Apron Ventilate->DonPPE Contain Cover/Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Package Place in Sealed Container for Hazardous Waste Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: Workflow for a safe response to a chemical spill.

Storage and Disposal

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][13] A recommended storage temperature is between 2-8°C to ensure long-term stability.[1][2] Store away from incompatible materials such as strong oxidizing agents and acids.[10]

  • Disposal: This material and its container must be disposed of as hazardous waste.[12] Arrange for disposal through a licensed chemical destruction facility.[9] Do not allow the product to enter drains or sewer systems.[9] Contaminated packaging should be triple-rinsed and disposed of appropriately.[9]

References

  • 1-N-BOC-PIPERIDINE-3-CARBOXAMIDE SDS, 91419-49-7 Safety Data Sheets - ECHEMI.
  • R-3-amino-1-N-Boc-piperidine SDS, 188111-79-7 Safety Data Sheets - ECHEMI.
  • (R)-1-N-BOC-3-METHYLAMINO PIPERIDINE - Safety Data Sheet - ChemicalBook.
  • 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem.
  • 1-N-Boc-Piperidine-3-Ethanol | CAS 142851-98-7 - Bouling Chemical Co., Limited.
  • (R)-(-)-3-Amino-1-Boc-piperidine = 98.0 TLC 188111-79-7 - Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 1-N-Boc-piperidine-3-ethanol - Chem-Impex.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet - Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - Fisher Scientific (1-Boc-piperidine).
  • (S)-1-N-BOC-PIPERIDINE-2-ETHANOL (CAS No. 199942-74-0) SDS - Guidechem.
  • SAFETY DATA SHEET - Fisher Scientific ((R)-3-(Boc-amino)piperidine).
  • MSDS of N-Boc-3-Hydroxy piperidine - Capot Chemical.
  • 1-N-Boc-piperidina-3-etanol - Chem-Impex.
  • (R)-3-(Boc-Amino)piperidine SDS, 309956-78-3 Safety Data Sheets - ECHEMI.
  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf - Safety Data Sheet.
  • (S)-1-N-Boc-piperidine-2-ethanol - PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-N-Boc-Piperidine-3-ethanol
Reactant of Route 2
(R)-1-N-Boc-Piperidine-3-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.